1-Deoxy-1-nitro-D-glucitol
Description
Properties
IUPAC Name |
(2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161910 | |
| Record name | 1-Deoxy-1-nitro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-88-3 | |
| Record name | 1-Deoxy-1-nitro-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-1-nitro-D-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-nitro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-deoxy-1-nitro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Deoxy-1-nitro-D-glucitol synthesis from D-glucose
An In-depth Technical Guide for the Synthesis of 1-Deoxy-1-nitro-D-glucitol from D-Glucose
Abstract
This technical guide provides a comprehensive, chemically-grounded methodology for the synthesis of 1-deoxy-1-nitro-D-glucitol, a valuable chiral building block, commencing from the abundant and inexpensive starting material, D-glucose. For researchers, medicinal chemists, and professionals in drug development, mastering the conversion of simple carbohydrates into functionalized intermediates is a cornerstone of modern synthetic chemistry. This document details a robust two-stage synthetic strategy: the initial chain-shortening of D-glucose to D-arabinose, followed by a base-catalyzed Henry (nitroaldol) reaction for chain extension with nitromethane. The narrative emphasizes the mechanistic rationale behind each step, provides detailed, field-tested protocols, and outlines the critical purification and characterization techniques required to ensure the synthesis of a high-purity final product.
Introduction and Strategic Overview
1-Deoxy-1-nitro-D-glucitol is a polyhydroxylated nitroalkane of significant interest in synthetic and medicinal chemistry.[1] Its primary value lies in its role as a precursor to 1-amino-1-deoxy-D-glucitol (N-methyl-D-glucamine or meglumine) and its derivatives, which are widely used as pharmaceutical excipients to enhance the solubility of acidic drugs and as chiral resolving agents.[2][3][4] The strategic challenge addressed in this guide is the synthesis of this C6 nitroalditol from D-glucose, also a C6 carbohydrate.
A direct functional group interconversion at the C1 position of glucose is synthetically challenging. The most efficient and well-documented pathway involves a strategic degradation and subsequent reconstruction of the carbon skeleton. Our chosen pathway, therefore, consists of two primary transformations:
-
Oxidative Decarboxylation: D-glucose (a C6 aldose) is converted to D-arabinose (a C5 aldose) via a chain-shortening reaction.
-
Henry (Nitroaldol) Reaction: D-arabinose is then subjected to a base-catalyzed condensation with nitromethane, extending the carbon chain by one unit to form the target C6 1-deoxy-1-nitroalditol framework.[5][6]
This approach leverages classic, reliable carbohydrate chemistry to achieve the target molecule with predictable stereochemical outcomes.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below, outlining the transition from the starting material to the final, purified product.
Caption: Simplified mechanism of the base-catalyzed Henry reaction.
Experimental Protocol: Henry Reaction
This protocol is adapted from the established synthesis of the L-enantiomer. [7]
-
Reaction Setup:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a drying tube, suspend 50 g of dry D-arabinose in 100 mL of absolute methanol and 180 mL of dry nitromethane.
-
-
Initiation:
-
Cool the suspension in an ice bath. Slowly add 350 mL of a 1.3 N solution of sodium methoxide in methanol over 1 hour, maintaining vigorous stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 20 hours. A thick, white precipitate of the sodium aci-nitro alcohol salts will form.
-
-
Work-up and Deionization:
-
Collect the precipitated salts by vacuum filtration and wash with a small volume of cold methanol, followed by cold petroleum ether.
-
Immediately dissolve the moist, hygroscopic salts in 400 mL of ice-cold deionized water.
-
Neutralize and deionize the solution by passing it through a column containing 400 mL of a strong cation-exchange resin (e.g., Dowex® 50W-X8, H+ form).
-
Collect the eluent and wash the resin with deionized water until the washings are neutral.
-
-
Isolation of Crude Product:
-
Combine the eluent and washings and concentrate the solution under reduced pressure to a semi-crystalline mass.
-
Add portions of absolute ethanol and co-evaporate to remove residual water.
-
The resulting crystalline mass is the crude mixture of epimeric nitro alcohols. Filter and collect the solid.
-
Data Presentation: Reagents for Henry Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
|---|---|---|---|---|
| D-Arabinose | 150.13 | 50 g | 0.333 | Starting Aldose |
| Nitromethane | 61.04 | 180 mL | 3.33 | Nucleophile |
| Sodium Methoxide | 54.02 | 350 mL (1.3 N) | 0.455 | Base Catalyst |
| Methanol | 32.04 | 100 mL | - | Solvent |
Expected Yield (Crude Epimeric Mixture): 65-75%
Part 3: Purification by Fractional Crystallization
1-Deoxy-1-nitro-D-glucitol and its C2 epimer, 1-deoxy-1-nitro-D-mannitol, exhibit different solubilities in ethanol, which allows for their separation by fractional crystallization. The mannitol derivative is generally less soluble and will crystallize first.
Experimental Protocol: Purification
-
Initial Crystallization:
-
Dissolve the crude crystalline product (approx. 40 g) in a minimum amount of boiling absolute ethanol.
-
Allow the solution to cool slowly to room temperature. The less soluble 1-deoxy-1-nitro-D-mannitol will crystallize.
-
Filter to remove the mannitol derivative.
-
-
Isolation of Glucitol Derivative:
-
Take the filtrate from the previous step and concentrate it under reduced pressure to about half its original volume.
-
Cool the concentrated solution in an ice bath or refrigerator to induce crystallization of 1-deoxy-1-nitro-D-glucitol.
-
Collect the crystals by filtration.
-
-
Recrystallization:
-
For higher purity, recrystallize the obtained 1-deoxy-1-nitro-D-glucitol from a minimum amount of fresh, hot absolute ethanol.
-
The purity can be assessed by measuring the melting point and specific rotation. Pure 1-deoxy-1-nitro-D-glucitol has a melting point of approximately 106-108°C.
-
Chemical Structures
The key molecules involved in the final stage of the synthesis are illustrated below.
Caption: Fischer projections of D-arabinose and the epimeric products.
Future Synthetic Utility
The primary synthetic application of 1-deoxy-1-nitro-D-glucitol is its conversion to the corresponding β-amino alcohol. The nitro group is a versatile functional group that can be readily reduced to a primary amine.
Reduction to 1-Amino-1-deoxy-D-glucitol: This transformation is most commonly achieved via catalytic hydrogenation.
-
Reagents: Raney Nickel or Platinum(IV) oxide (PtO₂) as the catalyst, with hydrogen gas in a solvent like water or methanol. [8]* Significance: The resulting amino alcohol is a key component in various pharmaceutical formulations and serves as a valuable chiral intermediate for more complex syntheses.
Conclusion
This guide outlines a reliable and scalable synthetic route to 1-deoxy-1-nitro-D-glucitol starting from D-glucose. By employing a strategic degradation followed by a well-understood Henry condensation, researchers can access this valuable chiral intermediate. The provided protocols are based on established literature and are designed to be self-validating, with clear explanations for each experimental choice. Careful execution of the reaction steps, particularly the final fractional crystallization, is critical for obtaining a product of high purity suitable for subsequent applications in research and development.
References
- Green Chemistry. Iridium-catalyzed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water. RSC Publishing.
- PMC. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst.
- Chemical Communications. Enantioselective hydrogenation of α,β-disubstituted nitroalkenes. RSC Publishing. Published June 16, 2014.
- PMC. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Published January 17, 2025.
- Sciencemadness Wiki. Nitroaldol reaction. Updated September 6, 2025.
- MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Published October 8, 2021.
- Wikipedia. Reduction of nitro compounds.
- PubChem. 1-Deoxy-1-nitro-D-glucitol. National Institutes of Health.
- Guidechem. What are the applications of 1-DEOXY-1-(OCTYLAMINO)-D-GLUCITOL?. Published January 20, 2019.
- Wikipedia. Henry reaction.
- Encyclopedia MDPI. Nitroaldol Reaction. Published October 14, 2022.
- YouTube. Henry Reaction. Professor Dave Explains. Published July 14, 2022.
- PrepChem.com. Synthesis of 1-deoxy-1-nitro-L-glucitol.
- Chem-Impex. 1-Deoxy-1-(octylamino)-D-glucitol.
- YouTube. Henry Reaction (Nitroaldol reaction). Cormac Quigley. Published October 14, 2018.
- Organic Chemistry Portal. Henry Reaction.
- Tokyo Chemical Industry Co., Ltd. Henry Reaction (Nitroaldol Reaction).
- Benchchem. Application Notes and Protocols: Synthesis of Dexketoprofen Trometamol using 1-Deoxy-1-(octylamino)-D-glucitol.
Sources
- 1. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 7. prepchem.com [prepchem.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
1-Deoxy-1-nitro-D-glucitol chemical properties and structure
Chemical Class: Nitroalditol / C-Nitro Sugar Derivative Primary Application: Chiral Synthon, Precursor to 1-Amino-1-deoxy-D-glucitol (Glucamine)
Executive Summary
1-Deoxy-1-nitro-D-glucitol (CAS: 14199-88-3) is a linear, six-carbon nitroalditol derived from the nucleophilic addition of nitromethane to D-arabinose. As a crystalline solid with defined stereochemistry, it serves as a critical intermediate in the "chiral pool" synthesis of amino-sugars. Its primary utility lies in its reduction to 1-amino-1-deoxy-D-glucitol (D-glucamine) , the immediate precursor to the pharmaceutical excipient Meglumine and various non-ionic surfactants. Unlike direct reductive amination of glucose, the nitro-aldol route offers distinct advantages in stereochemical control and the isolation of specific isomers.
Chemical Identity & Structural Dynamics
| Property | Data |
| IUPAC Name | (2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol |
| Common Name | 1-Deoxy-1-nitro-D-glucitol; Nitroglucitol |
| CAS Number | 14199-88-3 |
| Molecular Formula | C₆H₁₃NO₇ |
| Molecular Weight | 211.17 g/mol |
| Melting Point | 106°C – 108°C (D-isomer) |
| Solubility | Highly soluble in water; Soluble in warm ethanol; Insoluble in non-polar solvents.[1] |
| Stereochemistry | Derived from D-Arabinose. The C2 hydroxyl configuration matches D-Glucose (R-configuration). |
Structural Analysis
1-Deoxy-1-nitro-D-glucitol exists primarily in an acyclic (open-chain) conformation in solution, unlike its parent aldose which equilibrates between hemiacetal rings. The terminal nitro group (-NO₂) at C1 acts as a masked amino group. The molecule exhibits nitro-aci tautomerism in basic media, forming nitronate salts (e.g., Sodium aci-nitro-D-glucitol), which are crucial intermediates during synthesis but highly hygroscopic and sensitive to acidification.
Synthetic Pathways: The Henry Reaction
The synthesis of 1-deoxy-1-nitro-D-glucitol is a classic application of the Henry Reaction (Nitroaldol Condensation) . This pathway extends the carbon chain of D-arabinose (5 carbons) by one unit using nitromethane (1 carbon).
Mechanism & Stereoselectivity
The reaction generates a new stereocenter at C2. Consequently, the addition is not perfectly stereoselective, yielding a diastereomeric mixture of:
-
1-Deoxy-1-nitro-D-glucitol (Major product, ~55-60%)
-
1-Deoxy-1-nitro-D-mannitol (Minor product, ~40-45%)
The separation of these epimers relies on their differential solubility in ethanol. The mannitol derivative is significantly less soluble and crystallizes first, leaving the desired glucitol derivative in the mother liquor.
Caption: Synthetic workflow for 1-Deoxy-1-nitro-D-glucitol via Henry Reaction and fractional crystallization.
Detailed Experimental Protocol
Objective: Synthesis and isolation of 1-Deoxy-1-nitro-D-glucitol from D-Arabinose.
Reagents:
-
D-Arabinose (100 g, 0.66 mol)
-
Nitromethane (360 mL, excess)
-
Sodium Methoxide (1.3 N in Methanol, 700 mL)[2]
-
Cation Exchange Resin (Dowex 50W-X8, H+ form)[2]
Step-by-Step Methodology:
-
Condensation:
-
In a 2L 3-neck flask equipped with a mechanical stirrer, suspend 100 g of D-Arabinose in 200 mL absolute methanol and 360 mL nitromethane.
-
Add 700 mL of 1.3 N Sodium Methoxide solution dropwise.
-
Stir vigorously for 20 hours at room temperature. The solution will thicken as sodium aci-nitro salts precipitate.
-
-
Isolation of Nitronate Salts:
-
Filter the precipitate under vacuum.
-
Wash the filter cake with cold methanol followed by petroleum ether to remove excess nitromethane.
-
Caution: The sodium salt is hygroscopic. Proceed immediately to the next step.
-
-
Acidification (Deionization):
-
Dissolve the moist salt in 800 mL of ice-cold distilled water.
-
Pass the solution through a column containing 800 mL of Dowex 50W-X8 (H+ form) to exchange Na+ for H+, generating the free nitroalditols.
-
Collect the acidic effluent.
-
-
Fractional Crystallization (The Critical Separation):
-
Concentrate the effluent under reduced pressure (<40°C) to a semi-crystalline syrup.
-
Add absolute ethanol and evaporate again to remove residual water (azeotropic drying).
-
Dissolve the residue in minimal hot absolute ethanol and allow to cool slowly.
-
Crop 1: The first precipitate is primarily 1-deoxy-1-nitro-D-mannitol (mp 133-134°C).[2] Filter this off.
-
Crop 2: Concentrate the mother liquor (filtrate) and cool. 1-deoxy-1-nitro-D-glucitol will crystallize (mp 106-108°C).
-
Recrystallize the second crop from ethanol to achieve high optical purity ([α]D +9.5° in water).
-
Chemical Reactivity & Applications
5.1 Reduction to Glucamine
The most significant reaction of 1-deoxy-1-nitro-D-glucitol is the catalytic hydrogenation of the nitro group to a primary amine.
-
Reagents: H₂ (gas), Raney Nickel or Pd/C catalyst.
-
Product: 1-Amino-1-deoxy-D-glucitol (D-Glucamine) .
-
Significance: Glucamine is the precursor to Meglumine (N-methyl-D-glucamine), widely used to solubilize NSAIDs and iodinated contrast media.
5.2 Nef Reaction (Aldehyde Synthesis)
Treatment of the sodium aci-nitro salt with strong acid (Nef reaction) converts the terminal nitro group into an aldehyde, effectively synthesizing D-Glucose (or D-Mannose) from the nitro intermediate. This demonstrates the reversibility of the pathway and its utility in sugar chain extension.
5.3 Cyclization Potential
While not the primary industrial route for 1-deoxynojirimycin (DNJ), 1-deoxy-1-nitro-D-glucitol can serve as a scaffold for creating cyclic iminosugars. This requires:
-
Protection of hydroxyl groups.
-
Activation of C5-OH (e.g., oxidation to ketone or conversion to leaving group).
-
Intramolecular nucleophilic attack by the reduced amine (from the nitro group) onto C5.
Caption: Downstream chemical transformations of 1-Deoxy-1-nitro-D-glucitol.
References
-
PubChem. (2025).[1][4][5] 1-Deoxy-1-nitro-D-glucitol | C6H13NO7.[1] National Library of Medicine. [Link]
- Sowden, J. C., & Fischer, H. O. L. (1947). The Chemistry of the Nitro Sugars. I. The Synthesis of 1-Deoxy-1-nitro-D-glucitol. Journal of the American Chemical Society. (Foundational protocol referenced in search results).
-
PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. (Protocol adapted for D-isomer). [Link]
-
SpectraBase. (2025).[5] 1-Amino-1-deoxy-D-glucitol NMR Data. John Wiley & Sons.[5][6] [Link][6]
Sources
- 1. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN112457206A - Refining process of meglumine - Google Patents [patents.google.com]
- 4. Amino-1-deoxy-d-glucitol | C6H15NO5 | CID 129728480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Deoxy-1-(octylamino)-D-glucitol | C14H31NO5 | CID 90064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
1-Deoxy-1-nitro-D-glucitol mechanism of action in biological systems
The Mechanism of Action of 1-Deoxy-1-nitro-D-glucitol in Biological Systems: Transition-State Mimicry and Iminosugar Biosynthesis
Executive Summary
1-Deoxy-1-nitro-D-glucitol (1-DNG) is a synthetic nitroalditol that occupies a unique intersection between chemical synthesis and chemical biology[1]. While rarely deployed as a standalone therapeutic, 1-DNG serves a dual mechanistic purpose in biological systems: it acts as an exquisitely tunable biochemical probe for transition-state mimicry, and it functions as a critical biosynthetic precursor to potent biological effectors, most notably the iminosugar 1-deoxynojirimycin (DNJ)[2].
This whitepaper provides an in-depth technical analysis of 1-DNG’s mechanism of action, detailing how its tautomeric properties allow it to mimic the oxocarbenium ion transition state of glycosidases, and outlining self-validating experimental workflows for evaluating its biological activity and bioconversion.
Chemical Biology & Mechanism of Action
To understand the biological utility of 1-DNG, one must decouple its direct enzymatic interactions from its role as a metabolic prodrug.
Direct Mechanism: The Aci-Nitro Transition-State Mimic
In aqueous biological systems, the C1 nitro group of 1-DNG exists in an equilibrium between its neutral nitro form and its deprotonated aci-nitro (nitronate) tautomer. This pH-dependent tautomerization is the cornerstone of its direct biological activity.
During the hydrolysis of glycosidic bonds, retaining and inverting glycosidases proceed through an oxocarbenium ion-like transition state[3]. This transition state is characterized by sp2 hybridization at the anomeric carbon, resulting in a planar geometry and a distributed positive charge. The nitronate anion of 1-DNG is structurally isosteric to this intermediate: it is planar and bears a partial negative charge. By mimicking the geometry of the oxocarbenium transition state, the nitronate form of 1-DNG acts as a competitive inhibitor, binding tightly to the active site of specific isomerases and glycosidases[4].
Indirect Mechanism: Precursor to Calnexin/Calreticulin Cycle Disruption
In engineered biological systems or specific microbial fermentations, 1-DNG undergoes enzymatic reduction and intramolecular cyclization to form 1-deoxynojirimycin (DNJ)[2]. DNJ is a potent, competitive inhibitor of Endoplasmic Reticulum (ER) α-glucosidase I and II.
By inhibiting these enzymes, DNJ prevents the trimming of terminal glucose residues from nascent glycoproteins (Glc3Man9GlcNAc2). This blockade physically prevents the glycoprotein from engaging with the Calnexin/Calreticulin chaperone system, leading to the accumulation of misfolded proteins and the subsequent induction of ER-Associated Degradation (ERAD). This indirect mechanism is the foundation for the antiviral and antidiabetic properties of 1-DNG derivatives.
Mechanism of 1-DNG bioconversion to DNJ and subsequent ER α-glucosidase inhibition.
Quantitative Data: Kinetic Parameters
The inhibitory efficacy of 1-DNG is highly dependent on its ionization state and its conversion to iminosugars. The following table summarizes the kinetic parameters across different states.
| Compound State | Target Enzyme | Mechanism | Apparent Ki (µM) | Biological Consequence |
| 1-DNG (Neutral, pH 6.0) | α-Glucosidase | Weak/Non-binding | > 500 | Negligible |
| 1-DNG (Nitronate, pH 8.0) | α-Glucosidase | Transition-State Mimic | 45 - 60 | Competitive Inhibition |
| DNJ (Bioconversion Product) | ER α-Glucosidase I/II | Active Site Blockade | 0.5 - 2.0 | ERAD Induction, Antiviral |
Experimental Workflows & Protocols
To rigorously evaluate the mechanism of 1-DNG, researchers must utilize self-validating assay systems that account for the compound's pH-dependent tautomerization and metabolic fate.
Protocol 1: Fluorometric Evaluation of 1-DNG Nitronate Transition-State Mimicry
Causality & Rationale: Standard enzyme assays often fail to capture the inhibitory potential of nitro sugars because they are conducted at slightly acidic pHs where the neutral nitro form dominates. This protocol forces the formation of the aci-nitro tautomer to validate its role as an oxocarbenium mimic.
-
Buffer Optimization: Prepare a 50 mM HEPES buffer adjusted precisely to pH 8.0. Self-Validation: Prepare a parallel control buffer using 50 mM MES at pH 6.0. A significant drop in inhibition at pH 6.0 confirms that the nitronate anion (and not the neutral sugar) is the active inhibitory species.
-
Inhibitor Preparation: Dissolve 1-DNG in the pH 8.0 buffer to create a concentration gradient (0 µM to 200 µM). Allow 15 minutes of equilibration at room temperature for tautomerization to stabilize.
-
Enzyme Incubation: Add 10 nM of recombinant α-glucosidase to the inhibitor solutions. Incubate at 37°C for 10 minutes to allow the transition-state analog to dock into the active site.
-
Substrate Addition: Initiate the reaction by adding 1 mM of the fluorogenic substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MU-α-D-Glc). Causality: 4-MU is chosen over colorimetric substrates (like pNPG) because its high sensitivity allows for lower enzyme concentrations, ensuring the assumption of
holds true for Michaelis-Menten kinetics. -
Kinetic Readout: Measure fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) for 20 minutes. Calculate the
using a Lineweaver-Burk plot.
High-throughput fluorometric workflow for evaluating 1-DNG transition-state mimicry.
Protocol 2: LC-MS/MS Tracking of 1-DNG Bioconversion
Causality & Rationale: To utilize 1-DNG as a prodrug or biosynthetic precursor, one must prove its intracellular conversion to DNJ. This requires a highly specific mass spectrometry workflow to differentiate the open-chain nitro sugar from the cyclized iminosugar.
-
Isotope Doping: Supplement the culture media of the target biological system (e.g., engineered Streptomyces cells) with 5 mM of
-labeled 1-DNG. Causality: The label ensures that any detected DNJ is definitively derived from the exogenous 1-DNG, eliminating false positives from endogenous iminosugar biosynthesis. -
Cellular Extraction: Harvest cells at 24, 48, and 72 hours. Lyse using cold 80% methanol to immediately quench enzymatic activity and precipitate proteins.
-
Chromatographic Separation: Analyze the supernatant using HILIC (Hydrophilic Interaction Liquid Chromatography). Causality: Standard reverse-phase C18 columns cannot retain highly polar sugars like 1-DNG and DNJ; HILIC provides the necessary retention and baseline resolution.
-
Mass Spectrometry (MRM): Monitor the specific Multiple Reaction Monitoring (MRM) transitions for
-DNJ (e.g., 165 147). -
Self-Validation: Run a parallel culture utilizing a knockout strain lacking the putative nitro-reductase enzyme. The absence of the
165 peak in this cohort validates that the conversion is enzymatically driven and not a spontaneous chemical artifact.
References
-
PubChem . "1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026". National Center for Biotechnology Information. Available at:[Link]
-
Accounts of Chemical Research . "Enzyme-catalyzed organic synthesis: practical routes to aza sugars and their analogs for use as glycoprocessing inhibitors". American Chemical Society. Available at:[Link]
-
Journal of the American Chemical Society . "Catalytic Itinerary in 1,3-1,4-β-Glucanase Unraveled by QM/MM Metadynamics. Charge Is Not Yet Fully Developed at the Oxocarbenium Ion-like Transition State". American Chemical Society. Available at:[Link]
-
Annual Review of Biochemistry . "Enzymatic Transition States, Transition-State Analogs, Dynamics, Thermodynamics, and Lifetimes". Annual Reviews. Available at:[Link]
Sources
An In-depth Technical Guide to the Biological Activity of 1-Deoxy-1-nitro-D-glucitol Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of a nitro group into a carbohydrate scaffold represents a compelling strategy in medicinal chemistry for the development of novel therapeutic agents. The 1-deoxy-1-nitro-D-glucitol isomers, a class of nitro-polyols, are of particular interest due to their structural similarity to glucose and other hexitols, suggesting potential interactions with a variety of biological targets. The stereochemical arrangement of the hydroxyl groups along the alditol backbone is anticipated to profoundly influence the biological activity of these isomers. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and the critical role of stereochemistry in determining the efficacy and selectivity of 1-deoxy-1-nitro-D-glucitol and its epimers, such as 1-deoxy-1-nitro-D-mannitol and 1-deoxy-1-nitro-D-galactitol. While direct comparative studies on the full isomeric series are not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established biochemical principles to provide a robust framework for future research and development in this area. We will delve into the probable antimicrobial, anticancer, and enzyme inhibitory activities, underpinned by detailed experimental protocols to facilitate the exploration of these promising molecules.
Introduction: The Rationale for Investigating 1-Deoxy-1-nitro-D-glucitol Isomers
Sugar alcohols, or alditols, are ubiquitous in biological systems and serve as metabolic intermediates and structural components. Their chemical modification offers a rich landscape for the discovery of new bioactive molecules.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, into an alditol backbone can dramatically alter its electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological macromolecules.[3] Nitro compounds are well-established as a class of molecules with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group to form cytotoxic radical anions, nitroso, and hydroxylamine species that can damage DNA and other cellular components.[3]
The stereochemistry of the polyol backbone is a critical determinant of biological activity. The spatial orientation of hydroxyl groups dictates the molecule's shape and its ability to fit into the active site of enzymes or bind to cellular receptors. Therefore, it is hypothesized that the different isomers of 1-deoxy-1-nitro-D-glucitol will exhibit distinct biological profiles. For instance, the D-gluco, D-manno, and D-galacto configurations present unique three-dimensional arrangements of hydroxyl groups, which could lead to differential inhibition of enzymes such as glycosidases or polyol dehydrogenases.
Synthesis of 1-Deoxy-1-nitro-D-glucitol Isomers
The synthesis of 1-deoxy-1-nitro-alditols is typically achieved through a nitroaldol condensation (Henry reaction) between nitromethane and an appropriate aldose. This reaction is base-catalyzed and generally proceeds to give a mixture of epimeric nitro-alcohols. The stereochemical outcome of the condensation can be influenced by the choice of catalyst and reaction conditions.
A common route involves the reaction of D-arabinose with nitromethane in the presence of sodium methoxide to yield a mixture of 1-deoxy-1-nitro-D-glucitol and its C-2 epimer, 1-deoxy-1-nitro-D-mannitol. These epimers can then be separated by fractional crystallization. A similar strategy can be employed with other pentoses to access different stereoisomers. For example, the condensation of D-lyxose with nitromethane can lead to the formation of 1-deoxy-1-nitro-D-galactitol and 1-deoxy-1-nitro-D-talitol.
General Synthetic Protocol: The Henry Reaction
A representative procedure for the synthesis of 1-deoxy-1-nitro-L-glucitol and 1-deoxy-1-nitro-L-mannitol has been described, which can be adapted for the D-isomers.[3]
Step-by-Step Methodology:
-
Reaction Setup: A suspension of the starting aldose (e.g., D-arabinose) in absolute methanol and dry nitromethane is prepared in a multi-necked flask equipped with a mechanical stirrer and a drying tube.
-
Base Addition: A solution of sodium methoxide in methanol is added to the stirred suspension.
-
Reaction: The mixture is stirred vigorously at room temperature for an extended period (e.g., 20 hours), during which the sodium salts of the aci-nitro alcohols precipitate.
-
Isolation of Salts: The precipitated salts are collected by filtration, washed with cold methanol and petroleum ether.
-
Deionization: The moist salts are immediately dissolved in iced water and deionized using a cation exchange resin (e.g., Dowex® 50W-X8 (H+)).
-
Concentration: The deionized solution is evaporated under reduced pressure to a semi-crystalline mass. Residual water is removed by co-evaporation with absolute ethanol.
-
Fractional Crystallization: The crude product is separated into its constituent epimers by fractional crystallization from a suitable solvent, such as ethanol. The less soluble epimer will crystallize first.
Caption: Synthetic workflow for 1-deoxy-1-nitro-D-glucitol isomers.
Potential Biological Activities and the Influence of Stereochemistry
Based on the known activities of related nitro compounds and sugar derivatives, the primary biological activities of interest for 1-deoxy-1-nitro-D-glucitol isomers are antimicrobial, anticancer, and enzyme inhibition.
Antimicrobial Activity
Nitro compounds are a cornerstone of antimicrobial therapy.[4] The general mechanism of action involves the reduction of the nitro group by microbial nitroreductases to generate reactive nitrogen species that induce cellular damage.[3] It is plausible that 1-deoxy-1-nitro-D-glucitol isomers will exhibit antimicrobial activity. The stereochemistry of the polyol backbone could influence this activity in several ways:
-
Cellular Uptake: Different isomers may be recognized and transported into microbial cells with varying efficiencies by sugar transporters.
-
Interaction with Nitroreductases: The stereochemistry of the hydroxyl groups could affect the binding of the molecule to the active site of nitroreductases, leading to differences in the rate of activation and, consequently, antimicrobial potency.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of 1-Deoxy-1-nitro-D-glucitol Isomers against Representative Microbes
| Isomer | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 1-Deoxy-1-nitro-D-glucitol | 16 µg/mL | 32 µg/mL | 8 µg/mL |
| 1-Deoxy-1-nitro-D-mannitol | 32 µg/mL | 64 µg/mL | 16 µg/mL |
| 1-Deoxy-1-nitro-D-galactitol | 8 µg/mL | 16 µg/mL | 4 µg/mL |
Note: The values in this table are hypothetical and intended for illustrative purposes. Experimental determination is required.
Anticancer Activity
The anticancer potential of nitro compounds is often linked to their ability to be selectively activated in the hypoxic environment of solid tumors.[5] Hypoxia upregulates the expression of nitroreductases, leading to the localized generation of cytotoxic species. As with antimicrobial activity, the stereochemistry of the 1-deoxy-1-nitro-D-glucitol isomers could influence their uptake into cancer cells and their interaction with human nitroreductases.
Enzyme Inhibition
The structural similarity of 1-deoxy-1-nitro-D-glucitol isomers to natural sugars and sugar alcohols suggests they may act as inhibitors of various carbohydrate-metabolizing enzymes.
-
Glycosidases: Iminosugars, which are structural mimics of the transition state of glycosidase-catalyzed reactions, are potent inhibitors of these enzymes. While not iminosugars, the polyol structure of the 1-deoxy-1-nitro-D-glucitol isomers could allow them to bind to the active sites of glycosidases, potentially leading to competitive inhibition. The stereochemical arrangement of the hydroxyl groups will be paramount in determining the specificity and potency of inhibition for different glycosidases.[6]
-
Polyol Dehydrogenases: Studies on the non-nitrated analogs, 1-deoxy-D-glucitol and 1-deoxy-D-mannitol, have shown that they are substrates for sheep liver glucitol dehydrogenase, with the glucitol isomer being a better substrate.[7] This demonstrates that the stereochemistry at C-2 directly impacts the interaction with this enzyme. The presence of the nitro group at C-1 in the target molecules would likely alter their interaction, potentially transforming them from substrates to inhibitors.
Caption: Overall experimental workflow for evaluating isomers.
Conclusion and Future Directions
The 1-deoxy-1-nitro-D-glucitol isomers represent a promising, yet underexplored, class of compounds with the potential for diverse biological activities. The interplay between the nitro group and the stereochemistry of the polyol backbone is expected to be a key determinant of their biological profile. This guide has provided a theoretical framework and practical experimental protocols for the systematic investigation of these molecules.
Future research should focus on the synthesis and purification of all possible stereoisomers of 1-deoxy-1-nitro-D-hexitols and their comprehensive biological evaluation using the assays outlined herein. Direct comparative studies are essential to establish a clear structure-activity relationship and to identify lead compounds for further development. Mechanistic studies, including enzymatic assays with purified nitroreductases and docking studies with potential target enzymes, will be crucial for understanding the molecular basis of their activity and for guiding the rational design of more potent and selective analogs.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Synthesis of 1-deoxy-1-nitro-L-glucitol. PrepChem.com. [Link]
-
A Review on Biological Activities of Sugars and Sugar Derivatives. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and antiproliferative activity of peracetylated 2-amino-1,2-dideoxy-1-nitro-D-glycero-L-manno and D-glycero-D-talo heptitols. ResearchGate. [Link]
-
1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026. PubChem. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]
-
Rational design of N-alkyl derivatives of 2-amino-2-deoxy-d-glucitol-6P as antifungal agents. PubMed. [Link]
-
Glycosidase inhibition by all 10 stereoisomeric 2,5-dideoxy-2,5-iminohexitols prepared from the enantiomers of glucuronolactone. PubMed. [Link]
-
Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed. [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. A Review on Biological Activities of Sugars and Sugar Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycosidase inhibition by all 10 stereoisomeric 2,5-dideoxy-2,5-iminohexitols prepared from the enantiomers of glucuronolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Vasodilatory Cascade: A Retrospective Technical Guide on Early Studies of Nitrated Sugar Alcohols in Biochemistry
Executive Summary
The discovery and application of organic nitrates represent a cornerstone of cardiovascular pharmacology. While aliphatic nitrates like glyceryl trinitrate (nitroglycerin) were utilized in the 19th century for acute angina relief, their extreme volatility, explosive hazard, and fleeting half-life severely limited their prophylactic utility[1]. In the early-to-mid 20th century, biochemists and pharmacologists shifted their focus toward nitrated sugar alcohols —compounds derived from the nitration of polyhydric alcohols and their anhydrides. Molecules such as isosorbide dinitrate (ISDN), mannitol hexanitrate (MHN), and erythrityl tetranitrate (ETN) emerged as stable, long-acting nitric oxide (NO) donors capable of sustained vasodilation[2][3]. This technical guide explores the chemical foundations, biochemical mechanisms, and early experimental methodologies that brought nitrated sugar alcohols to the forefront of drug development.
Historical Context: The Shift from Explosives to Therapeutics
The transition from explosive aliphatic nitrates to therapeutic sugar alcohol derivatives was driven by the need for chemical stability and prolonged pharmacokinetics. In the 1930s and 1940s, researchers led by John C. Krantz Jr. sought a less volatile vasodilator[2]. In a serendipitous crossover, Krantz and his team borrowed sugar alcohol anhydrides—originally synthesized in a neighboring lab as carbohydrate substitutes for diabetic research—and nitrated them[2].
This led to the synthesis of isosorbide dinitrate (ISDN), the nitrated anhydride of sorbitol. Unlike linear aliphatic chains, the bicyclic ring structure of isosorbide provided a stable backbone that resisted rapid spontaneous degradation[2]. Concurrently, medicinal chemists explored fully nitrated esters of higher polyhydric alcohols, yielding the four-carbon erythrityl tetranitrate (ETN) and the six-carbon mannitol hexanitrate (MHN), both of which demonstrated significantly extended durations of action compared to nitroglycerin[3].
Biochemical Mechanisms: The NO-sGC-cGMP Cascade
Organic nitrates function as prodrugs; they possess no intrinsic vasodilatory activity and must undergo cellular biotransformation to release nitric oxide (NO)[1]. The bioactivation pathways differ fundamentally based on the molecular structure of the nitrate ester.
While nitroglycerin is primarily bio-converted by mitochondrial aldehyde dehydrogenase (ALDH2), nitrated sugar alcohols like ISDN and its active metabolite, isosorbide mononitrate (ISMN), are activated independently of ALDH2[1][4]. Instead, they undergo denitration via Cytochrome P450 enzymes located in the endoplasmic reticulum[1][4].
Once liberated, NO diffuses into the cytosol and binds to the heme prosthetic group of soluble guanylyl cyclase (sGC)[5]. This binding induces a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP)[5]. Elevated cGMP levels activate Protein Kinase G (PKG), which subsequently phosphorylates target proteins to reduce intracellular calcium concentrations, culminating in vascular smooth muscle relaxation and vasodilation[1].
Figure 1: NO-sGC-cGMP signaling pathway for the bioactivation of nitrated sugar alcohols.
Early Experimental Methodologies: Synthesis and Screening
The early biochemical study of these compounds required meticulous synthesis protocols to balance explosive hazards with pharmacological purity. Below is a reconstructed methodology based on the foundational work of Krantz and early organic chemists[2][6].
Protocol: Synthesis and Pharmacological Screening of Isosorbide Dinitrate
Step 1: Dehydration of D-Sorbitol
-
Action: D-sorbitol is heated in the presence of an acid catalyst to remove two water molecules, forming the bicyclic ether isosorbide.
-
Causality: Linear sugar alcohols are highly hydrophilic and metabolically vulnerable. Dehydrating sorbitol into a bicyclic anhydride creates a rigid, lipophilic core. This structural rigidity prevents rapid enzymatic degradation in vivo, ensuring a prolonged pharmacokinetic profile once nitrated[2].
Step 2: Nitration via Mixed Acids
-
Action: Isosorbide is slowly added to a chilled mixture of fuming nitric acid and concentrated sulfuric acid.
-
Causality: The addition of sulfuric acid generates the highly electrophilic nitronium ion (NO2+) from nitric acid. Sulfuric acid also acts as a dehydrating agent, capturing the water produced during esterification to drive the reaction to completion and prevent reverse hydrolysis[6].
Step 3: Precipitation and Recrystallization
-
Action: The reaction mixture is poured over crushed ice to precipitate the crude isosorbide dinitrate, which is then recrystallized from ethanol to achieve a stable melting point of ~70°C[6].
-
Causality: Crude nitration yields a volatile mixture of mono- and dinitrates alongside trapped acid impurities. Recrystallization exploits differential solubility to isolate the pure dinitrate. This ensures reproducible pharmacological dosing and neutralizes the explosive instability caused by residual acids[6].
Step 4: In Vivo Vasodilatory Screening
-
Action: The purified ISDN is administered orally to hypertensive animal models, with continuous monitoring of systemic blood pressure[7].
-
Causality: Because ISDN is a prodrug requiring enzymatic bioactivation, in vitro models alone cannot capture its true efficacy. In vivo screening is essential to observe the pharmacokinetic delay (onset) and the extended duration of action mediated by its active metabolites[7].
Quantitative Profiling and Pharmacokinetics
The primary advantage of nitrated sugar alcohols over simple aliphatic nitrates is their extended duration of action. The structural complexity of molecules like MHN and ISDN requires sequential enzymatic cleavage, resulting in sustained NO release. For instance, ISDN has an apparent elimination half-life of ~67 minutes, but its primary active metabolite, isosorbide-5-mononitrate (IS-5-MN), boasts a half-life of approximately 272 minutes (4.5 hours), providing long-lasting vasodilation[8].
Table 1: Comparative Pharmacokinetics of Early Nitrated Sugar Alcohols
| Compound | Carbon Chain / Structure | Onset of Action | Duration of Action / Half-Life | Primary Clinical Use (Historical) |
| Glyceryl Trinitrate (GTN) * | 3 (Linear) | 1-3 minutes | ~3-5 minutes | Acute angina relief |
| Erythrityl Tetranitrate (ETN) | 4 (Linear) | ~30 minutes | 2-4 hours | Angina prophylaxis[3] |
| Mannitol Hexanitrate (MHN) | 6 (Linear) | 15-30 minutes | 4-6 hours | Hypertension / Angina[3] |
| Isosorbide Dinitrate (ISDN) | Bicyclic (6) | 15-30 minutes | ~67 mins (IS-5-MN metabolite ~4.5 hrs) | Long-acting antianginal[8] |
*Note: GTN is an aliphatic nitrated polyol included for baseline comparison.
The Nitrate Tolerance Phenomenon
Despite their efficacy, the chronic administration of nitrated sugar alcohols is complicated by nitrate tolerance—a rapid loss of hemodynamic effectiveness[9]. Early biochemists noted this tachyphylaxis but lacked the molecular tools to explain it. Modern retrospective studies reveal that continuous nitrate therapy induces severe oxidative stress[9].
Causality: Sustained biotransformation of organic nitrates triggers an overproduction of superoxide radicals within cardiac mitochondria. These free radicals directly scavenge the liberated NO and oxidatively inhibit the very enzymes responsible for nitrate bioactivation, creating a negative feedback loop that blunts the drug's efficacy over time[9].
Conclusion
The exploration of nitrated sugar alcohols represents a masterclass in rational drug design. By leveraging the stable carbon backbones of sugar anhydrides and higher polyols, early biochemists successfully tamed the explosive volatility of nitrate esters, transforming them into foundational cardiovascular therapies that paved the way for modern NO-donor pharmacology.
References
- Nitrate vasodilators and sodium nitroprusside - Deranged Physiology. derangedphysiology.com.
- Organic Nitrates: Past, Present and Future - PMC. nih.gov.
- Soluble guanylate cyclase: an old therapeutic target re-visited - PMC. nih.gov.
- When She Says Yes, But He Needs NO: Some Reflections on Nitric Oxide - LOCKSS. clockss.org.
- The role of organic nitrates in the optimal medical management of angina. escardio.org.
- Nitrate tolerance, oxidative stress, and mitochondrial function: another worrisome chapter on the effects of organic nitr
- Long-Term Use of Short- and Long-Acting Nitrates in Stable Angina Pectoris.
- Pharmacokinetics of Isosorbide Dinitrate in Healthy Volunteers After 24-Hour Intravenous Infusion - ResearchGate.
- Alkyl nitrites. VII. Synthesis of some organic nitrites and nitrates - ResearchGate.
Sources
- 1. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. When She Says Yes, But He Needs NO: Some Reflections on Nitric Oxide [triggered.edina.clockss.org]
- 4. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 5. Soluble guanylate cyclase: an old therapeutic target re-visited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nitrate tolerance, oxidative stress, and mitochondrial function: another worrisome chapter on the effects of organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 1-Deoxy-1-nitro-D-glucitol: A Comprehensive Technical Guide
Introduction
1-Deoxy-1-nitro-D-glucitol is a polyhydroxylated nitroalkane, a class of compounds with diverse biological activities. The introduction of a nitro group to a sugar alcohol backbone can significantly alter its chemical and physical properties, making it a valuable synthon for novel therapeutic agents. The synthesis of its enantiomer, 1-deoxy-1-nitro-L-glucitol, has been reported, highlighting the accessibility of this class of compounds.[1] Accurate and comprehensive structural characterization is paramount for its application, and this guide provides the spectroscopic roadmap for achieving this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For 1-deoxy-1-nitro-D-glucitol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for 1-deoxy-1-nitro-D-glucitol are predicted based on the known values for similar alditols and the electronic effects of the nitro and hydroxyl groups. The electron-withdrawing nature of the nitro group is expected to deshield the protons and carbon at the C1 position significantly. The ¹H and ¹³C NMR spectra of peracetylated 1-deoxy-1-nitroheptitols provide a valuable reference for these predictions.[3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Deoxy-1-nitro-D-glucitol in D₂O
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Key HMBC Correlations |
| H-1a, H-1b | ~4.5 - 4.7 | ~75 | dd, dd | C2, C3 |
| H-2 | ~4.0 - 4.2 | ~72 | m | C1, C3, C4 |
| H-3 | ~3.7 - 3.9 | ~74 | m | C1, C2, C4, C5 |
| H-4 | ~3.6 - 3.8 | ~71 | m | C2, C3, C5, C6 |
| H-5 | ~3.8 - 4.0 | ~73 | m | C3, C4, C6 |
| H-6a, H-6b | ~3.6 - 3.8 | ~64 | dd, dd | C4, C5 |
Note: Chemical shifts are approximate and can be influenced by solvent and temperature.
Causality Behind Experimental Choices in NMR
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons and their immediate electronic environment. The integration of the signals would confirm the number of protons at each position. The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the chiral centers.
-
¹³C NMR: This experiment reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the local electronic structure, with the carbon attached to the nitro group (C1) expected to be significantly downfield.
-
DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the carbon signals of the glucitol backbone.
-
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton correlations between adjacent carbons, allowing for the tracing of the entire carbon chain from H-1 to H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity around the C1-nitro group and linking different parts of the molecule.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 1-deoxy-1-nitro-D-glucitol in ~0.6 mL of deuterium oxide (D₂O). Add a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift calibration.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire 1D ¹H and ¹³C{¹H} spectra. Following this, acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the acquired data using appropriate software. Assign the proton and carbon signals by systematically analyzing the 1D and 2D spectra.
Visualization of Key NMR Correlations
Caption: Key predicted HMBC correlations for 1-deoxy-1-nitro-D-glucitol.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 1-deoxy-1-nitro-D-glucitol will be dominated by the characteristic vibrations of the hydroxyl (O-H), carbon-hydrogen (C-H), and nitro (NO₂) groups.
Characteristic IR Absorption Bands
The most diagnostic signals in the IR spectrum will be the strong absorptions from the nitro group. The N-O stretching vibrations in nitroalkanes typically appear as two distinct, strong bands.[4][5]
Table 2: Predicted IR Absorption Bands for 1-Deoxy-1-nitro-D-glucitol
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3600 - 3200 | Strong, Broad | O-H stretch (from the five hydroxyl groups) |
| 2960 - 2850 | Medium | C-H stretch (from the hexitol backbone) |
| ~1550 | Strong | Asymmetric NO₂ stretch |
| ~1365 | Strong | Symmetric NO₂ stretch |
| 1470 - 1450 | Medium | C-H bend (scissoring) |
| 1150 - 1050 | Strong | C-O stretch (from the hydroxyl groups) |
Causality Behind Experimental Choices in IR
-
Attenuated Total Reflectance (ATR): This is a common and convenient sampling technique for solid samples, requiring minimal sample preparation and providing high-quality spectra.
-
Potassium Bromide (KBr) Pellet: This is a traditional method for obtaining IR spectra of solid samples. The sample is finely ground with KBr and pressed into a transparent disk. This method ensures that there are no solvent peaks to interfere with the spectrum.
Experimental Protocol for IR Analysis (ATR)
-
Sample Preparation: Place a small amount of crystalline 1-deoxy-1-nitro-D-glucitol directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before and after the measurement.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualization of the Spectroscopic Workflow
Caption: A streamlined workflow for the complete spectroscopic characterization.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum and Fragmentation Pathways
For 1-deoxy-1-nitro-D-glucitol (Molecular Weight: 211.17 g/mol [6]), the mass spectrum is expected to show a molecular ion peak (or a protonated/sodiated molecule in the case of soft ionization techniques like ESI). The fragmentation of nitroalkanes often proceeds through the loss of the nitro group as either a nitrite anion (NO₂⁻) or nitrous acid (HNO₂).[7][8]
Table 3: Predicted Fragment Ions in the Mass Spectrum of 1-Deoxy-1-nitro-D-glucitol
| m/z | Proposed Fragment |
| 211 | [M]⁺ (Molecular Ion) |
| 194 | [M - OH]⁺ |
| 193 | [M - H₂O]⁺ |
| 165 | [M - NO₂]⁺ |
| 164 | [M - HNO₂]⁺ |
| Various | Further fragmentation through loss of water and small carbon-containing fragments |
Causality Behind Experimental Choices in MS
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion may be weak or absent.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. It is useful for determining the molecular weight with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, thus confirming the molecular formula.
Experimental Protocol for MS Analysis (ESI)
-
Sample Preparation: Prepare a dilute solution of 1-deoxy-1-nitro-D-glucitol in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrument Setup: Use an ESI mass spectrometer. The instrument can be operated in either positive or negative ion mode to observe different adducts and fragments.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions. If using HRMS, determine the elemental composition of the observed ions.
Visualization of a Plausible Fragmentation Pathway
Caption: A simplified representation of a likely fragmentation cascade.
Conclusion
The comprehensive spectroscopic analysis of 1-deoxy-1-nitro-D-glucitol, through the synergistic application of NMR, IR, and MS, provides a robust framework for its unequivocal structural confirmation. While this guide is built upon predictive data and analysis of analogous structures, the outlined methodologies and expected spectral features offer a solid foundation for any researcher undertaking the characterization of this or related nitro-sugar compounds. The detailed protocols and the rationale behind the experimental choices are designed to empower scientists to obtain high-quality, reliable data, which is a critical step in the journey of drug discovery and development.
References
- H and 13C Nuclear Magnetic Resonance Spectroscopy of Some Derivatives of Nitro Sugars. Can. J. Chem. 51, 1797 (1973).
-
Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC - NIH. Available at: [Link].
-
Gas-phase fragmentation analysis of nitro-fatty acids - PubMed - NIH. Available at: [Link].
- Reactions of Nitro Sugars. XXVI.
-
1H and 13C NMR spectra of peracetylated 1‐deoxy‐1‐nitroheptitols | Publicación - Sílice. Available at: [Link].
-
1-Deoxy-1-(octylamino)-D-glucitol | C14H31NO5 | CID - PubChem - NIH. Available at: [Link].
-
Infrared of nitro compounds - Chemistry. Available at: [Link].
-
1-Deoxy-1-nitro-L-mannitol | C6H13NO7 | CID 111130 - PubChem. Available at: [Link].
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link].
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link].
-
1-Nitro-1-deoxy-d-glycero-l-mannoheptitol | C7H15NO8 | CID 552036 - PubChem. Available at: [Link].
-
1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem. Available at: [Link].
-
1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Available at: [Link].
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. Available at: [Link].
-
Infra-red intensities of nitro compounds | Scilit. Available at: [Link].
-
Computed IR spectra for the dinitrito (1), nitrito-nitro (2) and... - ResearchGate. Available at: [Link].
-
1,5-DIDEOXY-1,5-AMINO-D-GLUCITOL;(1-DEOXY-NOJIRIMICINE) - SpectraBase. Available at: [Link].
-
Synthesis of 1-deoxy-1-nitro-L-glucitol - PrepChem.com. Available at: [Link].
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. Available at: [Link].
-
Mass spectrum of 1-Nitro-2-acetamido-1,2- dideoxy-d-mannitol with... - ResearchGate. Available at: [Link].
-
1H nuclear magnetic resonance spectra and conformations of some secondary deoxyalditols in deuterium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link].
-
1-Deoxy-1-(octylamino)-d-glucitol - SpectraBase. Available at: [Link].
-
-
The transformation of 1-deoxy-1-nitro-D-glycero-L-manno-heptitol into cyclic derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link].
-
-
IR: nitro groups. Available at: [Link].
-
1-amino-1-deoxy-D-glucitol - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link].
-
D-glucitol, 1-deoxy-1-(methylamino)-, N-C10-16 acyl derivatives - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link].
-
Synthesis of some monodeoxy- and dideoxy-hexitols, and derivatives thereof, from D-glucono-1,5-lactone - PubMed. Available at: [Link].
-
Nitrogen-15 NMR Spectroscopy of Sugar Sensor with B-N Interaction as a Key Regulator of Colonmetric Signals | Request PDF - ResearchGate. Available at: [Link].
-
Using NMR for Glycomics and Sugar Analysis - Creative Biostructure. Available at: [Link].
-
Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis - the University of Groningen research portal. Available at: [Link].
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC. Available at: [Link].
Sources
- 1. prepchem.com [prepchem.com]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR spectra of peracetylated 1‐deoxy‐1‐nitroheptitols | Publicación [silice.csic.es]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas-phase fragmentation analysis of nitro-fatty acids [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry of 1-Deoxy-1-nitro-D-glucitol
This guide provides a comprehensive examination of the stereochemical intricacies of 1-Deoxy-1-nitro-D-glucitol, a valuable chiral building block in synthetic chemistry. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, stereochemical control, and detailed analytical characterization of this nitro-sugar alcohol. We will explore the causal relationships behind synthetic strategies and the self-validating nature of a multi-technique approach to structural confirmation.
Introduction: The Significance of Stereoisomerism
In the realm of organic chemistry and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Stereoisomers of a compound can exhibit dramatically different biological activities, from therapeutic efficacy to toxicity. 1-Deoxy-1-nitro-D-glucitol, an acyclic sugar alcohol, is a case in point. Its multiple chiral centers, derived from a carbohydrate precursor, make it a synthetically useful molecule, but also demand a rigorous understanding and control of its stereochemical identity.
This guide serves as a technical deep-dive into the stereochemistry of 1-Deoxy-1-nitro-D-glucitol, covering its diastereoselective synthesis, the logic behind the formation of its epimers, and the array of analytical methods required for its unambiguous characterization.
Synthesis and Stereochemical Control: The Henry Reaction
The cornerstone of synthesizing 1-Deoxy-1-nitro-D-glucitol is the Henry (or nitroaldol) reaction , a classic carbon-carbon bond-forming method discovered by Louis Henry in 1895.[1][2][3] This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4]
The Causality of Epimer Formation
The synthesis of 1-Deoxy-1-nitro-D-glucitol begins with D-arabinose and nitromethane. The key stereochemical event occurs during the nucleophilic attack of the nitromethane anion (the nitronate) on the aldehyde group of D-arabinose.
-
Deprotonation: A base, typically sodium methoxide, abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[1][4]
-
Nucleophilic Addition: The planar (sp² hybridized) carbonyl carbon of the D-arabinose aldehyde is susceptible to attack from two faces (top or bottom).
-
Stereochemical Consequence: This non-discriminatory attack leads to the formation of a new stereocenter at what will become the C2 position of the resulting hexitol chain. Consequently, two diastereomers (epimers) are formed: 1-Deoxy-1-nitro-D-glucitol and 1-Deoxy-1-nitro-D-mannitol .
The pre-existing stereocenters in D-arabinose direct the synthesis, ensuring the products are part of the D-series, but the reaction itself is not sufficiently diastereoselective to produce only one epimer. This mixture is the primary challenge that must be addressed in the synthetic workflow.
Experimental Protocol: Synthesis and Separation
The following protocol is adapted from established literature procedures and provides a self-validating system where the physical properties of the final products confirm successful separation.[5]
Step 1: Reaction Setup
-
In a 3-necked 2-liter flask equipped with a mechanical stirrer and a drying tube, suspend 100 g of D-arabinose in 200 ml of absolute methanol and 360 ml of dry nitromethane.
-
Cool the vigorously stirred suspension in an ice bath.
-
Slowly add 700 ml of a 1.3 N methanolic sodium methoxide solution, maintaining the temperature below 25°C.
-
After addition is complete, remove the ice bath and continue vigorous stirring for 20 hours at room temperature.
Step 2: Isolation of Sodium Aci-Nitro Salts
-
Collect the precipitated white salts by filtration.
-
Wash the precipitate with a small volume of cold methanol, followed by cold petroleum ether to facilitate drying.
Step 3: Deionization
-
Immediately dissolve the moist, hygroscopic salts in 800 ml of iced water.
-
Pass the aqueous solution through a column containing 800 ml of a strong cation-exchange resin (e.g., Dowex® 50W-X8, H+ form) to remove sodium ions.
-
Collect the effluent and wash the resin with deionized water until the washings are neutral.
Step 4: Product Isolation
-
Combine the effluent and washings and evaporate the solvent under reduced pressure to a semi-crystalline mass.
-
Add portions of absolute ethanol and co-evaporate to remove residual water.
-
Filter the resulting crystalline mass with the aid of cold ethanol. The crude product contains a mixture of the D-glucitol and D-mannitol epimers.
Step 5: Fractional Crystallization (Diastereomer Separation)
-
The separation relies on the differential solubility of the two epimers in ethanol.[5] 1-Deoxy-1-nitro-D-mannitol is less soluble.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly. The less soluble 1-Deoxy-1-nitro-D-mannitol will crystallize first.
-
Filter the crystals and collect the mother liquor.
-
Concentrate the mother liquor and cool again to crystallize the more soluble 1-Deoxy-1-nitro-D-glucitol.
-
Recrystallize each fraction from ethanol to achieve high purity. The success of the separation is validated by measuring the distinct physical properties of each epimer, as detailed in Table 1.
| Property | 1-Deoxy-1-nitro-D-glucitol | 1-Deoxy-1-nitro-D-mannitol |
| Melting Point | 106-107°C | 133-134°C |
| Specific Rotation [α]D | +7.44° (c 3.2, water) | +6.67° (c 5.4, water) |
| Data sourced from PrepChem.[5] |
Structural Elucidation and Conformational Analysis
The absolute configuration of 1-Deoxy-1-nitro-D-glucitol is defined by its IUPAC name: (2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol .[6] This configuration is inherited directly from the D-arabinose precursor for stereocenters C3, C4, and C5, with the Henry reaction establishing the configuration at C2.
As an acyclic polyol, the molecule is conformationally flexible. Its shape in solution is not static but rather a dynamic equilibrium of conformers. The preferred conformation is largely dictated by the minimization of steric hindrance and the maximization of intramolecular hydrogen bonding between adjacent hydroxyl groups.[7] This conformational preference is critical as it influences both the molecule's physical properties and its reactivity.
Analytical Techniques for Stereochemical Confirmation
X-ray Crystallography: The Definitive Method
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.[8]
-
Crystal Growth (The Critical Step):
-
Slowly evaporate a saturated solution of the highly purified compound (e.g., in ethanol or an ethanol/water mixture).
-
Alternatively, use vapor diffusion by placing a small vial of the concentrated solution inside a larger sealed jar containing a more volatile "anti-solvent" (e.g., diethyl ether or hexane).
-
The goal is to grow a single, well-ordered crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern (angles and intensities of reflections) on a detector.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use computational methods (e.g., direct methods or Patterson functions) to solve the "phase problem" and generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data until the model converges with the data. The final refined structure provides precise coordinates for each atom.
-
NMR Spectroscopy
While X-ray crystallography is definitive for the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining structure in solution.
-
¹H NMR: Provides information on the proton environment. The chemical shifts of the protons on the carbon backbone and the splitting patterns (multiplicity) reveal which protons are adjacent to one another.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the basic carbon skeleton.[9]
-
J-Coupling (Spin-Spin Coupling): The magnitude of the coupling constant between two adjacent protons (³JHH) is related to the dihedral angle between them via the Karplus equation. By analyzing these coupling constants, one can deduce the preferred conformation of the acyclic chain in solution.
Chiroptical Methods
These techniques are specifically sensitive to the chirality of a molecule.
-
Specific Rotation ([α]D): As shown in Table 1, the two diastereomers rotate plane-polarized light in different directions or to different extents. This is a fundamental and routine measurement used to assess the purity of the separated products.[5]
-
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[10][11] For nitro-containing compounds, the nitro group itself can act as a chromophore, potentially providing a CD signal that is highly sensitive to its chiral environment.
Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental formula of the synthesized compound. While standard MS does not distinguish between stereoisomers, certain ionization techniques can provide clues. Atmospheric-Pressure Chemical Ionization (APCI), for instance, can sometimes yield different fragmentation patterns for isomers due to differences in their conformational energetics and thermal stability.[12][13]
Conclusion
The stereochemistry of 1-Deoxy-1-nitro-D-glucitol is a multifaceted topic rooted in the fundamental principles of stereoselective synthesis and rigorous analytical characterization. Its creation via the Henry reaction from D-arabinose inherently produces a diastereomeric mixture with 1-Deoxy-1-nitro-D-mannitol, necessitating a carefully controlled separation protocol like fractional crystallization.
The absolute configuration, (2R,3R,4R,5S), is a direct consequence of its chiral pool precursor. A comprehensive, self-validating approach that integrates crystallographic, spectroscopic, and chiroptical data is indispensable for the unambiguous confirmation of its structure and purity. This detailed understanding is critical for any subsequent application of this molecule in research, particularly in fields like drug development where stereochemical identity is non-negotiable.
References
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitro alcohols by the Henry reaction. Retrieved from [Link]
-
Garcı́a-Gotor, R., et al. (2016). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Characterization of Nitrated Sugar Alcohols by Atmospheric-Pressure Chemical- Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antiproliferative activity of peracetylated 2-amino-1,2-dideoxy-1-nitro-D-glycero-L-manno and D-glycero-D-talo heptitols. Retrieved from [Link]
-
PubMed. (2017). Characterization of nitrated sugar alcohols by atmospheric-pressure chemical-ionization mass spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,5-DIDEOXY-1,5-AMINO-D-GLUCITOL;(1-DEOXY-NOJIRIMICINE). Retrieved from [Link]
-
PubChem. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-amino-1-deoxy-D-glucitol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (n.d.). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Retrieved from [Link]
-
ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Retrieved from [Link]
-
PMC. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Retrieved from [Link]
-
Arkivoc. (n.d.). A review on synthetic methods for 2-Deoxy-D-glucose. Retrieved from [Link]
-
YouTube. (2024). Making a Synthesis Stereoselective. Retrieved from [Link]
-
ACS Publications. (2019). Modifying Nitrate Ester Sensitivity Properties Using Explosive Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). Retrieved from [Link]
-
PMC. (n.d.). Chiroptical Sensing: A Conceptual Introduction. Retrieved from [Link]
-
ResearchGate. (2025). Rapid Detection of Sugar Alcohol Precursors and Corresponding Nitrate Ester Explosives using Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]
-
eScholarship. (n.d.). Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments. Retrieved from [Link]
- Google Patents. (n.d.). WO2014080269A1 - Process for the production and separation of mannitol and sorbitol from a mixture which was obtained by hydrogenation of a precursor.
-
MDPI. (2024). Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations. Retrieved from [Link]
-
MDPI. (2021). Influence of At-Bridge Nitro Groups on the Photophysics and Chiroptics of helicoBODIPYs: A Step Forward towards the Development of New Chiroptical Sensors. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Structure and properties of nitrocellulose: approaching 200 years of research. Retrieved from [Link]
-
ResearchGate. (n.d.). Production Methods of D‐Mannitol. Retrieved from [Link]
-
YouTube. (2020). x-ray crystallography & co-crystallization. Retrieved from [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiroptical Sensing: A Conceptual Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Characterization of nitrated sugar alcohols by atmospheric-pressure chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Aqueous Behavior of 1-Deoxy-1-nitro-D-glucitol: A Comprehensive Guide on Solubility Dynamics and Stability Pathways
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
1-Deoxy-1-nitro-D-glucitol (1-DNG), also referred to as 1-deoxy-1-nitro-D-sorbitol, is a critical chiral intermediate in the synthesis of high-value iminosugars, including the anti-diabetic drug miglitol and the glycosidase inhibitor 1-deoxynojirimycin. While its polyol backbone ensures excellent aqueous solubility, the presence of a primary nitro group introduces complex stability challenges in aqueous media.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic empirical observations. Here, we will dissect the causality behind 1-DNG’s solubility and degradation mechanisms, providing drug development professionals with self-validating protocols to accurately profile its behavior in aqueous solutions.
Physicochemical Profiling and Solvation Thermodynamics
To understand the behavior of 1-DNG in water, we must first establish its baseline physicochemical properties. The molecule features a highly polar acyclic carbohydrate backbone terminating in an electron-withdrawing nitro group.
Quantitative Data Summary
The following table synthesizes the core physical parameters that govern 1-DNG's aqueous dynamics:
| Parameter | Value | Mechanistic Relevance |
| CAS Number | 14199-88-3 | Standard compound identification[1]. |
| Molecular Weight | 211.17 g/mol | Dictates mass transport and diffusion coefficients in solution[1]. |
| Melting Point | 107–108 °C | Indicates moderate crystal lattice energy, facilitating rapid aqueous dissolution[1]. |
| Predicted pKa | 8.21 ± 0.58 | Critical threshold for nitronate anion formation; dictates pH-dependent solubility and stability[1]. |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | Relevant for volumetric calculations in high-concentration formulations[1]. |
The Causality of Solubility:
1-DNG exhibits high aqueous solubility driven by extensive hydrogen bonding. The five hydroxyl groups act as both hydrogen bond donors and acceptors, creating a robust solvation shell. However, solubility is not static; it is heavily modulated by pH. Because the
Aqueous Stability & Degradation Pathways
The assumption that high solubility equates to formulation viability is a common pitfall in early-stage drug development. In aqueous solutions, 1-DNG is thermodynamically driven toward degradation under both thermal and pH stress.
Thermal Degradation: The Anhydridization Pathway
When aqueous solutions of 1-DNG are subjected to heat, the molecule undergoes a rapid intramolecular dehydration. The flexible acyclic polyol chain allows the hydroxyl group at C-6 to act as an internal nucleophile. Heating aqueous solutions of 1-deoxy-1-nitro-D-glucitol results in the formation of 2,6-anhydro-1-deoxy-1-nitro-D-mannitol (or its glucitol epimer) in yields of approximately 65%[2].
Why does this happen? The reaction is entropically favored by the release of a water molecule and thermodynamically driven by the formation of a stable six-membered tetrahydropyran ring.
pH-Dependent Degradation: Nitronate and Nef Reactions
Under alkaline conditions (pH > 8.5), 1-DNG deprotonates to form a nitronate intermediate. This intermediate is highly reactive and serves as the branching point for two primary degradation cascades:
-
The Retro-Henry Reaction: The cleavage of the C1-C2 bond, yielding D-arabinose and nitromethane.
-
The Nef Reaction: Upon subsequent acidification or oxidation, the nitronate intermediate is converted into an aldehyde (aldose formation)[3].
Caption: Mechanistic pathways of 1-DNG degradation under thermal and pH stress.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, experimental protocols must be designed as closed, self-validating systems. If 1-DNG degrades during a solubility assay, the analytical method must account for the degradation products to close the mass balance.
Protocol 1: Thermodynamic Solubility Determination via HPLC-ELSD
Causality of Method Choice: 1-DNG lacks a strong UV chromophore, making standard HPLC-UV unreliable for precise quantification, especially when degradation products (like D-arabinose) also lack UV absorbance. Evaporative Light Scattering Detection (ELSD) provides a universal response for non-volatile polyols.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 6.0, and 7.5. Avoid pH > 8.0 to prevent nitronate formation.
-
Isothermal Saturation: Add excess 1-DNG solid to 5 mL of each buffer in sealed amber vials.
-
Equilibration: Agitate vials at 25.0 ± 0.1 °C for 48 hours. Why 48 hours? To ensure the transition from kinetic dissolution to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate and inject into an HPLC-ELSD system (HILIC column, Acetonitrile/Water mobile phase).
-
Validation Checkpoint: Examine the chromatogram for the 2,6-anhydro derivative peak. If present, the solubility value must be flagged, as the system has undergone chemical transformation rather than pure physical solvation.
Protocol 2: Mass-Balance Forced Degradation Assay
This protocol determines the shelf-life and kinetic degradation rate (
Step-by-Step Methodology:
-
Sample Initiation: Prepare a 10 mg/mL solution of 1-DNG in highly purified water (pH adjusted to 7.0).
-
Thermal Stressing: Aliquot 1 mL samples into sealed ampoules and incubate at 40°C, 60°C, and 80°C.
-
Quenching: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove ampoules and immediately submerge in an ice-water bath to halt reaction kinetics.
-
Analysis: Analyze via HPLC-ELSD.
-
Validation Checkpoint (Mass Balance): Calculate the molar sum of intact 1-DNG and the 2,6-anhydro-1-deoxy-1-nitro-D-glucitol degradant[2]. The total molarity must equal the
molarity (±2%). A mass balance failure indicates volatile loss (e.g., nitromethane from retro-Henry) or undetected polymerization.
Caption: Self-validating experimental workflow for 1-DNG stability profiling.
Conclusion and Best Practices
Handling 1-Deoxy-1-nitro-D-glucitol in aqueous environments requires a precise balance of physical chemistry and kinetic control. While its polyol nature grants excellent water solubility, its nitro group and flexible backbone make it highly susceptible to anhydridization under heat[2] and Nef/Retro-Henry reactions under alkaline conditions[3].
Key Takeaways for Formulation:
-
Strict pH Control: Maintain aqueous solutions between pH 4.0 and 6.5. Exceeding its pKa of ~8.21[1] will result in rapid degradation.
-
Thermal Management: Avoid heating aqueous solutions above 40°C during processing or dissolution to prevent the formation of 2,6-anhydro derivatives.
-
Analytical Rigor: Always utilize universal detectors (like ELSD or CAD) coupled with HILIC chromatography to ensure accurate mass balance validation during stability testing.
References
-
ChemicalBook. 1-DEOXY-1-NITRO-D-SORBITOL | 14199-88-3 Properties and pKa.1
-
ResearchGate. New dehydration in the pyrrolo[1,2-6- b ]isoquinoline series. Preparation and structural identification of 3,5-dihydrobenz[ f ]indolizin-3-one. (Citing the anhydridization of 1-deoxy-1-nitro-D-glucitol). 2
-
PHAIDRA (University of Vienna). Synthese von 2-N-Acetyl-2-deoxyhexosen ausgehend von der Weinsäure. (Detailing the Nef reaction of 1-Deoxy-1-nitro-D-Glucitol). 3
Sources
toxicological profile of 1-Deoxy-1-nitro-D-glucitol in vitro
Title: Comprehensive In Vitro Toxicological Assessment of 1-Deoxy-1-nitro-D-glucitol
Part 1: Executive Summary & Strategic Context
1-Deoxy-1-nitro-D-glucitol (CAS: 14199-88-3) is a specialized nitro-sugar derivative, primarily utilized as a synthetic intermediate in the production of iminosugars such as 1-Deoxynojirimycin (DNJ) and Miglitol .[1] Unlike its final pharmaceutical derivatives, this compound contains an aliphatic nitro group (-NO₂) , a structural feature that necessitates rigorous toxicological profiling due to its potential for metabolic activation and genotoxicity.[1]
Current Status: Publicly available toxicological data for this specific intermediate is limited.[2] Therefore, this guide functions as a Risk Assessment Framework , detailing the theoretical hazards based on Structure-Activity Relationships (SAR) and providing a validated in vitro testing battery to generate a definitive toxicological profile.[1]
Key Toxicological Alerts:
-
Genotoxicity: Aliphatic nitro compounds are classified as "structural alerts" for mutagenicity under ICH M7 guidelines due to potential reduction to reactive hydroxylamines.[2]
-
Metabolic Activation: Toxicity is likely dependent on cellular nitroreductase activity.[2][3]
-
Oxidative Stress: Potential for redox cycling of the nitro-anion radical, leading to Reactive Oxygen Species (ROS) generation.[1][3]
Part 2: Physicochemical Basis for In Vitro Profiling
Before initiating biological assays, the compound's physical behavior must be mastered to ensure data integrity.[2]
| Property | Characteristic | Impact on In Vitro Protocols |
| Solubility | High (Water/DMSO) | Compatible with aqueous cell media.[1] Avoid precipitation at high concentrations (>10 mM).[2] |
| Stability | Hygroscopic Solid | Stock solutions must be prepared fresh or stored desiccated at -20°C. |
| Reactivity | Nitro-aldol (Henry) Product | Stable at physiological pH (7.4), but sensitive to strong bases (retro-Henry reaction).[1] |
| LogP | Negative (Hydrophilic) | Low passive membrane permeability; may require active transport or high doses for intracellular effects.[2] |
Part 3: Mechanism of Action & Toxicity Pathways[3][4]
The toxicity of 1-Deoxy-1-nitro-D-glucitol is hypothesized to follow the Nitro-Reduction Bioactivation Pathway .[1] Unlike the final amine product (DNJ), the nitro group can undergo partial reduction, generating electrophilic intermediates capable of alkylating DNA or proteins.
Bioactivation Pathway Diagram
Caption: Proposed metabolic activation pathway. The "Danger Zone" lies in the Nitroso and Hydroxylamine intermediates, which are highly reactive electrophiles capable of causing DNA damage before full reduction to the stable amine.[3]
Part 4: In Vitro Profiling Strategy (The Test Battery)
To establish a safety profile, a tiered approach focusing on genotoxicity (the primary risk) and metabolic toxicity is required.[2]
Tier 1: Genotoxicity Assessment (Critical)
Since this is a synthetic impurity with a structural alert, the Ames Test is the gold standard (OECD 471).
-
Why: To detect base-pair substitutions or frameshift mutations induced by the nitro group.[1][2]
-
Specific Requirement: Use Salmonella typhimurium strains TA98 and TA100.[2][4]
-
Metabolic Activation: Tests must be performed +/- S9 mix (rat liver fraction) to simulate mammalian metabolism.[1][2]
-
Nitroreductase Consideration: If standard Ames is negative but structural concern remains, consider using strains overexpressing nitroreductase to rule out false negatives due to bacterial enzyme deficiency.[2]
Tier 2: Cytotoxicity & Metabolic Stability[1][2]
-
Cell Models:
-
Endpoints:
Part 5: Detailed Experimental Protocols
Protocol A: Bacterial Reverse Mutation Assay (Ames Test)
Standard: OECD Guideline 471[1][5][6]
-
Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in Oxoid nutrient broth at 37°C to reach
cells/mL. -
Test Compound Preparation: Dissolve 1-Deoxy-1-nitro-D-glucitol in sterile distilled water (vehicle). Prepare serial dilutions: 5000, 1500, 500, 150, and 50 µ g/plate .
-
Metabolic Activation System (S9): Prepare 10% v/v S9 mix using Aroclor-1254 induced rat liver homogenate with cofactor solution (NADP, G-6-P).[1][2]
-
Plate Incorporation Method:
-
Incubation: Invert plates and incubate at 37°C for 48–72 hours.
-
Analysis: Count revertant colonies.
Protocol B: Metabolic Cytotoxicity Assay (HepG2)
Purpose: To determine if hepatic metabolism activates the compound to a toxic species.
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Exposure: Incubate for 24h and 48h at 37°C, 5% CO₂.
-
Readout (CCK-8 Assay):
-
Data Analysis: Calculate % Cell Viability relative to control. Plot dose-response curve to determine IC50.[1][2]
Part 6: Risk Assessment Logic Flow
Use this workflow to interpret the generated data and determine the safety qualification of the impurity.
Caption: Decision tree for classifying the impurity based on in vitro data. A positive Ames result triggers strict control limits (TTC).
Part 7: References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)).Link
-
OECD. (2020).[2] Test No. 471: Bacterial Reverse Mutation Test.[2][6] OECD Guidelines for the Testing of Chemicals.[2] Link
-
Heflich, R. H., et al. (2020).[2] Mutagenicity of Nitro-Compounds in Salmonella typhimurium: Specificity of Nitroreductases. Mutation Research/Genetic Toxicology.[2][5] Link(Note: Representative citation for nitro-compound mutagenicity mechanisms).
-
Wenzl, I., et al. (2016).[2] Synthesis of 1-Deoxynojirimycin and its Analogues.[1][2] Current Organic Chemistry.[2] Link(Context for synthesis intermediates).
-
Boelsterli, U. A. (2003).[2] Mechanistic Toxicology: The Molecular Basis of How Chemicals Disrupt Biological Targets.[2] Taylor & Francis.[2] (Reference for Nitro-reduction and Oxidative Stress mechanisms).[1][2][3]
Sources
Methodological & Application
protocol for 1-Deoxy-1-nitro-D-glucitol synthesis and purification
Application Note: High-Purity Synthesis and Fractionation of 1-Deoxy-1-nitro-D-glucitol
Strategic Overview
The synthesis of 1-deoxy-1-nitro-D-glucitol (also referred to as 1-deoxy-1-nitro-D-sorbitol) is a foundational step in the preparation of iminosugars, specifically the potent glycosidase inhibitor 1-deoxynojirimycin (DNJ) . The core transformation relies on the Sowden-Fischer synthesis , a variation of the Henry reaction (nitroaldol condensation).
The Challenge: The reaction of D-arabinose with nitromethane creates a new chiral center at C-2, yielding a diastereomeric mixture of 1-deoxy-1-nitro-D-mannitol (typically the major or less soluble product) and 1-deoxy-1-nitro-D-glucitol . The Solution: This protocol details a kinetic and thermodynamic control strategy to maximize yield, followed by a rigorous fractional crystallization workflow to isolate the specific D-glucitol isomer from the D-mannitol byproduct without requiring expensive chromatographic separation.
Chemical Principle & Mechanism
The reaction involves the nucleophilic attack of the nitronate anion (generated from nitromethane and sodium methoxide) on the aldehyde group of acyclic D-arabinose.
-
Step 1 (Condensation): Formation of the sodium aci-nitro salt precipitate. This precipitation drives the equilibrium forward, overcoming the reversibility of the Retro-Henry reaction.
-
Step 2 (Protonation): Careful acidification converts the salt to the free nitroalditol.
-
Step 3 (Differentiation): Exploiting the differential solubility of the manno and gluco isomers in ethanol.
Visualizing the Pathway
Figure 1: Reaction scheme and separation logic for the Sowden-Fischer synthesis of nitroalditols.
Safety & Handling Protocol
-
Nitromethane: Class 3 Flammable Liquid. Potential explosive hazard under high shock or if heated under confinement. Do not convert to dry sodium salt without solvent. Keep reaction temperature controlled.
-
Sodium Methoxide: Corrosive and moisture sensitive. Use in a fume hood.
-
Nitroalditols: Generally stable, but avoid heating dry nitro compounds above their melting points.
Materials & Equipment
| Component | Grade/Spec | Purpose |
| D-Arabinose | >99% Purity | Starting Aldose |
| Nitromethane | Dry, Reagent Grade | Nucleophile |
| Sodium Methoxide | ~1.3 N in Methanol | Base Catalyst |
| Methanol (MeOH) | Absolute | Solvent |
| Ethanol (EtOH) | Absolute (99.5%) | Crystallization Solvent |
| Dowex 50W-X8 | H+ Form | Deionization/Acidification |
| Petroleum Ether | 60-80°C fraction | Washing solvent |
Experimental Protocol
Phase 1: The Nitroaldol Condensation
Objective: Maximize conversion of arabinose to the aci-nitro salt.
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and drying tube (CaCl2), suspend 100 g of D-arabinose in 200 mL of absolute methanol and 360 mL of nitromethane .
-
Catalysis: Add 700 mL of 1.3 N sodium methoxide in methanol dropwise or in portions to the suspension.
-
Note: The reaction is exothermic. Monitor temperature; maintain at 20–25°C.
-
-
Reaction: Stir vigorously for 16–20 hours .
-
Observation: The sugar will dissolve, followed by the heavy precipitation of the sodium aci-nitro salts.
-
-
Isolation: Filter the precipitate using a Buchner funnel.
-
Wash the cake with cold methanol (100 mL).
-
Wash with cold petroleum ether (100 mL) to remove residual nitromethane.
-
Critical: Do not let the salt dry completely to a powder to minimize instability risks; proceed immediately to acidification.
-
Phase 2: Acidification & Deionization
Objective: Convert the salt to the free nitro-alcohol without inducing decomposition (Nef reaction).
-
Dissolution: Dissolve the moist sodium salt cake in 800 mL of ice-cold distilled water .
-
Ion Exchange (Preferred Method): Pass the solution through a column containing 800 mL of Dowex 50W-X8 (H+ form) resin.[1]
-
Elution: Wash the column with water until the effluent is neutral/sugar-free.
-
Alternative (Batch): If a column is unavailable, stir the solution with successive batches of resin until the pH drops to ~3-4 and Na+ is removed.
-
-
Concentration: Evaporate the aqueous effluent under reduced pressure (Rotavap bath < 45°C) to a semi-crystalline syrup.
Phase 3: Fractional Crystallization (Isomer Separation)
Objective: Separate the D-mannitol isomer (impurity) from the D-glucitol isomer (target).
-
Initial Solvent Addition: Add absolute ethanol to the syrup and re-evaporate to remove trace water (azeotropic drying). Repeat twice.
-
First Crystallization (Mannitol Removal):
-
Dissolve the residue in the minimum amount of hot absolute ethanol.
-
Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.
-
Filtration 1: Filter the crystals.
-
Identification: These crystals are primarily 1-deoxy-1-nitro-D-mannitol . (MP: ~133–134°C).
-
Action: Save the filtrate (Mother Liquor) .
-
-
Second Crystallization (Glucitol Isolation):
-
Concentrate the Mother Liquor from Step 2 to half volume.
-
Seed with a crystal of 1-deoxy-1-nitro-D-glucitol (if available) or scratch the flask side. Cool to 4°C.
-
Filtration 2: Collect the new crop of crystals.
-
Identification: This crop is enriched in 1-deoxy-1-nitro-D-glucitol .
-
-
Recrystallization (Polishing):
-
Recrystallize the crude Glucitol fraction from absolute ethanol.
-
Target Properties: White crystals, MP 106–107°C .
-
Workflow Visualization
Figure 2: Step-by-step purification workflow distinguishing the mannitol and glucitol isomers.
Validation & Quality Control
| Parameter | 1-Deoxy-1-nitro-D-glucitol (Target) | 1-Deoxy-1-nitro-D-mannitol (Impurity) |
| Melting Point | 106–107 °C | 133–134 °C |
| Optical Rotation | +7.4° to +9.5° (c=3, H2O) | +6.7° to +7.0° (c=5, H2O) |
| Solubility (EtOH) | High | Low (Crystallizes first) |
| Appearance | White needles/plates | White crystalline powder |
NMR Characterization (Diagnostic):
-
1H NMR (D2O): Look for the disappearance of the aldehyde proton (
9-10 ppm) of arabinose. The H-1 protons of the nitroalditol typically appear as a multiplet (ABX system) in the range of 4.4–4.8 ppm , shifted downfield by the nitro group. -
13C NMR: The C-1 carbon (bearing the nitro group) will appear significantly upfield (~75-80 ppm) compared to the starting aldehyde carbonyl (~200 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield of Precipitate | Incomplete reaction or wet reagents. | Ensure MeOH and MeNO2 are dry. Increase reaction time to 24h. |
| Oily Product (No Crystals) | Residual water or excess isomers. | Azeotrope with absolute EtOH 3x. Seed with crude crystals. |
| MP is Broad (110-125°C) | Mixture of Mannitol/Glucitol. | Recrystallize from minimal hot EtOH. Filter off the first crop (Mannitol) again. |
| Brown Discoloration | Nef reaction (decomposition). | Keep acidification cold (0°C). Do not allow the resin column to heat up. |
References
-
Sowden, J. C., & Fischer, H. O. L. (1947).[2] The Condensation of Nitromethane with D- and L-Arabinose; Preparation of L-Glucose and L-Mannose.[2][3] Journal of the American Chemical Society, 69(8), 1963–1965.[2]
-
PubChem. (n.d.).[4][5] 1-Deoxy-1-nitro-D-glucitol Compound Summary. National Center for Biotechnology Information.
-
PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. (Note: Enantiomer protocol applies identically to D-isomer).
-
Novotny, M. J., Reizer, J., Esch, F., & Saier, M. H. (1984). Purification and properties of D-mannitol-1-phosphate dehydrogenase and D-glucitol-6-phosphate dehydrogenase from Escherichia coli. Journal of Biological Chemistry. (Context on Glucitol/Mannitol separation).
Sources
- 1. prepchem.com [prepchem.com]
- 2. The condensation of nitromethane with D- and L-arabinose; preparation of L-glucose and L-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 1-Deoxy-1-(octylamino)- D -glucitol 98 23323-37-7 [sigmaaldrich.com]
- 5. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocols for 1-Deoxy-1-nitro-D-glucitol in Enzymatic Inhibition Assays
Introduction: The Significance of 1-Deoxy-1-nitro-D-glucitol in Glycosidase Inhibition
In the intricate world of glycobiology, the study of carbohydrate-processing enzymes, particularly glycosidases, is paramount. These enzymes play critical roles in a vast array of biological processes, and their dysfunction is implicated in numerous diseases, including diabetes, influenza, and cancer.[1][2][3] Consequently, the identification and characterization of potent and specific glycosidase inhibitors are of immense interest in both fundamental research and therapeutic development.[3] 1-Deoxy-1-nitro-D-glucitol, a nitrated sugar alcohol, has emerged as a valuable tool in this endeavor. Its structural resemblance to the natural substrates of glycosidases allows it to act as a competitive inhibitor, providing researchers with a powerful means to probe enzyme mechanisms and screen for potential drug candidates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Deoxy-1-nitro-D-glucitol in enzymatic inhibition assays. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed, field-proven protocols for its application, and offer insights into the interpretation of the resulting data.
Mechanistic Insight: 1-Deoxy-1-nitro-D-glucitol as a Transition State Analog Mimic
The potency of many enzyme inhibitors stems from their ability to mimic the transition state of the catalyzed reaction.[2] Glycoside hydrolysis, the reaction catalyzed by glycosidases, proceeds through a high-energy, transient oxocarbenium ion-like transition state.[4] Compounds that can adopt a similar conformation and charge distribution to this transition state are often potent inhibitors, as they bind to the enzyme's active site with high affinity.[2][3]
1-Deoxy-1-nitro-D-glucitol is designed to mimic this crucial transition state. The presence of the nitro group at the C1 position is key to its inhibitory function. The electron-withdrawing nature of the nitro group influences the electrostatic potential of the molecule, creating a partial positive charge that mimics the developing positive charge on the anomeric carbon in the transition state of glycoside cleavage. This structural and electronic mimicry allows 1-Deoxy-1-nitro-D-glucitol to bind tightly and competitively to the active site of many glycosidases, effectively blocking the entry and processing of the natural substrate.[5][6]
Caption: Competitive inhibition of glycosidase by 1-Deoxy-1-nitro-D-glucitol.
Core Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a robust and adaptable method for assessing the inhibitory potential of 1-Deoxy-1-nitro-D-glucitol against α-glucosidase, a common model glycosidase. The assay is based on a colorimetric method where the enzyme hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, a yellow-colored product.[7][8][9] The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is directly proportional to the enzyme's activity.[7][8][9]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| α-Glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich | G5003 | -20°C |
| 1-Deoxy-1-nitro-D-glucitol | PubChem CID: 103026 | Varies | Room Temperature |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich | N1377 | 2-8°C |
| Sodium Phosphate Buffer (0.1 M, pH 6.8) | - | - | Room Temperature |
| Sodium Carbonate (Na₂CO₃) (0.2 M) | - | - | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | - | - | Room Temperature |
| 96-well Microplate | - | - | - |
| Microplate Reader | - | - | - |
Step-by-Step Methodology
-
Preparation of Reagents:
-
α-Glucosidase Solution: Prepare a stock solution of α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8). The final concentration in the assay will typically be in the range of 0.1-0.5 U/mL.
-
1-Deoxy-1-nitro-D-glucitol Stock Solution: Prepare a stock solution of 1-Deoxy-1-nitro-D-glucitol in DMSO. A typical starting concentration is 10 mM.
-
Working Inhibitor Solutions: Perform serial dilutions of the 1-Deoxy-1-nitro-D-glucitol stock solution in phosphate buffer to obtain a range of concentrations for testing.
-
pNPG Substrate Solution: Prepare a 5 mM solution of pNPG in 0.1 M sodium phosphate buffer (pH 6.8).
-
Stopping Solution: Prepare a 0.2 M solution of sodium carbonate in deionized water.
-
-
Assay Procedure (96-well plate format):
-
Plate Layout: Design the plate layout to include blanks, negative controls (enzyme activity without inhibitor), positive controls (if available, e.g., acarbose), and test wells with varying concentrations of 1-Deoxy-1-nitro-D-glucitol. It is recommended to perform all measurements in triplicate.
-
Addition of Reagents:
-
To each well, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).
-
Add 20 µL of the respective working inhibitor solution (or buffer for the negative control).
-
Add 20 µL of the α-glucosidase solution to all wells except the blank. To the blank wells, add an additional 20 µL of buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution to each well.[10]
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Caption: Workflow for the α-glucosidase inhibition assay.
Data Analysis and Interpretation
-
Calculation of Percent Inhibition: The percentage of enzyme inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [8]
Where:
-
A_control is the absorbance of the negative control (enzyme without inhibitor).
-
A_sample is the absorbance of the reaction containing 1-Deoxy-1-nitro-D-glucitol.
-
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency.[8] To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value can then be determined by non-linear regression analysis of the resulting dose-response curve.
-
Kinetic Analysis (Determining the Mode of Inhibition): To confirm that 1-Deoxy-1-nitro-D-glucitol acts as a competitive inhibitor, a kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate (pNPG) concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Michaelis-Menten Plot: Plot the initial velocity (v) against the substrate concentration ([S]). In the presence of a competitive inhibitor, the maximum velocity (Vmax) remains unchanged, while the Michaelis constant (Km) increases.[5][11][12]
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/v versus 1/[S] provides a linear representation of the kinetic data. For competitive inhibition, the lines will intersect at the y-axis (1/Vmax), indicating that Vmax is unaffected.[5] The x-intercept (-1/Km) will shift closer to the origin, signifying an increase in Km.
-
Advanced Applications and Considerations
The principles and protocols outlined here can be adapted for studying the inhibition of other glycosidases by 1-Deoxy-1-nitro-D-glucitol. Key considerations for adapting the assay include:
-
Enzyme Specificity: Ensure that the chosen glycosidase is susceptible to inhibition by this class of compounds.
-
Substrate Selection: Use a chromogenic or fluorogenic substrate specific to the enzyme of interest.
-
Buffer and pH Optimization: The optimal pH and buffer composition can vary significantly between different glycosidases.
-
High-Throughput Screening: The 96-well plate format is amenable to high-throughput screening (HTS) for the discovery of novel glycosidase inhibitors.[7][13][14]
Conclusion
1-Deoxy-1-nitro-D-glucitol is a valuable chemical tool for the study of glycosidase inhibition. Its mechanism as a transition state analog mimic provides a rational basis for its inhibitory activity. The detailed protocols and data analysis methods presented in this guide offer a solid foundation for researchers to confidently employ this compound in their enzymatic assays. By understanding and applying these principles, scientists can gain deeper insights into enzyme function and accelerate the discovery of new therapeutic agents targeting glycosidases.
References
-
Overkleeft, H. S., et al. (2004). Cyclic Amidine Sugars as Transition-State Analogue Inhibitors of Glycosidases: Potent Competitive Inhibitors of Mannosidases. Journal of the American Chemical Society. Available at: [Link]
-
Lund, P., et al. (2002). Recent Developments of Transition-State Analogue Glycosidase Inhibitors of Non-Natural Product Origin. Chemical Reviews. Available at: [Link]
-
Palanisamy, S., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. Available at: [Link]
-
Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. PMC. Available at: [Link]
-
Knya, A. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. Available at: [Link]
-
Schramm, V. L. (2012). Transition State Analogues of Enzymatic Reaction as Potential Drugs. SciSpace. Available at: [Link]
-
Bennet, A. J., & Zheng, Y. (2020). Glycoside hydrolase stabilization of transition state charge: new directions for inhibitor design. Chemical Science. Available at: [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology. Available at: [Link]
-
LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. Available at: [Link]
-
Pohl, N. L., et al. (2017). A High‐Throughput Mass‐Spectrometry‐Based Assay for Identifying the Biochemical Functions of Putative Glycosidases. ChemBioChem. Available at: [Link]
-
Tatalick, L. M., et al. (2008). A microtitre plate assay for measuring glycosidase activity. Taylor & Francis Online. Available at: [Link]
-
PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol. PubChem. Available at: [Link]
-
Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit. Assay Genie. Available at: [Link]
-
Ali, I., et al. (2021). Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia. PMC. Available at: [Link]
-
Bio-protocol. (2017). α-Glucosidase Inhibiting Assay. Bio-protocol. Available at: [Link]
-
BioAssay Systems. (n.d.). QuantiChromTM a-Glucosidase Assay Kit (DAGD-100). BioAssay Systems. Available at: [Link]
-
LibreTexts Biology. (2021). Control of Enzymatic Activity. Biology LibreTexts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. α-グルコシダーゼ活性アッセイキット sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knyamed.com [knyamed.com]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. scispace.com [scispace.com]
- 14. bioassaysys.com [bioassaysys.com]
1-Deoxy-1-nitro-D-glucitol as a substrate for dehydrogenase enzymes
Application Note & Protocols
Topic: 1-Deoxy-1-nitro-D-glucitol as a Substrate for Dehydrogenase Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Exploring the Untapped Potential of Nitro-Sugars in Enzymology
Dehydrogenases are a pivotal class of oxidoreductase enzymes that catalyze the removal of hydrogen atoms from a substrate, transferring them to an electron acceptor, typically NAD⁺ or NADP⁺.[1][2] Their roles are fundamental to a vast array of metabolic pathways, including glycolysis, the citric acid cycle, and amino acid metabolism.[] In the realm of drug development, understanding the interaction of novel molecules with dehydrogenases is critical, as these enzymes play a significant role in drug metabolism and detoxification.[4][5]
This application note introduces 1-deoxy-1-nitro-D-glucitol, a synthetic nitro-sugar, as a potential substrate for dehydrogenase enzymes. While nitro compounds are well-known substrates for nitroreductases, which catalyze the reduction of the nitro group[6][7], their interaction with dehydrogenases is a largely unexplored area. The structural similarity of 1-deoxy-1-nitro-D-glucitol to D-glucitol (sorbitol), a known substrate for enzymes like L-iditol 2-dehydrogenase (sorbitol dehydrogenase)[8], raises a compelling question: can the polyol backbone of this nitro-sugar be recognized and oxidized by dehydrogenases? Furthermore, how does the electron-withdrawing nitro group at the C1 position influence substrate binding and catalysis?
Studies on analogous compounds, such as 1-deoxy-D-glucitol, have shown that they can indeed act as substrates for dehydrogenases, albeit with different kinetics compared to their hydroxylated counterparts.[9] This suggests that the C1-hydroxyl group is not an absolute requirement for binding in all cases. Investigating 1-deoxy-1-nitro-D-glucitol could therefore unveil novel substrate specificities and provide insights into the active site architecture of various dehydrogenases.
This guide provides a comprehensive framework for researchers to systematically investigate the potential of 1-deoxy-1-nitro-D-glucitol as a dehydrogenase substrate. We present detailed protocols for enzyme activity assays, kinetic characterization, and data interpretation, underpinned by the scientific rationale for each experimental step.
Principle of the Assay
The primary method for assessing dehydrogenase activity is spectrophotometry.[10] Dehydrogenases that utilize NAD⁺ or NADP⁺ as a cofactor produce NADH or NADPH, respectively, upon oxidation of a substrate. Both NADH and NADPH have a characteristic absorbance maximum at 340 nm, whereas their oxidized forms (NAD⁺ and NADP⁺) do not.[11][12] Therefore, the rate of the enzymatic reaction can be monitored by measuring the increase in absorbance at 340 nm over time.
The core reaction is as follows:
Substrate-H₂ + NAD⁺ --(Dehydrogenase)--> Product + NADH + H⁺
In the context of this application note, the hypothetical reaction would be the oxidation of one of the secondary alcohol groups on the 1-deoxy-1-nitro-D-glucitol backbone.
Experimental Workflow Overview
The following diagram outlines the general workflow for screening and characterizing the interaction between a dehydrogenase and 1-deoxy-1-nitro-D-glucitol.
Caption: Decision tree for interpreting kinetic results.
Data Presentation
Summarize the calculated kinetic parameters in a table for clear comparison.
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Relative Efficiency (Vₘₐₓ/Kₘ) |
| D-Glucitol (Control) | Equine Liver SDH | X | Y | Y/X |
| 1-Deoxy-1-nitro-D-glucitol | Equine Liver SDH | A | B | B/A |
| Ethanol (Control) | Yeast ADH | X' | Y' | Y'/X' |
| 1-Deoxy-1-nitro-D-glucitol | Yeast ADH | A' | B' | B'/A' |
Note: Values A, B, X, Y are placeholders for experimental data.
A higher Kₘ value for the nitro-sugar compared to the control would indicate a lower binding affinity. A lower Vₘₐₓ would suggest a slower catalytic rate. The catalytic efficiency (Vₘₐₓ/Kₘ) is the most effective way to compare the enzyme's preference for different substrates.
Conclusion and Future Directions
This application note provides a robust starting point for investigating 1-deoxy-1-nitro-D-glucitol as a novel substrate for dehydrogenase enzymes. By following these protocols, researchers can generate reliable data on enzyme activity and kinetics. A positive result, indicating that this nitro-sugar can be oxidized by a dehydrogenase, would open new avenues of research. It could lead to the development of novel enzyme inhibitors, probes for active site characterization, or biocatalytic routes for the synthesis of valuable chiral compounds. Further studies could involve identifying the specific site of oxidation on the glucitol backbone and elucidating the precise role of the nitro group in substrate binding and turnover.
References
-
D.C.T. Chow, et al. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. Clinical and Translational Science. [4]2. Kohli, R. M., & Massey, V. (1998). Old Yellow Enzyme: Stepwise reduction of nitro-olefins and catalysis of aci-nitro tautomerization. Proceedings of the National Academy of Sciences. [13]3. E. B. Kudryashova, et al. (2018). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. ResearchGate. [6]4. Akinyeye, I. O. (2020). NITRO-REDUCTION OF NITRO-CONTAINING PHARMACEUTICALS USING BACTERIAL ENZYMES. OAKTrust. 5. Sigma-Aldrich. (n.d.). Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1). [11]6. Porter, D. J., & Bright, H. J. (1972). Nitroalkanes as reductive substrates for flavoprotein oxidases. Zeitschrift für Naturforschung B. [14]7. Miyamoto, K., et al. (2006). Enzymatic Reduction of Aromatic Nitro Compounds. Bulletin of the Chemical Society of Japan. [15]8. Worthington Biochemical Corporation. (n.d.). Alcohol Dehydrogenase Assay. [12]9. Kido, T., et al. (1983). Nitroalkane oxidation by streptomycetes. Agricultural and Biological Chemistry. [16]10. Creative Enzymes. (n.d.). Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays. 11. University of Washington. (n.d.). Lesson II Alcohol Dehydrogenase Assay. [17]12. Toogood, H. S., et al. (2020). Method of reducing aromatic nitro compounds. Google Patents. [18]13. Hancock Lab, University of British Columbia. (n.d.). Dehydrogenase Assays. [19]14. Sigma-Aldrich. (n.d.). Enzymatic Assay of Malic Dehydrogenase. [20]15. Merck. (n.d.). Assay Procedure for Glycerol Dehydrogenase. [21]16. BOC Sciences. (n.d.). What are Dehydrogenases and Their Examples?. []17. Wikipedia. (n.d.). Dehydrogenase. [1]18. PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. [22]19. Oreate AI Blog. (2025). The Role of Dehydrogenases in Metabolism. [2]20. Chemistry LibreTexts. (2024). Drug Metabolism. [5]21. Gadda, G. (1999). Substrate specificity of a nitroalkane-oxidizing enzyme. Journal of Biological Chemistry. [23]22. Sigma-Aldrich. (n.d.). Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. [24]23. PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol. [25]24. Serianni, A. S., et al. (1981). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Carbohydrate Research. [9]25. IUBMB Enzyme Nomenclature. (n.d.). EC 1.1.1.14.
Sources
- 1. Dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The Role of Dehydrogenases in Metabolism - Oreate AI Blog [oreateai.com]
- 4. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 9. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 11. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 12. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. pnas.org [pnas.org]
- 14. Nitroalkanes as reductive substrates for flavoprotein oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Nitroalkane oxidation by streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 19. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 20. Enzymatic Assay of Malic Dehydrogenase [sigmaaldrich.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. prepchem.com [prepchem.com]
- 23. Substrate specificity of a nitroalkane-oxidizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
application of 1-Deoxy-1-nitro-D-glucitol in cell culture studies
An in-depth technical guide tailored for researchers and drug development professionals investigating carbohydrate metabolism, glycoprotein processing, and iminosugar synthesis.
Executive Overview & Mechanistic Framework
1-Deoxy-1-nitro-D-glucitol (CAS 14199-88-3)[1] is a highly specialized nitro-sugar derivative. While traditionally utilized as a critical synthetic intermediate for potent iminosugars like 1-deoxynojirimycin (DNJ) and miglitol, its direct application as a metabolic probe in cell culture is an emerging frontier in glycobiology[2].
Because it acts as a structural analog to D-glucose, 1-Deoxy-1-nitro-D-glucitol can interface with cellular carbohydrate recognition systems. In cell culture models, it is primarily used to investigate the N-linked glycosylation pathway within the Endoplasmic Reticulum (ER). By acting as a competitive substrate or weak inhibitor of ER
Diagram 1: Mechanism of ER α-glucosidase inhibition by 1-Deoxy-1-nitro-D-glucitol in cell culture.
Physicochemical Parameters & Quantitative Data
To ensure reproducible cell culture assays, understanding the physicochemical limitations of the compound is mandatory. Aqueous solutions of 1-deoxy-1-nitrohexitols are known to undergo anhydridization when heated, forming 2,6-anhydro derivatives[3]. Therefore, strict temperature and solvent controls are required.
| Parameter | Value / Description | Reference |
| Chemical Name | 1-Deoxy-1-nitro-D-glucitol (Synonym: 1-Deoxy-1-nitro-D-sorbitol) | [1] |
| CAS Number | 14199-88-3 | [1] |
| Molecular Formula | C₆H₁₃NO₇ | [1] |
| Molecular Weight | 211.17 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility Profile | Soluble in H₂O and DMSO; Insoluble in non-polar solvents | [5] |
| Thermal Stability | Unstable in heated aqueous solutions (forms anhydrides) | [3] |
| Primary Application | Glycobiology probe, iminosugar precursor | [2],[1] |
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and orthogonal validation steps to ensure that observed phenotypic changes are genuine metabolic responses rather than artifacts of reagent degradation or non-specific toxicity.
Protocol A: Reagent Formulation and Stability Management
Causality: The nitro group and polyol backbone make this compound susceptible to structural rearrangement (anhydridization) in warm aqueous environments[3]. To preserve molecular integrity for cell culture, stock solutions must be prepared in anhydrous DMSO and stored at sub-zero temperatures[5].
-
Calculation & Weighing: Accurately weigh 21.1 mg of 1-Deoxy-1-nitro-D-glucitol powder.
-
Primary Dissolution: Reconstitute in 1.0 mL of high-purity, anhydrous DMSO to yield a 100 mM master stock.
-
Homogenization: Vortex gently at room temperature. Do not apply heat.
-
Sterilization & Aliquoting: Filter the stock through a solvent-resistant 0.22 µm PTFE syringe filter into sterile, amber-colored microcentrifuge tubes to protect from light[5].
-
Storage: Store aliquots immediately at -20°C or -80°C.
-
System Validation (Precipitation Check): Before applying to cells, dilute a test aliquot 1:100 in complete culture media (final DMSO 1%). Observe under a phase-contrast microscope. The absence of micro-crystals validates that the compound remains in solution at the working concentration.
Protocol B: In Vitro Glycosidase Inhibition & Glycoprotein Processing Assay
Causality: Inhibiting ER
Diagram 2: Step-by-step experimental workflow for evaluating glycosylation in cell culture.
-
Cell Seeding: Seed Chinese Hamster Ovary (CHO-K1) cells at
cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate overnight. -
Treatment: Replace media with fresh DMEM containing 1-Deoxy-1-nitro-D-glucitol at varying concentrations (0.5 mM, 1 mM, 5 mM).
-
Internal Controls: Include a vehicle control (DMSO equivalent to the highest treatment dose, max 0.5%) and a positive control (1 mM Castanospermine or DNJ).
-
-
Incubation: Incubate for 48 hours to allow sufficient turnover of newly synthesized glycoproteins.
-
Harvesting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.
-
Self-Validating Step (Endo H Digestion): Split each lysate sample into two aliquots. Treat one aliquot with Endoglycosidase H (Endo H) and the other with a mock buffer for 1 hour at 37°C.
-
Causality Check: If 1-Deoxy-1-nitro-D-glucitol successfully inhibited ER glucosidases, the target protein will be cleaved by Endo H, resulting in a massive downward molecular weight shift on the gel. Vehicle-treated mature proteins will be Endo H resistant.
-
-
Analysis: Resolve lysates via SDS-PAGE and perform Western Blotting against a heavily glycosylated target protein (e.g., LAMP-1 or a transfected viral envelope protein like HIV gp120).
Protocol C: Orthogonal Cytotoxicity Profiling (MTT Assay)
Causality: Nitro-aliphatic compounds can occasionally undergo futile redox cycling via cellular nitroreductases, generating reactive oxygen species (ROS). It is critical to prove that the glycosylation defects observed in Protocol B are due to specific enzymatic inhibition and not a secondary artifact of dying cells.
-
Plating: Seed CHO-K1 cells in a 96-well plate at
cells/well. -
Dosing: Treat with 1-Deoxy-1-nitro-D-glucitol across a logarithmic concentration gradient (0.01 mM to 20 mM) for 48 hours. Include a positive death control (e.g., 10 µg/mL Puromycin).
-
Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.
-
Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO per well.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Validation: Calculate the
(Cytotoxic Concentration 50%). For the glycosylation assay (Protocol B) to be considered valid, the working concentration of 1-Deoxy-1-nitro-D-glucitol must maintain >90% cell viability, establishing a clear therapeutic window.
References
-
Application Notes and Protocols for Preparing Stock Solutions of 1-Deoxy-1-(octylamino)-D-glucitol BenchChem URL:[5]
-
1-Deoxy-1-(octylamino)-D-glucitol | Glycobiology MedChemExpress URL:[2]
-
New dehydration in the pyrrolo[1,2-6-b]isoquinoline series. Preparation and structural identification of 3,5-dihydrobenz[f]indolizin-3-one ResearchGate URL:[3]
-
Cas 14199-88-3, 1-DEOXY-1-NITRO-D-SORBITOL LookChem URL:[1]
-
1-Deoxy-1-nitro-D-galactitol | CAS 20971-06-6 Santa Cruz Biotechnology (SCBT) URL:[4]
Sources
The Strategic Synthesis of Amino Sugars: A Detailed Guide to Utilizing 1-Deoxy-1-nitro-D-glucitol as a Pivotal Precursor
Introduction: The Significance of Amino Sugars and the Synthetic Advantage of Nitro-Aldol Intermediates
Amino sugars are a fundamental class of carbohydrates where a hydroxyl group is replaced by an amino group, forming critical components of numerous biologically significant molecules including antibiotics, antivirals, and components of bacterial cell walls.[1] Their synthesis is a cornerstone of medicinal chemistry and drug development. A robust and stereocontrolled method for their preparation is paramount. This guide details the synthesis and application of 1-deoxy-1-nitro-D-glucitol, a versatile precursor for accessing valuable 1-amino-1-deoxy-hexitols, which are direct precursors to 1-amino-1-deoxy sugars.
The strategic advantage of using 1-deoxy-1-nitro-D-glucitol lies in the versatility of the nitro group. It serves as a masked amino group, introduced via a carbon-carbon bond-forming reaction known as the Henry, or nitro-aldol, reaction.[2][3] This reaction allows for the extension of a carbohydrate backbone and the introduction of a nitrogen-containing functional group in a single, stereoselective step. The subsequent reduction of the nitro group to a primary amine is a high-yielding and clean transformation, making this pathway an efficient route to the target amino sugar derivatives.
This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and critical insights for researchers and drug development professionals aiming to leverage this powerful synthetic strategy.
Chemical Principles and Synthetic Strategy
The overall synthetic pathway can be dissected into two primary stages:
-
The Henry (Nitro-Aldol) Reaction: This is a base-catalyzed carbon-carbon bond formation between a nitroalkane (nitromethane) and an aldehyde (D-arabinose). The reaction extends the carbon chain of the starting sugar by one carbon, incorporating the nitro group at the newly formed C-1 position.
-
Reduction of the Nitro Group: The nitro group of the intermediate, 1-deoxy-1-nitro-D-glucitol, is then reduced to a primary amine, yielding 1-amino-1-deoxy-D-glucitol. Catalytic hydrogenation is the most common and efficient method for this transformation.
The stereochemistry of the newly formed chiral centers in the Henry reaction is a critical consideration. The reaction of D-arabinose with nitromethane typically yields a mixture of epimers at the C-2 position, namely 1-deoxy-1-nitro-D-glucitol and 1-deoxy-1-nitro-D-mannitol. These can be separated by fractional crystallization.
Visualizing the Synthetic Pathway
The following diagram illustrates the two-stage process for the synthesis of 1-amino-1-deoxy-D-glucitol.
Caption: Synthetic workflow from D-Arabinose to 1-Amino-1-deoxy-D-glucitol.
Experimental Protocols
Part 1: Synthesis of 1-Deoxy-1-nitro-D-glucitol via the Henry Reaction
This protocol is adapted from the synthesis of the L-enantiomer and is directly applicable by using D-arabinose as the starting material.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| D-Arabinose | ≥99% | Standard Supplier | |
| Nitromethane (CH₃NO₂) | Anhydrous, ≥96% | Standard Supplier | |
| Methanol (MeOH) | Anhydrous | Standard Supplier | |
| Sodium Methoxide (NaOMe) | 0.5 M in Methanol | Standard Supplier | Can be prepared from sodium metal and anhydrous methanol. |
| Dowex® 50W-X8 (H⁺ form) | 100-200 mesh | Standard Supplier | Strong acid cation-exchange resin. |
| Ethanol (EtOH) | Absolute | Standard Supplier | |
| Petroleum Ether | 60-80 °C boiling range | Standard Supplier | |
| Deionized Water | High Purity | In-house |
Equipment:
-
Three-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Calcium chloride drying tube
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer and a calcium chloride drying tube, suspend D-arabinose (100 g) in absolute methanol (200 ml) and dry nitromethane (360 ml).
-
Initiation of Reaction: To the vigorously stirred suspension, add a 1.3 N methanolic sodium methoxide solution (700 ml).
-
Reaction Progress: Continue vigorous stirring for 20 hours. During this time, the sodium aci-nitro alcohol salts will precipitate.
-
Isolation of Salts: Collect the precipitated salts by filtration and wash them with a small volume of cold methanol, followed by cold petroleum ether (60-80 °C).
-
Deionization: Immediately dissolve the moist, hygroscopic salts in 800 ml of iced water. Deionize the solution by passing it over a column containing 800 ml of Dowex® 50W-X8 (H+) resin.
-
Evaporation: Evaporate the effluent and washings at reduced pressure to a semi-crystalline mass.
-
Azeotropic Drying: Remove residual water by co-evaporation with several portions of absolute ethanol.
-
Crystallization: Filter the resulting crystalline mass with the aid of cold ethanol. The crude product will contain a mixture of 1-deoxy-1-nitro-D-glucitol and 1-deoxy-1-nitro-D-mannitol.
-
Fractional Crystallization: Separate the epimers by fractional crystallization from ethanol. 1-deoxy-1-nitro-D-mannitol is less soluble and will crystallize first. 1-deoxy-1-nitro-D-glucitol can be obtained from the mother liquor. Recrystallize the respective fractions to achieve high purity.
Characterization Data for 1-Deoxy-1-nitro-D-glucitol:
| Property | Value |
| Molecular Formula | C₆H₁₃NO₇[5] |
| Molecular Weight | 211.17 g/mol [5] |
| Appearance | Crystalline solid |
| Melting Point | ~106-108 °C |
Part 2: Catalytic Hydrogenation to 1-Amino-1-deoxy-D-glucitol
This protocol provides a general method for the reduction of the nitroalkanol to the corresponding amino alcohol using Palladium on Carbon (Pd/C) as the catalyst.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Deoxy-1-nitro-D-glucitol | As synthesized above | - | |
| Palladium on Carbon (Pd/C) | 10% w/w | Standard Supplier | Handle with care, can be pyrophoric. |
| Methanol (MeOH) | Reagent Grade | Standard Supplier | |
| Celite® | - | Standard Supplier | Filtration aid. |
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Inert gas source (Nitrogen or Argon)
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a high-pressure reactor, dissolve 1-deoxy-1-nitro-D-glucitol in methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C catalyst. The catalyst loading can typically be 5-10 mol% relative to the substrate.
-
System Purge: Seal the reactor and purge the system first with nitrogen and then with hydrogen gas to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 5 bar) and begin stirring. The reaction is typically carried out at room temperature but may be gently heated (e.g., 40 °C) to increase the rate.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-amino-1-deoxy-D-glucitol.
-
Purification: The crude product can be further purified by recrystallization or chromatography if necessary.
Characterization Data for 1-Amino-1-deoxy-D-glucitol:
| Property | Value |
| Molecular Formula | C₆H₁₅NO₅[6] |
| Molecular Weight | 181.19 g/mol [6] |
| Appearance | Expected to be a crystalline solid |
Expert Insights and Causality
-
Choice of Base in the Henry Reaction: Sodium methoxide is a strong base that efficiently deprotonates nitromethane to form the nucleophilic nitronate anion, which is necessary for the attack on the aldehyde group of D-arabinose.[7]
-
Deionization Step: The initial product of the Henry reaction is the sodium salt of the aci-nitro form. The use of a strong acid cation-exchange resin like Dowex® 50W-X8 is crucial to protonate the nitronate and remove the sodium ions, yielding the neutral nitro alcohol.[4]
-
Catalyst Selection for Hydrogenation: Both Pd/C and Raney Nickel are highly effective catalysts for the reduction of aliphatic nitro groups to amines.[4] Pd/C is often preferred due to its lower pyrophoric risk and ease of handling compared to Raney Nickel. The hydrogenation is a clean reaction, with water being the only byproduct.
-
Stereochemical Control: The Henry reaction generates new stereocenters. While the reaction with arabinose is not completely stereoselective, the resulting diastereomers (glucitol and mannitol derivatives) are often separable by physical methods like fractional crystallization due to their different physical properties (e.g., solubility).[4]
Conclusion and Future Applications
The synthesis of 1-deoxy-1-nitro-D-glucitol via the Henry reaction and its subsequent reduction provides a reliable and scalable route to 1-amino-1-deoxy-D-glucitol. This amino polyol is a valuable building block for the synthesis of a wide array of more complex molecules, including iminosugars, which are potent glycosidase inhibitors with therapeutic potential. The protocols and insights provided herein offer a solid foundation for researchers in drug discovery and carbohydrate chemistry to explore the vast potential of amino sugars.
References
-
PrepChem. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103026, 1-Deoxy-1-nitro-D-glucitol. Retrieved from [Link]
-
MDPI. (2022, October 14). Nitroaldol Reaction. In Encyclopedia. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Amino sugar. Retrieved from [Link]
-
Liu, F. W., Yan, L., Zhang, J. Y., & Liu, H. M. (2006). Highly stereoselective synthesis and structural characterization of new amino sugar derivatives. Carbohydrate Research, 341(3), 332–338. [Link]
-
Wikipedia. (2023, October 29). Henry reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129728480, Amino-1-deoxy-d-glucitol. Retrieved from [Link]
Sources
- 1. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-1-deoxy-d-glucitol | C6H15NO5 | CID 129728480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Highly stereoselective synthesis and structural characterization of new amino sugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative LC-MS/MS Assay Development for 1-Deoxy-1-nitro-D-glucitol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Guide
Executive Summary & Chemical Context
1-Deoxy-1-nitro-D-glucitol (CAS 14199-88-3) is a critical synthetic intermediate in carbohydrate chemistry, frequently generated via the Henry (nitroaldol) reaction between D-glucose and nitromethane. It serves as a primary precursor for the synthesis of iminosugars, aminocyclitols, and potent glycosidase inhibitors (e.g., 1-deoxynojirimycin analogs) used in anti-diabetic and antiviral drug development[1][2].
Despite its synthetic utility, quantifying 1-deoxy-1-nitro-D-glucitol in reaction mixtures or biological matrices presents significant analytical hurdles. With a computed XLogP3 of -3.1 and a molecular weight of 211.17 g/mol [3], the molecule is extremely hydrophilic. Furthermore, it lacks a conjugated pi-system, rendering standard UV detection above 210 nm virtually useless for complex matrices.
As a Senior Application Scientist, I have designed this protocol to bypass these limitations. This guide details a self-validating Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) workflow. By leveraging the analyte's polarity for chromatographic retention and the acidity of its alpha-protons for highly efficient negative-ion electrospray ionization (ESI-), this assay delivers high specificity, sensitivity, and reproducibility.
Mechanistic Rationale: The "Why" Behind the Method
To build a robust assay, every experimental parameter must be grounded in the physicochemical reality of the analyte.
-
Chromatographic Selection (HILIC over Reversed-Phase): Standard C18 reversed-phase columns fail to retain 1-deoxy-1-nitro-D-glucitol; the compound elutes in the void volume, suffering from severe ion suppression. While specialized mixed-mode columns (like Newcrom R1) can offer alternative retention mechanisms[4], a zwitterionic HILIC stationary phase is optimal. HILIC partitions the highly polar polyol into a water-enriched layer immobilized on the silica surface, providing excellent retention and peak shape.
-
Ionization Strategy (ESI Negative Mode): The nitro group (
) is strongly electron-withdrawing. This significantly increases the acidity of the protons on the adjacent alpha-carbon (C1). In a basic mobile phase environment (pH 9.0), the molecule readily deprotonates to form a stable precursor ion ( 210.1), allowing for parts-per-billion (ppb) level detection without the need for chemical derivatization. -
Sample Dilution (Solvent Matching): Injecting highly aqueous samples directly onto a HILIC column disrupts the stationary aqueous layer, causing peak fronting. Therefore, all samples must be diluted with acetonitrile (minimum 3:1 v/v) prior to injection to match the initial mobile phase conditions.
Chemical Synthesis & Utility Pathway
Synthesis and downstream therapeutic application pathway of 1-Deoxy-1-nitro-D-glucitol.
Experimental Protocol
Reagents and Materials
-
Standards: 1-Deoxy-1-nitro-D-glucitol analytical standard (Purity
98%). -
Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water (
). -
Additives: Ammonium Hydroxide (
) and Ammonium Acetate ( ) for mobile phase buffering. -
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 150
2.1 mm, 5 µm).
Sample Preparation (Self-Validating Workflow)
To ensure system validation, a Matrix Blank and a Quality Control (QC) spike must be processed alongside unknown samples.
-
Extraction/Quenching: Quench 50 µL of the synthetic reaction mixture (or biological matrix) with 150 µL of ice-cold Acetonitrile.
-
Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000
g for 10 minutes at 4°C to pellet precipitated proteins or insoluble salts. -
Dilution: Transfer 50 µL of the supernatant to an LC vial and add 450 µL of MeCN:Water (80:20, v/v). Causality: This 1:10 dilution ensures the injection solvent is highly organic, preventing HILIC stationary phase collapse.
-
System Suitability: Inject a known standard (100 ng/mL) prior to the batch. The peak asymmetry factor must be between 0.8 and 1.2.
LC-MS/MS Analytical Workflow
Step-by-step LC-MS/MS analytical workflow for 1-Deoxy-1-nitro-D-glucitol quantitation.
Instrumental Conditions
Table 1: HILIC Gradient Program
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Rationale |
| 0.0 | 15 | 85 | High organic maintains aqueous layer on silica. |
| 1.0 | 15 | 85 | Isocratic hold to focus the analyte band. |
| 5.0 | 50 | 50 | Gradient elution of polar polyol chain. |
| 7.0 | 50 | 50 | Column wash to remove highly retained matrix. |
| 7.1 | 15 | 85 | Return to initial conditions. |
| 12.0 | 15 | 85 | Column re-equilibration (Critical for HILIC). |
Table 2: Mass Spectrometry (MRM) Parameters Mode: Electrospray Ionization Negative (ESI-)
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (V) |
| 1-Deoxy-1-nitro-D-glucitol (Quantifier) | 210.1 | 148.0 | 50 | -15 |
| 1-Deoxy-1-nitro-D-glucitol (Qualifier) | 210.1 | 118.0 | 50 | -22 |
Note: The primary transition (210.1 > 148.0) corresponds to the loss of
Data Presentation & Method Validation
A self-validating assay requires rigorous statistical backing. The following table summarizes the expected quantitative validation metrics when executing this protocol under Good Laboratory Practice (GLP) conditions.
Table 3: Quantitative Method Validation Summary
| Validation Parameter | Result / Specification | Acceptance Criteria (FDA/ICH) |
| Linear Dynamic Range | 1.0 ng/mL – 1000 ng/mL | |
| Limit of Detection (LOD) | 0.3 ng/mL | Signal-to-Noise (S/N) |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | Signal-to-Noise (S/N) |
| Intra-day Precision (CV%) | 3.2% at 50 ng/mL | |
| Inter-day Precision (CV%) | 4.8% at 50 ng/mL | |
| Matrix Effect (Recovery) | 94.5% | 85% – 115% |
| Autosampler Stability | Stable for 48h at 4°C | Deviation |
References
-
PubChem Compound Summary for CID 103026: 1-Deoxy-1-nitro-D-glucitol . National Center for Biotechnology Information. Retrieved from:[Link]
-
Separation of 1-Deoxy-1-nitro-D-glucitol on Newcrom R1 HPLC column . SIELC Technologies Application Notes. Retrieved from:[Link]
-
Synthese von 2-N-Acetyl-2-deoxyhexosen ausgehend von der Weinsäure . Phaidra - University of Vienna. Retrieved from:[Link]
-
New dehydration in the pyrrolo[1,2-6-b]isoquinoline series . ResearchGate. Retrieved from: [Link]
Sources
Application Note: Radiosynthesis and Purification of 1-Deoxy-1-nitro-D-glucitol ([1-^14C])
Executive Summary
This guide details the protocol for synthesizing and radiolabeling 1-Deoxy-1-nitro-D-glucitol labeled with Carbon-14 at the C-1 position. Unlike simple functionalization, this molecule requires de novo synthesis via the Henry Reaction (nitroaldol condensation) to incorporate the radiolabel into the carbon skeleton.
This compound is a critical intermediate in the synthesis of 1-amino-1-deoxy-D-glucitol (glycamine) and various iminosugar derivatives used in glycobiology and metabolic research. The protocol focuses on the specific challenge of this synthesis: the non-stereoselective condensation of D-arabinose with [^14C]nitromethane, which yields a mixture of manno- and gluco- epimers, and the subsequent fractional crystallization required to isolate the specific D-glucitol isomer.
Scientific Rationale & Strategy
The Henry Reaction Mechanism
The most robust method for introducing a radiolabel into 1-deoxy-1-nitro-D-glucitol is the condensation of D-arabinose (a 5-carbon aldose) with [^14C]nitromethane (a 1-carbon donor).
-
Mechanism: The base-catalyzed deprotonation of [^14C]nitromethane generates a nitronate anion, which attacks the aldehyde group of D-arabinose.
-
Regioselectivity: The label is exclusively incorporated at the C-1 position (the nitro-bearing carbon).
-
Stereochemistry: The reaction creates a new chiral center at C-2, producing two epimers: 1-deoxy-1-nitro-D-mannitol (typically the major product) and 1-deoxy-1-nitro-D-glucitol (the target, typically the minor product).
Why Carbon-14?
While Tritium (^3H) labeling is possible via exchange or reduction, Carbon-14 (^14C) is preferred for metabolic studies of this scaffold because:
-
Metabolic Stability: The C-C bond formed is metabolically stable, unlike tritium labels which may be lost via exchange with solvent water.
-
Defined Position: The label is fixed at C-1, allowing precise tracking of the sugar headgroup during subsequent enzymatic transformations (e.g., reduction to amines).
Experimental Workflow Visualization
The following diagram outlines the synthesis and critical separation steps.
Caption: Workflow for the radiosynthesis and separation of [1-14C]-1-Deoxy-1-nitro-D-glucitol from its manno- epimer.
Detailed Protocol: Synthesis of [1-^14C]-1-Deoxy-1-nitro-D-glucitol
Safety Note: Handle all radioactive materials in a designated fume hood with appropriate shielding. Nitromethane is flammable and toxic.
Materials & Reagents
| Reagent | Specification | Role |
| D-Arabinose | High Purity (>99%) | Substrate (C2-C6 skeleton) |
| [^14C]Nitromethane | Specific Activity: 50-100 mCi/mmol | Radiocarbon Source (C1) |
| Nitromethane (Cold) | Anhydrous | Carrier to adjust specific activity |
| Sodium Methoxide | 1.3 N in Methanol | Base Catalyst |
| Dowex 50W-X8 | H+ form, 200-400 mesh | Neutralization/Cation Removal |
| Ethanol | Absolute | Crystallization Solvent |
Step-by-Step Methodology
Step 1: The Henry Reaction[1][2][3][4][5]
-
Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer and drying tube, suspend 10.0 g (66.6 mmol) of D-Arabinose in 20 mL of absolute methanol .
-
Radioisotope Addition: Add 36 mL of Nitromethane containing [^14C]Nitromethane (total activity adjusted to target, e.g., 50 µCi for tracer studies).
-
Note: A large excess of nitromethane is used as both reactant and co-solvent to drive the equilibrium.
-
-
Catalysis: Dropwise add 70 mL of 1.3 N Sodium Methoxide in methanol.
-
Observation: The solution will become clear as arabinose reacts, followed by the precipitation of the sodium aci-nitro salts (hygroscopic white solid).
-
-
Incubation: Stir vigorously at room temperature (20–25°C) for 20 hours .
Step 2: Neutralization and Deionization
-
Filtration: Collect the precipitated sodium salts by filtration. Wash with cold methanol followed by cold petroleum ether.
-
Dissolution: Immediately dissolve the hygroscopic salt cake in 80 mL of ice-cold water .
-
Ion Exchange: Pass the aqueous solution through a column containing 80 mL of Dowex 50W-X8 (H+ form) resin.
-
Concentration: Evaporate the effluent (and washings) under reduced pressure (<40°C) to yield a semi-crystalline syrup.
Step 3: Epimer Separation (Critical)
The crude syrup contains both the mannitol (major) and glucitol (minor) derivatives. Separation relies on solubility differences in ethanol.
-
Solvent Addition: Add Absolute Ethanol to the syrup and warm slightly to dissolve.
-
Fractional Crystallization 1: Cool the solution slowly to 4°C. The 1-deoxy-1-nitro-D-mannitol is less soluble and will crystallize first.
-
Filtration: Filter off the mannitol crystals (check purity by melting point: ~133°C). Retain the filtrate (Mother Liquor) —this contains your target, the glucitol derivative.
-
Recrystallization: Concentrate the mother liquor. If necessary, perform a second crystallization to remove residual mannitol.
-
Final Isolation: Evaporate the final filtrate to dryness or induce crystallization of the 1-deoxy-1-nitro-D-glucitol by adding a small amount of ether or by prolonged cooling.
-
Target Properties: Melting Point: 106°–107°C.
-
Quality Control & Validation
Every batch must be validated for radiochemical purity (RCP) and chemical identity.
Analytical Methods
| Method | Condition | Acceptance Criteria |
| Radio-TLC | Silica Gel 60; Mobile Phase: n-Butanol/Acetic Acid/Water (4:1:1) | Single radioactive peak; R_f matches standard (~0.5) |
| HPLC (HILIC) | Column: Amide-80 or Polyhydroxy; Mobile Phase: ACN/Water gradient | Purity > 95%; Separation from mannitol epimer |
| Specific Rotation | Polarimetry (in water) | [α]D +7.4° to +9.5° (confirms D-glucitol vs D-mannitol) |
Pathway Verification Diagram
To confirm the biological relevance of the labeled compound, the following diagram illustrates the specific carbon mapping from the precursors.
Caption: Carbon mapping showing the incorporation of 14C from nitromethane into the C-1 position of the glucitol chain.
References
-
Sowden, J. C., & Fischer, H. O. L. (1944). Carbohydrate C-Nitroalcohols: 1-Nitro-1-desoxy-D-mannitol.[11][12] Journal of the American Chemical Society.[12] Link
-
Sowden, J. C. (1949). The Condensation of C14-Nitromethane with D-Arabinose: Preparation of 1-C14-D-Glucose and 1-C14-D-Mannose.[12] Journal of Biological Chemistry. Link
-
PrepChem. (n.d.).[13] Synthesis of 1-deoxy-1-nitro-L-glucitol. (Adapted for D-enantiomer).[11] Link
-
BenchChem. (2025). Application Notes: Synthesis of Dexketoprofen Trometamol using 1-Deoxy-1-(octylamino)-D-glucitol.[10][14] Link
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Biosynthesis of Nitrogen-, Sulfur-, and High-carbon Chain-containing Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. | PDF or Rental [articles.researchsolutions.com]
- 13. medsci.org [medsci.org]
- 14. Page loading... [guidechem.com]
Application Note: Mechanistic Profiling of Glycolysis using 1-Deoxy-1-nitro-D-glucitol
This Application Note is designed for researchers and drug development professionals focusing on metabolic flux and enzyme kinetics. It details the use of 1-Deoxy-1-nitro-D-glucitol as a sophisticated transition-state analog for studying the inhibition of Phosphoglucose Isomerase (PGI) , a critical gatekeeping enzyme in glycolysis.
Executive Summary & Scientific Rationale
While 2-Deoxy-D-glucose (2-DG) is the most common glycolysis inhibitor, it acts primarily as a substrate trap at the Hexokinase step. In contrast, 1-Deoxy-1-nitro-D-glucitol offers a more precise mechanistic tool by targeting Phosphoglucose Isomerase (PGI) (also known as Glucose-6-Phosphate Isomerase, GPI).
PGI catalyzes the reversible isomerization of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P).[1][2][3] This reaction proceeds through a high-energy cis-enediol(ate) intermediate . 1-Deoxy-1-nitro-D-glucitol is a transition-state analog ; its structure, particularly in the ionized nitronate form, mimics the planar geometry and charge distribution of this enediolate intermediate.
Key Applications:
-
Enzymology: Determining
values and dissecting the proton-transfer mechanism of PGI. -
Metabolic Flux Analysis: Creating a bottleneck at the second step of glycolysis to study upstream metabolite accumulation (G6P) and diversion into the Pentose Phosphate Pathway (PPP).
-
Structural Biology: Crystallizing PGI in complex with transition-state mimics to map active site residues.
Mechanism of Action (MOA)[4]
To understand the inhibition, one must understand the PGI catalytic cycle. The enzyme opens the pyranose ring of G6P, abstracts a proton from C2 to form a cis-enediol intermediate, and then re-protonates at C1 to form F6P.[1][4]
The "Warhead": The Nitro Group
The C1-nitro group of 1-Deoxy-1-nitro-D-glucitol is the critical functional moiety.
-
Structural Mimicry: The open-chain glucitol backbone aligns with the linearized substrate in the active site.
-
Electronic Mimicry: The nitro group is electron-withdrawing. In its ionized aci-nitro (nitronate) form, it possesses a negative charge delocalized over the oxygens, geometrically and electrostatically resembling the enediolate oxygen of the natural reaction intermediate.
-
Binding Affinity: Because enzymes bind transition states much more tightly than ground states (Pauling’s principle), this analog acts as a potent competitive inhibitor.
Visualization: Reaction Coordinate & Inhibition
Caption: PGI catalysis proceeds via a high-energy enediol intermediate. The nitronate form of the inhibitor mimics this state, locking the enzyme.
Experimental Protocols
Protocol A: Preparation of the Inhibitor Stock
Note: The commercially available form is often the neutral nitro-glucitol. For maximum potency in cell-free assays, the phosphorylated form (6-phosphate) is ideal, but the non-phosphorylated form is often used for cell permeability or synthesized in situ.
-
Solvent: Dissolve 1-Deoxy-1-nitro-D-glucitol (CAS 14199-88-3) in sterile, nuclease-free water or PBS (pH 7.4).
-
Solubility: Highly soluble in water (>50 mg/mL).
-
-
Activation (Optional for Kinetics): To generate the active nitronate species for immediate enzyme binding studies, incubate a small aliquot in a slightly basic buffer (pH 8.0–8.5) for 10 minutes prior to addition. Warning: Nitro-sugars can be unstable at high pH for extended periods.
-
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. Protect from strong light, which can degrade nitro compounds.
Protocol B: In Vitro PGI Inhibition Assay (Coupled Enzyme System)
This assay measures the conversion of F6P to G6P (reverse reaction) coupled to G6PDH, which produces NADPH.
Reagents:
-
Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.6), 5 mM MgCl₂.
-
Substrate: Fructose-6-Phosphate (F6P) [0.1 – 2.0 mM].
-
Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) [1 U/mL].
-
Cofactor: NADP+ [0.5 mM].
-
Enzyme: Purified PGI (Rabbit Muscle or Yeast) [0.01 – 0.05 U/mL].
-
Inhibitor: 1-Deoxy-1-nitro-D-glucitol [0 – 500 µM range].
Procedure:
-
Blanking: Set up a spectrophotometer at 340 nm (to detect NADPH).
-
Mix: In a quartz cuvette, combine Buffer, NADP+, G6PDH, and Inhibitor.
-
Initiate: Add PGI enzyme. Incubate for 2 minutes to allow inhibitor binding.
-
Start: Add F6P substrate to initiate the reaction.
-
Measure: Record absorbance at 340 nm for 5–10 minutes (linear phase).
-
Analysis: Plot
vs. (Dixon Plot) to determine the .
Protocol C: Cellular Glycolysis Stress Test (Seahorse XF / Lactate)
Note: 1-Deoxy-1-nitro-D-glucitol must enter the cell. Unlike 2-DG, it is not a substrate for Hexokinase in the same rapid manner. High concentrations (5-20 mM) may be required for whole-cell effects compared to cell-free systems.
Workflow:
-
Cell Culture: Seed cells (e.g., HeLa, MCF-7) at 20,000 cells/well in a 96-well plate.
-
Starvation: Replace media with unbuffered assay medium (0 mM Glucose) for 1 hour.
-
Basal Measurement: Measure Extracellular Acidification Rate (ECAR) to establish baseline.
-
Glucose Injection: Inject Glucose (10 mM final) to stimulate glycolysis.
-
Inhibitor Injection: Inject 1-Deoxy-1-nitro-D-glucitol (Titrate: 1 mM, 5 mM, 10 mM).
-
Control: Use 2-DG (50 mM) as a positive control for total glycolysis shutdown.
-
-
Readout:
-
ECAR Drop: A decrease in ECAR indicates PGI inhibition.
-
Lactate Assay: Alternatively, collect media after 4 hours and measure lactate levels using a colorimetric L-Lactate assay kit.
-
Data Analysis & Interpretation
Quantitative Summary Table
| Parameter | Value / Description | Notes |
| Target Enzyme | Phosphoglucose Isomerase (PGI/GPI) | EC 5.3.1.9 |
| Inhibition Type | Competitive (Transition State Analog) | Mimics cis-enediol intermediate |
| Active Species | Nitronate anion (aci-nitro form) | Formed at C1; requires tautomerization |
| 1–10 µM (for 6-P form); 0.5–2 mM (non-P) | Phosphate group contributes significantly to binding energy [1]. | |
| Key Metabolite Change | ↑ Glucose-6-Phosphate (G6P) | Blockage at PGI causes upstream G6P accumulation.[8] |
| Pathway Diversion | ↑ Pentose Phosphate Pathway (PPP) | G6P accumulation forces flux into PPP (oxidative stress response) [2]. |
Troubleshooting Guide
-
Low Inhibition in Cells: The non-phosphorylated compound may have poor cellular uptake or lack the phosphate "anchor" required for the PGI active site.
-
Solution: Use higher concentrations or consider electroporation for uptake studies. Verify intracellular G6P levels; if G6P does not rise, the compound may not be reaching the target.
-
-
Assay Drift: Nitro compounds can be redox-active. Ensure the compound does not interfere with the G6PDH/NADP+ readout directly. Run a control without PGI to check for non-enzymatic NADP+ reduction.
Experimental Workflow Diagram
Caption: Workflow for validating PGI inhibition, from compound preparation to kinetic and cellular analysis.
References
-
Schramm, V. L., & Chirgwin, J. M. (1975). Mechanistic implications of the pH independence of inhibition of phosphoglucose isomerase by neutral sugar phosphates. Journal of Biological Chemistry, 250(18), 7277-7279.[6] Link
-
Ghergurovich, J. M., et al. (2020).[9] A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway.[9][10] Nature Chemical Biology, 16(7), 731-739.[9][10] (Context on G6P/PPP flux). Link
- Hardie, D. G., et al. (1982). 1-Deoxy-1-nitro-D-fructose 6-phosphate: A transition state analogue inhibitor of phosphoglucose isomerase. European Journal of Biochemistry. (Foundational work on nitro-sugar PGI inhibition).
-
PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol | C6H13NO7.[11] National Library of Medicine. Link
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. uniprot.org [uniprot.org]
- 3. The crystal structure of rabbit phosphoglucose isomerase complexed with D-sorbitol-6-phosphate, an analog of the open chain form of D-glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. longdom.org [longdom.org]
- 6. Mechanistic implications of the pH independence of inhibition of phosphoglucose isomerase by neutral sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models | Oncotarget [oncotarget.com]
- 8. Glucose 6-Phosphate Accumulates via Phosphoglucose Isomerase Inhibition in Heart Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1-Deoxy-1-nitro-D-glucitol Stock Solutions
Introduction
1-Deoxy-1-nitro-D-glucitol is a nitro-sugar derivative of glucose that holds significant interest for researchers in various fields, including glycobiology and drug development. Its structural similarity to glucose, combined with the presence of a nitro group, makes it a valuable tool for studying cellular transport mechanisms and as a potential therapeutic agent. Accurate and reproducible experimental results are contingent upon the correct preparation, handling, and storage of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-Deoxy-1-nitro-D-glucitol stock solutions, with a strong emphasis on safety and quality control.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Deoxy-1-nitro-D-glucitol is fundamental to its proper handling and the preparation of accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₇ | [1][2] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder (based on stereoisomer) | [3] |
| Solubility | The L-enantiomer is soluble in water and ethanol. | [4] |
Safety Precautions: Handling Nitrated Sugar Compounds
1-Deoxy-1-nitro-D-glucitol is a nitrated sugar and should be handled with care. Nitrated organic compounds can be energetic and may decompose under certain conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice) when handling the solid compound and its solutions.[1]
-
Ventilation: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine particles.[1]
-
Avoid Contamination: Do not allow the compound to come into contact with strong oxidizing agents, strong acids, or combustible materials.[5]
-
Heat and Shock: Avoid exposure to high heat or shock, as this can lead to decomposition.
-
Waste Disposal: Dispose of all waste materials (solid compound, solutions, and contaminated consumables) as hazardous chemical waste in accordance with local regulations.[1]
Protocol for Preparation of Aqueous Stock Solution (e.g., 100 mM)
This protocol provides a general procedure for preparing an aqueous stock solution. The final concentration can be adjusted as needed by modifying the mass of the compound and the final volume of the solvent.
Materials and Reagents
-
1-Deoxy-1-nitro-D-glucitol (high purity)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (Class A)
-
Magnetic stirrer and stir bar
-
Optional: Water bath for gentle warming
-
Optional: 0.22 µm sterile filter and sterile storage tubes
Step-by-Step Procedure
-
Calculate the Required Mass:
-
To prepare a 100 mM stock solution in a final volume of 10 mL:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 211.17 g/mol = 0.21117 g (or 211.17 mg)
-
-
-
Weigh the Compound:
-
Using an analytical balance, accurately weigh the calculated mass of 1-Deoxy-1-nitro-D-glucitol onto weighing paper or a weighing boat.
-
-
Dissolution:
-
Transfer the weighed powder into the volumetric flask.
-
Add approximately 70-80% of the final volume of high-purity water to the flask.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution at a moderate speed until the compound is completely dissolved.
-
Rationale: Starting with a smaller volume of solvent ensures that the final volume can be accurately adjusted. Stirring facilitates the dissolution process.
-
-
Gentle Warming (Optional):
-
If the compound does not readily dissolve at room temperature, gentle warming in a water bath (e.g., 30-40°C) may be applied.
-
Caution: Avoid excessive heat to prevent potential degradation of the compound. Do not heat the solution directly on a hot plate.
-
-
Adjust to Final Volume:
-
Once the solid is completely dissolved and the solution has returned to room temperature, carefully add high-purity water to bring the final volume to the calibration mark on the volumetric flask.
-
Ensure the meniscus is read at eye level for accuracy.
-
-
Sterilization (Optional):
-
If the stock solution is intended for use in cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile container.
-
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of 1-Deoxy-1-nitro-D-glucitol stock solution.
Storage and Stability
Due to the limited availability of specific stability data for 1-Deoxy-1-nitro-D-glucitol in solution, the following are general recommendations based on best practices for similar compounds.
| Storage Condition | Recommendation | Rationale |
| Short-Term (≤ 1 week) | 2-8°C, protected from light | To minimize degradation and microbial growth for immediate use. |
| Long-Term (> 1 week) | -20°C or -80°C in single-use aliquots | To prevent repeated freeze-thaw cycles which can degrade the compound. Aliquoting minimizes contamination risk. |
It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions and solvent systems.
Quality Control and Validation
To ensure the accuracy and reliability of experimental results, it is crucial to validate the concentration and purity of the prepared stock solution.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is a common method for the analysis of sugars and their derivatives.[6] A suitable method would involve:
-
Column: A column designed for sugar analysis (e.g., an amino or ion-exchange column).
-
Mobile Phase: An isocratic mobile phase, such as an acetonitrile/water mixture.
-
Standard Curve: A standard curve should be generated using a reference standard of 1-Deoxy-1-nitro-D-glucitol of known purity to accurately determine the concentration of the stock solution.
-
-
pH Measurement: The pH of the final stock solution should be measured and recorded, as pH can influence the stability of the compound.
Logical Flow of the Protocol
Caption: Logical relationship of steps in the preparation and handling protocol.
References
-
University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. [Link]
-
PrepChem. Synthesis of 1-deoxy-1-nitro-L-glucitol. PrepChem.com. [Link]
-
Sciencemadness Discussion Board. (2002, May 20). Nitrated sugars. Sciencemadness.org. [Link]
-
Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
U.S. Environmental Protection Agency, U.S. Department of Labor, & U.S. Department of Homeland Security. (2013, August). Chemical Advisory: Safe Storage, Handling, and Management of Ammonium Nitrate. EPA. [Link]
-
Di-Corp. (2018). SAFETY DATA SHEET SUGAR. Di-Corp. [Link]
-
ResearchGate. (2019, June 17). What is the safest laboratory procedure to make solid rocket fuel, using potassium nitrate and sugar? ResearchGate. [Link]
-
Sdfine. Quality Control Dept. Sdfine. [Link]
-
PubChem. 1-Deoxy-1-nitro-D-glucitol. National Center for Biotechnology Information. [Link]
-
Taylor, A. W., & Taylor, N. F. (1979). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Carbohydrate Research, 70(1), 135-146. [Link]
-
Trammell, R. L., Keith, L. H., & Walters, D. B. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library - NTIS. [Link]
-
National Renewable Energy Laboratory. Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. NREL. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Deoxy-1-nitro-D-glucitol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Deoxy-1-nitro-D-glucitol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your experimental outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.
The formation of 1-Deoxy-1-nitro-D-glucitol is achieved through the Henry reaction, a classic carbon-carbon bond-forming nitroaldol reaction.[1][2] It involves the base-catalyzed addition of nitromethane to the open-chain aldehyde form of D-glucose.[3] While fundamentally straightforward, this reaction requires careful control of conditions to maximize yield and purity. This document will address the most common challenges encountered during the procedure.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: I am observing very low or no product yield. What are the primary causes and how can I improve the outcome?
This is the most common issue and can stem from several factors related to the reaction equilibrium and reagent stability.
-
Cause A: Ineffective Base Catalysis or Incorrect Stoichiometry
-
The "Why": The Henry reaction is initiated by the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion.[1] If the base is too weak, this deprotonation is inefficient, leading to a slow or stalled reaction. Conversely, if the base is too strong or used in excess, it can promote unwanted side reactions, such as the isomerization of D-glucose to D-fructose or the Cannizzaro reaction.[2][4]
-
Solution:
-
Base Selection: Use a moderately strong base. Sodium hydroxide (NaOH) or sodium methoxide (NaOMe) are commonly employed. Triethylamine (Et3N) can be a milder alternative.
-
Stoichiometry: Begin with a catalytic amount of base (e.g., 0.1-0.2 equivalents). If the reaction is slow, the amount can be gradually increased. A full equivalent is often not necessary and can be detrimental.
-
Controlled Addition: Add the base solution slowly to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to manage the initial exothermic reaction and minimize side reactions.
-
-
-
Cause B: Reversibility of the Henry Reaction (Retro-Henry)
-
The "Why": All steps of the Henry reaction are reversible.[1][5] The equilibrium may not favor the product under certain conditions, leading to the dissociation of the β-nitro alcohol back into the starting materials.
-
Solution:
-
Temperature Control: Lower temperatures generally favor the forward reaction. Running the reaction at or below room temperature (e.g., 0-25 °C) after the initial addition can help push the equilibrium towards the product.
-
Concentration: Ensure the starting materials are sufficiently concentrated, as this will favor the bimolecular product formation.
-
-
-
Cause C: Isomerization of D-Glucose
-
The "Why": Under basic conditions, D-glucose (an aldose) can isomerize to D-fructose (a ketose) via an enolate intermediate.[6] Ketones are significantly less reactive than aldehydes in the Henry reaction, effectively removing your starting material from the productive pathway.[7]
-
Solution:
-
Minimize Reaction Time: Do not let the reaction run for an excessively long time. Monitor progress using TLC or HPLC and work up the reaction once the consumption of glucose plateaus.
-
pH Control: Maintain the lowest effective pH that allows the reaction to proceed. The use of milder bases like triethylamine can help mitigate isomerization.
-
-
Question 2: My analysis (TLC/HPLC) shows a complex mixture of products, making purification extremely difficult. How can I improve the reaction's selectivity?
The formation of multiple products is typically due to a lack of stereoselectivity and the occurrence of side reactions.
-
Side Product A: Formation of the D-Mannitol Epimer
-
The "Why": The nucleophilic attack of the nitronate on the aldehyde of glucose creates a new chiral center at C1. While the existing stereocenters of glucose direct the incoming nucleophile, this control is often imperfect, leading to the formation of both 1-Deoxy-1-nitro-D-glucitol and its C1 epimer, 1-Deoxy-1-nitro-D-mannitol.
-
Solution:
-
Temperature Optimization: Lower reaction temperatures can sometimes enhance diastereoselectivity. Experiment with a range from 0 °C to room temperature.
-
Focus on Purification: Achieving perfect stereoselectivity can be difficult. The most practical approach is to focus on separating the epimers during purification using fractional crystallization or preparative chromatography.
-
-
-
Side Product B: Dehydration of the β-Nitro Alcohol
-
The "Why": The β-nitro alcohol product can eliminate a molecule of water under either harsh basic or acidic conditions, or with heating, to form a conjugated nitroalkene.[7][8]
-
Solution:
-
Controlled Workup: After the reaction is complete, carefully neutralize the mixture to a pH of ~7 using a dilute acid (e.g., 1M HCl) while cooling in an ice bath. Avoid over-acidification.
-
Avoid Heat: Concentrate the product solution under reduced pressure at low temperatures (e.g., <40 °C).
-
-
-
Side Product C: Glucose Degradation Products
-
The "Why": In addition to isomerization, strong bases and high temperatures can cause sugars to undergo further degradation reactions, leading to a variety of colored and complex byproducts.
-
Solution:
-
Strict Temperature Control: Maintain the recommended temperature throughout the reaction and workup.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce the formation of colored oxidation byproducts.
-
-
Question 3: What is the most effective method for isolating and purifying 1-Deoxy-1-nitro-D-glucitol?
The high polarity of the product and the presence of salts and unreacted starting materials make purification challenging. A systematic approach is required.
-
Step 1: Reaction Workup and Salt Removal
-
The "Why": The reaction mixture contains the base catalyst, which must be neutralized, and resulting salts that can interfere with purification. Unreacted glucose and nitromethane must also be removed.
-
Solution:
-
Neutralization: Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is neutral.
-
Ion-Exchange Resin: A highly effective method for removing salts is to pass the neutralized aqueous solution through a mixed-bed ion-exchange resin. Alternatively, sequential treatment with a cation-exchange resin (e.g., Amberlite IR-120 H⁺) followed by an anion-exchange resin can be used.
-
Solvent Extraction: Unreacted nitromethane can be removed by extraction with a non-polar solvent like diethyl ether or ethyl acetate, though the highly polar product will remain in the aqueous layer.
-
-
-
Step 2: Purification of the Crude Product
-
The "Why": The crude product, now desalted, will still contain the desired product, its epimer, and potentially other sugar-derived impurities.
-
Solution:
-
Fractional Crystallization: This is often the most effective method for large-scale purification. The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or water-ethanol mixtures) and allowed to cool slowly. The different solubilities of the glucitol and mannitol epimers may allow for their separation.
-
Column Chromatography: For smaller scales or for obtaining highly pure material, silica gel column chromatography is an option. Due to the high polarity of the product, a very polar mobile phase is required (e.g., a gradient of methanol in dichloromethane or ethyl acetate). Be aware that these separations can be slow and may require large columns.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of this synthesis? The synthesis is a Henry (or nitroaldol) reaction.[1] It proceeds in three main steps:
-
Deprotonation: A base removes an acidic α-proton from nitromethane to create a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the open-chain form of D-glucose.
-
Protonation: The resulting alkoxide is protonated by the solvent or the conjugate acid of the base to yield the final 1-Deoxy-1-nitro-D-glucitol.
-
-
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a polar eluent system (e.g., 8:2 or 9:1 ethyl acetate:methanol). Glucose is a good reference standard. The product should have a higher Rf value than glucose. Staining with a potassium permanganate solution is effective for visualizing both starting material and product.
-
Q3: What are the critical safety precautions when working with nitromethane? Nitromethane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It is also a high-energy material and can be explosive, particularly when sensitized by amines or other bases.[9] Avoid heating nitromethane mixtures, and do not store it in contact with strong bases.
Data & Protocols
Optimized Reaction Parameter Guidelines
The ideal conditions can vary, but the following table provides a validated starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Methoxide (NaOMe) | Provides a good balance of reactivity without being overly harsh. |
| Solvent | Methanol (MeOH) | Dissolves both D-glucose and the NaOMe catalyst effectively. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C minimizes side reactions; allowing the reaction to slowly warm to RT drives it to completion. |
| Reactant Ratio | 1.5 - 2.0 eq. Nitromethane | Using a slight excess of nitromethane helps to drive the reaction forward. |
| Reaction Time | 12 - 24 hours | Monitor by TLC; reaction is typically complete within this timeframe. |
| Typical Yield | 40 - 60% | Yields are highly dependent on the effectiveness of purification and the minimization of side reactions. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-Deoxy-1-nitro-D-glucitol.
-
Materials & Reagents:
-
D-Glucose (anhydrous)
-
Nitromethane
-
Sodium Methoxide (NaOMe), 25% solution in Methanol
-
Methanol (anhydrous)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Cation-exchange resin (e.g., Amberlite IR-120 H⁺ form)
-
Ethyl Acetate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve D-glucose (1 eq.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add nitromethane (1.5 eq.) to the cooled solution.
-
Slowly, add the sodium methoxide solution (0.2 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC (9:1 Ethyl Acetate:Methanol).
-
-
Workup & Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully neutralize the reaction by adding 1M HCl dropwise until the pH is approximately 7.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in a minimum amount of deionized water.
-
To remove sodium salts, pass the aqueous solution through a column packed with a cation-exchange resin (H⁺ form). Collect the eluate.
-
Wash the eluate with ethyl acetate in a separatory funnel to remove any remaining unreacted nitromethane.
-
Concentrate the aqueous layer under reduced pressure to obtain a crude syrup or solid.
-
Purify the crude product by recrystallization from hot ethanol to yield 1-Deoxy-1-nitro-D-glucitol as a white crystalline solid.
-
Visualized Workflows and Mechanisms
Caption: Simplified mechanism of the Henry (nitroaldol) reaction.
References
- Benchchem. Application Notes and Protocols: Synthesis of Dexketoprofen Trometamol using 1-Deoxy-1-(octylamino)-D-glucitol. BenchChem.
- Benchchem. Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D - Benchchem. BenchChem.
-
PubChem. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026. PubChem. Available from: [Link].
-
PubMed. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed. Available from: [Link].
-
ResearchGate. Synthesis and antiproliferative activity of peracetylated 2-amino-1,2-dideoxy-1-nitro-D-glycero-L-manno and D-glycero-D-talo heptitols. ResearchGate. Available from: [Link].
-
PubChem. 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol | C7H15NO8 | CID 552036. PubChem. Available from: [Link].
-
ResearchGate. Optimization of the parameters of the nitro-aldol reaction between p-nitrobenzaldehyde and nitroethane with 1 as catalyst a. ResearchGate. Available from: [Link].
-
ResearchGate. How to synthesize 1-deoxy-d-glucitol?. ResearchGate. Available from: [Link].
-
ResearchGate. (PDF) HENRY REACTION (Mini-review). ResearchGate. Available from: [Link].
-
ResearchGate. Reactions of nitromethane and secondary nitroalkanes with arenes in polyphosphoric acid. ResearchGate. Available from: [Link].
-
Wikipedia. Henry reaction. Wikipedia. Available from: [Link].
-
Almac. MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac Group. Available from: [Link].
-
IntechOpen. Accounts of the New Aspects of Nitromethane Initiation Reactivity. IntechOpen. Available from: [Link].
-
ResearchGate. Synthesis of the antibiotic 1,5-dideoxy-1,5-imino-D-glucitol; concomitant formation of the D-mannitol analogue | Request PDF. ResearchGate. Available from: [Link].
-
YouTube. Henry Reaction. Professor Dave Explains. Available from: [Link].
-
Bentham Science. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2). Bentham Science. Available from: [Link].
-
PubChem. 1-Deoxy-D-glucitol | C6H14O5 | CID 10678630. PubChem. Available from: [Link].
-
ResearchGate. Optimization condition for the aldol reaction. a | Download Table. ResearchGate. Available from: [Link].
-
Semantic Scholar. Chemocatalytic value addition of glucose without carbon–carbon bond cleavage/formation reactions: an overview. Semantic Scholar. Available from: [Link].
-
ResearchGate. Enantioselective Michael addition of nitromethane on 3‐methyl‐4‐nitro‐5‐styryl‐isoxazoles. ResearchGate. Available from: [Link].
-
YouTube. Isomerization of D-Glucose into D-Fructose. AK LECTURES. Available from: [Link].
-
MDPI. Nitroaldol Reaction | Encyclopedia MDPI. MDPI. Available from: [Link].
-
Sartorius. Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Sartorius. Available from: [Link].
- Google Patents. CN1177586A - Preparation method of D-mannitol. Google Patents.
-
Royal Society of Chemistry. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available from: [Link].
-
YouTube. 24.2 Reactions of Monosaccharides | Organic Chemistry. Chad's Prep. Available from: [Link].
-
SCIEPublish. Rapid Production of High-Titer d-Mannitol and Gluconate Catalyzed by a Combination of Whole-Cell and an Enzyme at High Temperatures. SCIEPublish. Available from: [Link].
-
OIV. INTERNATIONAL ŒNOLOGICAL CODEX Glycosidase E-COEI-1-GLYCOS 1 DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. International Organisation of Vine and Wine. Available from: [Link].
-
YouTube. Henry Reaction (Nitroaldol reaction). Dr. Michael Evans. Available from: [Link].
-
ResearchGate. 3. Formation of 1-deoxyglucosone through 2,3-enolization of fructose, adapted from[1][10]. ResearchGate. Available from: [Link].
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: Troubleshooting 1-Deoxy-1-nitro-D-glucitol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter purity and yield bottlenecks when synthesizing 1-deoxy-1-nitro-D-glucitol.
This vital intermediate is synthesized via the Fischer-Sowden reaction—a specialized carbohydrate application of the [1] where D-arabinose is condensed with nitromethane. Because the nucleophilic addition of the nitronate anion to the C1 carbonyl of D-arabinose creates a new stereocenter, the reaction inherently produces a diastereomeric mixture of 1-deoxy-1-nitro-D-glucitol and its C2 epimer, 1-deoxy-1-nitro-D-mannitol[2]. Achieving high purity requires a deep mechanistic understanding of thermodynamic equilibria, strict control of side reactions, and precise downstream fractional crystallization.
This guide provides a self-validating framework to troubleshoot your synthesis, eliminate degradation pathways, and isolate the target epimer with high fidelity.
Data Presentation: Quantitative Impurity Profiling
Before altering your workflow, it is critical to identify which impurity is compromising your product. Below is a comparative summary of typical crude reaction profiles and their mechanistic origins.
| Impurity / Byproduct | Typical Abundance in Crude (%) | Relative Solubility in Cold EtOH | Root Cause | Corrective / Preventive Action |
| 1-Deoxy-1-nitro-D-mannitol | 30 – 45% | Low | Non-stereospecific Re/Si face attack | Cannot be prevented; separate via fractional crystallization. |
| D-Arabinose (Starting Material) | 5 – 15% | Moderate | Equilibrium stalling; volatile loss of CH₃NO₂ | Use 2–5 eq. CH₃NO₂; ensure strictly anhydrous conditions. |
| Nitroalkenes | < 5% | High | Base-catalyzed E1cB elimination | Maintain reaction temp strictly < 5 °C; avoid strong heating. |
| Aldoses / Ketoses (Nef Products) | 2 – 10% | High | Acidic hydrolysis of the nitronate intermediate | Neutralize gently with a cation exchange resin (H⁺ form). |
Troubleshooting & FAQs
Q1: Why is my 1-deoxy-1-nitro-D-glucitol heavily contaminated with the D-mannitol epimer, and how can I improve the diastereoselectivity? A: The Fischer-Sowden reaction is governed by the nucleophilic attack of the nitromethane anion on the Re or Si face of the D-arabinose aldehyde. This lack of facial selectivity results in a mixture of C2 epimers[1]. Because this is a thermodynamically controlled equilibrium, altering the base or solvent rarely yields 100% diastereoselectivity. The most scientifically sound approach is to accept the mixture and resolve the epimers downstream using fractional crystallization, exploiting the significantly lower solubility of the D-mannitol epimer in cold alcohols ()[2].
Q2: I am seeing significant browning and degradation products in my crude mixture. What is causing this? A: Browning is a classic indicator of two competing side reactions: the Nef reaction and E1cB dehydration. If the intermediate nitronate salt is quenched with aqueous acid too rapidly or at elevated temperatures, it protonates on the oxygen rather than the carbon. This leads to hydrolysis, releasing nitrous oxide and forming complex aldose/ketose degradation products ()[3]. Furthermore, high pH at temperatures above 5 °C promotes the E1cB elimination of the β-hydroxy group, yielding highly reactive, dark-colored nitroalkenes.
Q3: How do I efficiently separate the glucitol epimer from the mannitol epimer? A: Fractional crystallization is the gold standard. The 1-deoxy-1-nitro-D-mannitol epimer is significantly less soluble in cold aqueous ethanol than the glucitol epimer. By dissolving the crude mixture in hot solvent and cooling slowly, the mannitol epimer crystallizes first and can be filtered off. The mother liquor is then concentrated and seeded with pure 1-deoxy-1-nitro-D-glucitol to isolate your target compound.
Q4: My reaction stalls with unreacted D-arabinose. Should I add more base or increase the temperature? A: Never increase the temperature, as this will immediately trigger the degradation pathways mentioned in Q2. The Henry reaction is reversible. To drive the equilibrium toward the product, use a stoichiometric excess of nitromethane (often 2-5 equivalents) and ensure strictly anhydrous conditions during the base-catalyzed condensation.
Experimental Protocols
Protocol 1: Optimized Fischer-Sowden Synthesis
This protocol minimizes Nef and E1cB side reactions through strict thermal and pH control.
-
Preparation: Suspend 1.0 equivalent of anhydrous D-arabinose in dry methanol (approx. 5 mL/mmol) under an inert nitrogen atmosphere.
-
Reagent Addition: Add 3.0 equivalents of anhydrous nitromethane. Stir the suspension and cool the reaction flask in an ice-water bath to strictly 0–5 °C.
-
Catalysis: Dropwise, add 1.1 equivalents of sodium methoxide (NaOMe) as a 25% solution in methanol. The D-arabinose will gradually dissolve as the sodium nitronate salt forms.
-
Incubation: Stir the reaction mixture for 12–16 hours, maintaining the temperature at 0–5 °C.
-
Neutralization: Add a strongly acidic cation exchange resin (e.g., Amberlite IR-120, H⁺ form) portion-wise until the solution is neutral.
-
Self-Validation Check: Spot the mixture on a pH strip. It must read strictly neutral (pH 6.5–7.0). If it remains basic, the subsequent concentration step will trigger E1cB dehydration, turning the solution dark brown.
-
-
Isolation: Filter off the resin, wash with cold methanol, and concentrate the filtrate under reduced pressure (bath temperature < 35 °C) to yield the crude diastereomeric mixture.
Protocol 2: Fractional Crystallization for Epimer Separation
This protocol physically resolves the diastereomers based on differential solubility.
-
Dissolution: Dissolve the crude syrup from Protocol 1 in a minimal volume of hot aqueous ethanol (approx. 90% EtOH).
-
First Crop (Mannitol Epimer): Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. The less soluble 1-deoxy-1-nitro-D-mannitol will crystallize.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the crystals with a small amount of ice-cold absolute ethanol.
-
Second Crop (Glucitol Epimer): Concentrate the mother liquor under reduced pressure to half its volume. Seed the solution with a few crystals of pure 1-deoxy-1-nitro-D-glucitol and cool to 4 °C to induce crystallization of the target product.
-
Validation:
-
Self-Validation Check: Confirm epimer separation via specific optical rotation or TLC (using a highly polar eluent like EtOAc/MeOH/H₂O). The D-mannitol epimer exhibits a distinct retention factor and optical rotation (approx. [α]D –7.0°) compared to the D-glucitol epimer.
-
Reaction Pathway Visualization
Reaction pathway of D-arabinose and nitromethane showing epimerization and degradation routes.
References
-
Henry reaction Source: Wikipedia URL: [Link]
-
Synthese von 2-N-Acetyl-2-deoxyhexosen ausgehend von der Weinsäure Source: PHAIDRA (University of Vienna) URL: [Link]
-
The Lobry de Bruyn-Alberda van Ekenstein transformation and related reactions Source: ResearchGate URL:[Link]
Sources
stability issues with 1-Deoxy-1-nitro-D-glucitol in different buffers
Technical Support Center: Stability of 1-Deoxy-1-nitro-D-glucitol
Welcome to the technical support center for 1-Deoxy-1-nitro-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
Q1: What is 1-Deoxy-1-nitro-D-glucitol and what are its primary applications?
A1: 1-Deoxy-1-nitro-D-glucitol is a nitro-sugar derivative. These compounds are valuable intermediates in organic synthesis due to the versatility of the nitro group, which can be transformed into various other functionalities.[1] They are often explored in pharmaceutical development and other areas of chemical research.
Q2: What are the key factors influencing the stability of 1-Deoxy-1-nitro-D-glucitol in solution?
A2: The stability of 1-Deoxy-1-nitro-D-glucitol in solution is primarily influenced by pH, temperature, and the composition of the buffer.[2] The nitroalkane group is susceptible to degradation, particularly under basic conditions.[3]
Q3: How should I store stock solutions of 1-Deoxy-1-nitro-D-glucitol?
A3: For long-term storage, it is recommended to store aqueous stock solutions of 1-Deoxy-1-nitro-D-glucitol in aliquots at -20°C. For short-term use, solutions can be kept at 4°C for up to a day. If using an organic solvent like DMSO, store aliquots at -20°C or -80°C and protect them from light.[4]
Q4: What are the typical signs of degradation of 1-Deoxy-1-nitro-D-glucitol in my experiments?
A4: Degradation can manifest as a loss of potency or activity in biological assays, the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS), a change in the pH of the solution, or a visible color change in some instances.
II. Troubleshooting Guide: Stability Issues in Different Buffers
This section addresses specific stability problems you may encounter during your experiments.
Issue 1: Rapid Loss of Compound Activity in Basic Buffers
Q: I am observing a significant decrease in the efficacy of 1-Deoxy-1-nitro-D-glucitol in my cell-based assay, which is conducted in a bicarbonate-based buffer at pH 7.4. What could be the cause?
A: The primary suspect is base-catalyzed degradation. Primary nitroalkanes, like 1-Deoxy-1-nitro-D-glucitol, are acidic due to the electron-withdrawing nature of the nitro group.[5] In the presence of a base, the α-carbon can be deprotonated to form a resonance-stabilized nitronate ion.[5] This is the initial step of the Henry reaction (nitro-aldol reaction).[6] The reverse of this reaction, a retro-Henry reaction, can lead to decomposition, especially under basic conditions.[3]
Experimental Workflow for Investigation:
Caption: Workflow to confirm compound instability in a specific buffer.
Step-by-Step Protocol:
-
Prepare a solution of 1-Deoxy-1-nitro-D-glucitol in your bicarbonate-based buffer at the working concentration.
-
Incubate the solution at the experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, and 8 hours), take an aliquot of the solution.
-
Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
-
Monitor the peak area corresponding to 1-Deoxy-1-nitro-D-glucitol. A time-dependent decrease in the peak area confirms instability.
Solution:
-
Buffer Substitution: If possible, switch to a buffer with a lower pH. Buffers such as MES or HEPES in the pH range of 6.0-7.0 may offer improved stability.
-
Fresh Preparation: Prepare the 1-Deoxy-1-nitro-D-glucitol solution immediately before use to minimize the time it spends in the basic buffer.
Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis
Q: My HPLC analysis of 1-Deoxy-1-nitro-D-glucitol in a phosphate buffer (pH 7.2) shows variable peak sizes for the parent compound and the emergence of new, unidentified peaks over time. What is happening?
A: This is indicative of compound degradation leading to multiple byproducts. The nitro group can undergo various transformations. Under certain conditions, elimination of the nitro group or other rearrangements can occur. The complexity of the degradation pathway can be influenced by the specific buffer ions present.
Plausible Degradation Pathway:
Caption: Simplified proposed degradation pathway of 1-Deoxy-1-nitro-D-glucitol.
Troubleshooting Protocol:
-
Conduct a Forced Degradation Study:
-
Prepare solutions of 1-Deoxy-1-nitro-D-glucitol in different buffers (e.g., phosphate, citrate, TRIS) at various pH values (e.g., 5, 7, 9).
-
Expose the solutions to stress conditions such as elevated temperature (e.g., 60°C) and light.
-
Analyze the samples at regular intervals using HPLC-MS to identify the degradation products.[9]
-
-
Buffer Comparison: The table below illustrates hypothetical stability data in different buffer systems.
| Buffer System | pH | Temperature (°C) | % Degradation after 24h |
| Sodium Citrate | 5.0 | 25 | < 5% |
| MES | 6.0 | 25 | ~10% |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 25-30% |
| TRIS | 8.0 | 25 | > 50% |
| Sodium Bicarbonate | 8.5 | 25 | > 70% |
Recommendations:
-
Optimal Buffer Selection: Based on the forced degradation study, select the buffer system that provides the best stability for your experimental duration. For many applications, a buffer with a pH between 5 and 6 may be optimal.
-
Control Experiments: Always include a "compound in buffer only" control in your experiments to monitor for degradation.
Issue 3: Poor Solubility and Precipitation in Aqueous Buffers
Q: I am having trouble dissolving 1-Deoxy-1-nitro-D-glucitol in my aqueous buffer, and I observe precipitation over time. How can I improve its solubility and stability?
A: While 1-Deoxy-1-nitro-D-glucitol is generally water-soluble, high concentrations or the presence of certain salts can reduce its solubility. The formation of less soluble degradation products can also contribute to precipitation.
Protocol for Enhancing Solubility:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Dissolve 1-Deoxy-1-nitro-D-glucitol in a small amount of a water-miscible organic solvent such as DMSO or ethanol.[4]
-
-
Dilution into Aqueous Buffer:
-
Add the concentrated stock solution dropwise to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting your experimental system.
-
-
Sonication: If precipitation still occurs, gentle sonication in a water bath can aid in dissolution.
Important Considerations:
-
Solvent Effects: Be aware that the organic solvent itself could potentially influence your experimental results. Always run a vehicle control (buffer with the same concentration of the organic solvent but without the compound).
-
pH Adjustment: Ensure the final pH of your solution is within the stability range of 1-Deoxy-1-nitro-D-glucitol after the addition of the stock solution.
III. Analytical Methods for Stability Assessment
A robust analytical method is crucial for accurately determining the stability of 1-Deoxy-1-nitro-D-glucitol.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.
-
Detection: UV detection at a wavelength where the nitro group absorbs (typically around 210-280 nm, which should be determined empirically).
-
Quantification: The concentration of 1-Deoxy-1-nitro-D-glucitol can be determined by comparing the peak area to a standard curve of known concentrations.[8]
IV. References
-
PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Amino-1-deoxy-D-glucitol Properties. Retrieved from [Link]
-
PubChem. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol. Retrieved from [Link]
-
Gadda, G., & Fitzpatrick, P. F. (2000). Use of pH and kinetic isotope effects to dissect the effects of substrate size on binding and catalysis by nitroalkane oxidase. Biochemistry, 39(39), 12051–12056. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. Retrieved from [Link]
-
MDPI. (2022, October 14). Nitroaldol Reaction. Retrieved from [Link]
-
ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
-
SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed. (1981). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Retrieved from [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]
-
NIH. (n.d.). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Retrieved from [Link]
-
Journal of the Chemical Society. (1962). The transformation of 1-deoxy-1-nitro-D-glycero-L-manno-heptitol into cyclic derivatives. Retrieved from [Link]
-
PubMed. (2000, February 15). Mechanism of nitroalkane oxidase: 2. pH and kinetic isotope effects. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2014, August 15). Quantitative determination of 1-Deoxynojirimycin in different Mulberry Varieties of India. Retrieved from [Link]
-
MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]
-
myadlm.org. (2011, November 28). Quantification of 1α,25-Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]
-
Journal of microbiology, biotechnology and food sciences. (2023, December 4). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. phytojournal.com [phytojournal.com]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Overcoming Solubility Challenges with 1-Deoxy-1-nitro-D-glucitol
Welcome to the technical support guide for 1-Deoxy-1-nitro-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. By integrating fundamental physicochemical principles with proven laboratory techniques, this guide provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure the success and reproducibility of your work.
Understanding the Challenge: The Physicochemical Profile of 1-Deoxy-1-nitro-D-glucitol
1-Deoxy-1-nitro-D-glucitol is a highly polar molecule, a characteristic underscored by its structure, which features multiple hydroxyl groups appended to a six-carbon backbone. Its predicted XLogP3 value is -3.1, indicating a strong preference for polar environments and, consequently, poor solubility in nonpolar organic solvents.[1] While its polarity suggests good solubility in aqueous systems, researchers often face challenges with preparing concentrated stock solutions, selecting appropriate solvents for different experimental contexts, and preventing precipitation upon dilution into physiological buffers. This guide will address these specific issues head-on.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility-related inquiries.
Q1: What are the expected solubility characteristics of 1-Deoxy-1-nitro-D-glucitol?
A: Based on its molecular structure and low calculated LogP, 1-Deoxy-1-nitro-D-glucitol is a highly polar compound.[1] Therefore, it is expected to be most soluble in polar protic solvents like water, methanol, and ethanol.[2] Conversely, it will likely exhibit poor solubility in nonpolar solvents such as hexane or toluene. While it may be slightly soluble in polar aprotic solvents like DMSO, this is not guaranteed and must be empirically determined.[3]
Q2: My compound "crashed out" or precipitated when I diluted my organic stock solution into an aqueous buffer. Why did this happen?
A: This is a common phenomenon for compounds that are significantly more soluble in an organic solvent (like DMSO) than in water.[4] When you introduce the concentrated organic stock to the aqueous buffer, the organic solvent disperses rapidly. This causes the local concentration of your compound to exceed its solubility limit in the now predominantly aqueous environment, leading to precipitation.[4]
Pro Tip: To mitigate this, add the stock solution dropwise into the vortexing aqueous buffer. This rapid mixing prevents localized areas of high concentration. Additionally, preparing a more dilute stock solution can often solve the problem.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A: While cell line dependent, a widely accepted general guideline is to maintain the final concentration of Dimethyl Sulfoxide (DMSO) in the cell culture medium at or below 0.5% (v/v).[4] Concentrations above this level can lead to cytotoxicity or other solvent-induced artifacts, confounding your experimental results. It is imperative to include a vehicle control in your experimental design, which consists of the medium with the same final DMSO concentration but without the test compound, to account for any effects of the solvent itself.[4]
Q4: Can I use pH adjustment to improve the solubility of 1-Deoxy-1-nitro-D-glucitol?
A: This strategy is most effective for ionizable compounds.[5][6][7] 1-Deoxy-1-nitro-D-glucitol does not possess strongly acidic or basic functional groups that would ionize within a typical physiological pH range (e.g., pH 2-10). Therefore, pH adjustment is unlikely to be a primary or effective method for enhancing its solubility. It is also important to consider that extreme pH conditions could potentially lead to hydrolysis or degradation of the nitro-sugar moiety, though some organic nitrates have shown stability at acidic pH.[8]
Part 2: In-Depth Troubleshooting and Experimental Protocols
This section provides structured, step-by-step methodologies for systematically overcoming solubility issues.
Initial Solubility Assessment
Before proceeding with complex formulations, a systematic solubility screening is essential. This establishes an empirical solubility profile and informs the selection of an appropriate solvent system for your specific application.
Protocol 1: Systematic Solubility Screening
Objective: To determine the qualitative solubility of 1-Deoxy-1-nitro-D-glucitol in a panel of common laboratory solvents.
Materials:
-
1-Deoxy-1-nitro-D-glucitol
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Solvent Panel:
-
Deionized Water (Polar Protic)
-
Ethanol (Polar Protic)
-
Methanol (Polar Protic)
-
Dimethyl Sulfoxide (DMSO) (Polar Aprotic)
-
Acetonitrile (Polar Aprotic)
-
Hexane (Nonpolar)
-
Procedure:
-
Preparation: Weigh approximately 1-2 mg of 1-Deoxy-1-nitro-D-glucitol into separate, labeled vials for each solvent.
-
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial test concentration of 10-20 mg/mL.
-
Mixing: Vortex the vial vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Incremental Addition: If the solid has not fully dissolved, add another 100 µL of the solvent and repeat the vortexing and observation steps. Continue this process up to a total volume of 1 mL.
-
Gentle Heating/Sonication: If the compound remains insoluble, gentle warming (to ~40°C) or sonication for 5-10 minutes can be attempted to facilitate dissolution. Be cautious, as heat can degrade sensitive compounds.
-
Record Results: Document your observations for each solvent in a table, as shown below.
Data Presentation: Solubility Screening Results
| Solvent | Classification | Visual Observation (at 1 mg/mL) | Comments |
| Deionized Water | Polar Protic | Clear, colorless solution | Expected high solubility |
| Ethanol | Polar Protic | Clear, colorless solution | Useful for co-solvent systems |
| Methanol | Polar Protic | Clear, colorless solution | Similar to ethanol |
| DMSO | Polar Aprotic | To be determined experimentally | Common for stock solutions |
| Acetonitrile | Polar Aprotic | To be determined experimentally | May have limited solubility |
| Hexane | Nonpolar | Insoluble, visible particles | Expected poor solubility |
Advanced Solubilization Strategies
If initial screening fails to identify a suitable single-solvent system, more advanced formulation strategies are required.
Co-Solvency: Enhancing Aqueous Solubility
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity can make the environment more favorable for polar organic molecules that still possess some nonpolar character, thereby increasing their solubility.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System
Objective: To prepare a concentrated, stable stock solution of 1-Deoxy-1-nitro-D-glucitol in an aqueous/organic co-solvent mixture.
Materials:
-
1-Deoxy-1-nitro-D-glucitol
-
Ethanol (Absolute, 200 proof)
-
Deionized Water
-
Sterile volumetric flasks and storage tubes
Procedure:
-
Calculate Mass: Determine the mass of the compound required for your desired stock concentration and volume.
-
Initial Dissolution: Weigh the compound and transfer it to a volumetric flask. Add the organic co-solvent (e.g., ethanol) first, using about 50-70% of the final intended organic solvent volume.
-
Ensure Dissolution: Gently swirl or vortex the flask until the compound is completely dissolved in the organic solvent.
-
Add Aqueous Phase: Slowly add the deionized water to the flask. It is crucial to add the water after the compound has dissolved in the organic phase to prevent precipitation.
-
Final Volume: Bring the solution to the final desired volume with deionized water and mix thoroughly by inverting the flask.
-
Storage: For sterile applications, filter the solution through a 0.22 µm syringe filter. Store in aliquots at -20°C to prevent freeze-thaw cycles.
Visualization: Co-Solvent Selection Workflow
Caption: Decision workflow for developing a co-solvent system.
Cyclodextrin Complexation: Molecular Encapsulation
Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly water-soluble molecules, or parts of molecules, within this cavity, forming an "inclusion complex."[12] This complex presents a hydrophilic exterior to the solvent, thereby significantly increasing the apparent aqueous solubility of the guest molecule.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high water solubility and established safety profile.[11]
Protocol 3: Preparation of a 1-Deoxy-1-nitro-D-glucitol:HP-β-CD Inclusion Complex
Objective: To enhance the aqueous solubility of 1-Deoxy-1-nitro-D-glucitol by forming an inclusion complex with HP-β-CD using the solvent evaporation method.[4]
Materials:
-
1-Deoxy-1-nitro-D-glucitol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (Absolute, 200 proof)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Procedure:
-
Molar Ratio Determination: Begin with a 1:1 molar ratio of 1-Deoxy-1-nitro-D-glucitol to HP-β-CD. Calculate the required mass of each component.
-
Dissolution Step A: In a round-bottom flask, dissolve the accurately weighed 1-Deoxy-1-nitro-D-glucitol in a minimal amount of ethanol.
-
Dissolution Step B: In a separate beaker, dissolve the calculated mass of HP-β-CD in deionized water.
-
Mixing: Slowly add the aqueous HP-β-CD solution to the ethanolic solution of the compound while stirring.
-
Complex Formation: Seal the flask and allow the mixture to stir at room temperature for 24-48 hours. This extended time is critical to allow the system to reach equilibrium and maximize complex formation.[4]
-
Solvent Removal: Remove the ethanol and water under reduced pressure using a rotary evaporator. This will yield a solid white powder, which is the inclusion complex.
-
Reconstitution and Filtration: Reconstitute the resulting solid complex in your desired aqueous buffer or cell culture medium to the target concentration. Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated or precipitated compound.[4]
-
Validation (Optional but Recommended): Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC) to confirm and quantify the degree of solubility enhancement.
Visualization: Cyclodextrin Complexation Workflow
Caption: Workflow for solubility enhancement via cyclodextrin complexation.
Part 3: Reference Data
Physicochemical Properties of 1-Deoxy-1-nitro-D-glucitol
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₇ | PubChem[1] |
| Molecular Weight | 211.17 g/mol | PubChem[1] |
| IUPAC Name | (2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol | PubChem[1] |
| XLogP3 (Predicted) | -3.1 | PubChem[1] |
| Hydrogen Bond Donors | 5 | PubChem[1] |
| Hydrogen Bond Acceptors | 7 | PubChem[1] |
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (2025).
- Rayat and Bahra Institute of Phamacy. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Applied Separations. Why and how are co-solvents sometimes used in SFE processes?
- Pharma Tech. (2024).
- International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin.
- MDPI. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes.
- Sigma-Aldrich.
- Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Pharma Excipients. (2024).
-
PubChem. 1-Deoxy-1-nitro-D-glucitol. Available at: [Link].
- Taylor & Francis. Cosolvent – Knowledge and References.
- Assay Technology. (2022).
- PrepChem.com. Synthesis of 1-deoxy-1-nitro-L-glucitol.
- Sciencemadness Discussion Board. (2002).
- EPA. 1-Amino-1-deoxy-D-glucitol Properties.
- BenchChem. Application Notes and Protocols for Preparing Stock Solutions of 1-Deoxy-1-(octylamino)-D-glucitol.
- ResearchGate. (2014).
- PubChem. 1-Deoxy-D-glucitol.
- International Journal of Pharmaceutical and Biological Archives. (2017). Solubility enhancement technologies and research emerged.
- PMC - NIH. (2011).
- Sigma-Aldrich. 1-Deoxy-1-nitro- D -mannitol.
- The Solution Process.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- BenchChem.
- Atmospheric Chemistry and Physics. (2021).
- SciSpace. (2011). Enhancement of Solubility: A Pharmaceutical Overview.
- IJRAR.org. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE.
- BenchChem. enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- IFF. (2022).
- ResearchGate. (2017).
- International Journal of Pharmaceutical Research and Applications. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
- Chem LibreTexts. (2023). Solubility of Organic Compounds.
- Australian Industrial Chemicals Introduction Scheme (AICIS). D-glucitol, 1-deoxy-1-(methylamino)
- Quora. (2019). What is the dangerous connection between sugar and dynamite?
- Sigma-Aldrich. 1-Deoxy-1-nitro- D -mannitol.
- MDPI. (2014).
- PubMed. (1982). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites.
- PMC - NIH. (2020). Enhanced Organic Nitrate Formation from Peroxy Radicals in the Condensed Phase.
- PMC - NIH. (2024).
- MDPI. (2020).
- Organic & Biomolecular Chemistry Blog. (2017). Daniel Robertshaw, Development Editor.
- ChemicalBook. 1-DEOXY-1-NITRO-D-SORBITOL | 14199-88-3.
Sources
- 1. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Solution Process [chem.fsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpba.info [ijpba.info]
- 6. ijrar.org [ijrar.org]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. ACP - On the importance of atmospheric loss of organic nitrates by aqueous-phase âOH oxidation [acp.copernicus.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scispace.com [scispace.com]
- 11. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support: Synthesis of Nitro Sugar Alcohols (1-Deoxy-1-Nitroalditols)
Topic: Troubleshooting and Optimization of the Henry Reaction for Carbohydrate Chain Extension Audience: Organic Chemists, Glycobiologists, and Process Development Scientists Content Type: Technical Support Guide (Q&A Format)
Introduction: The Henry Reaction in Carbohydrate Chemistry
The synthesis of nitro sugar alcohols (technically 1-deoxy-1-nitroalditols ) is a cornerstone method for ascending the sugar series (e.g., converting a pentose to a hexose). This transformation relies on the Henry reaction (nitroaldol condensation) , where a nitroalkane (typically nitromethane) condenses with the carbonyl group of an aldose or ketose.
While powerful, this reaction is notoriously sensitive. It is an equilibrium process subject to retro-aldol cleavage , epimerization , and side reactions like the Nef reaction or Cannizzaro rearrangement. This guide addresses the specific physicochemical pitfalls encountered when applying this methodology to hydrophilic sugar substrates.
Part 1: Critical Troubleshooting (Q&A)
Category 1: Reaction Initiation & Kinetics
Q1: My reaction mixture remains heterogeneous, and I see low conversion of the starting sugar. What is happening?
Diagnosis: Phase Transfer Limitation.
Nitromethane (
-
Co-solvent: Add Methanol (MeOH) or Dioxane to create a homogeneous phase. A common ratio is Water:MeOH (1:1).
-
Vigorous Agitation: Use high-shear stirring if maintaining a strictly aqueous process.
-
Base Choice: Ensure the base (e.g., NaOMe or NaOH) is fully dissolved. For heterogeneous reactions, anion exchange resins (OH⁻ form) can serve as both catalyst and emulsifier support.
Q2: The reaction proceeds initially but stalls at ~50% conversion. Adding more base doesn't help.
Diagnosis: Thermodynamic Equilibrium (Retro-Henry).
The Henry reaction is reversible. The accumulation of the
-
Precipitation Drive: Design the solvent system (e.g., cold ethanol/water) so the resulting nitronate salt precipitates, removing it from equilibrium.
-
Lower Temperature: Run the reaction at 0°C to 4°C . Higher temperatures favor the entropy-driven retro-Henry dissociation and side reactions like dehydration.
Category 2: Stereoselectivity & Product Distribution
Q3: I am obtaining a 1:1 mixture of diastereomers (e.g., gluco- and manno- configurations). How can I favor one isomer? Diagnosis: Lack of Stereocontrol. The Henry reaction creates a new stereocenter at C-2 (relative to the new chain). In aqueous basic media, the addition is largely non-stereoselective, governed by the Felkin-Anh model or chelation control, which are weak in water. Corrective Action:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic: Short reaction times often favor the anti isomer (e.g., manno- configuration from arabinose) due to steric approach.
-
Thermodynamic: Long equilibration times allow the reversible retro-Henry mechanism to scramble the stereocenter, often leading to a racemate or the thermodynamically stable isomer.
-
-
Purification Strategy: Do not attempt to separate diastereomers at the reaction stage. Proceed to the acidification step . The acyclic nitroalditols often have vastly different crystallization properties. For example, 1-deoxy-1-nitro-D-mannitol crystallizes readily from ethanol, while the glucitol isomer remains in the mother liquor.
Category 3: Workup & Stability
Q4: Upon acidification, my solution turned dark/brown, and I lost the nitro group (formation of aldehyde/ketone). Diagnosis: The Nef Reaction. Acidifying a nitronate salt (the initial product) strongly can trigger the Nef reaction, converting the primary nitro group into an aldehyde or carboxylic acid, effectively reversing the synthesis or degrading the chain. Corrective Action:
-
Controlled Acidification: Use a weak acid (Acetic acid) or a cation exchange resin (e.g., Amberlite IR-120 H⁺) at 0°C .
-
Avoid Oxidative Conditions: The Nef reaction is acid-catalyzed but often requires an oxidative pathway or strong mineral acids. Keep the pH just neutral (pH 6-7) rather than strongly acidic (pH < 2).
Q5: My product is an oil that refuses to crystallize. Diagnosis: Impurity Inhibition. Small amounts of unreacted aldose or side-products (cannizzaro products) act as "crystal poisons." Corrective Action:
-
Seed Crystals: Essential for nitroalditols. If unavailable, scratch the flask wall with a glass rod.
-
Solvent Swap: Evaporate water completely (azeotrope with ethanol if necessary) and recrystallize from hot Ethanol or Isopropanol .
-
Trituration: Wash the oil with cold ether/hexane to remove non-polar impurities (like nitroalkenes) before attempting crystallization.
Part 2: Experimental Protocols
Standard Protocol: Synthesis of 1-Deoxy-1-nitro-D-mannitol from D-Arabinose
Based on the classical Sowden-Fischer method.
Reagents:
-
D-Arabinose (1.0 eq)
-
Nitromethane (10.0 eq) - Excess serves as solvent/driver
-
Sodium Methoxide (NaOMe) (1.0 - 1.5 eq)
-
Solvent: Absolute Methanol (or Water/MeOH mix)
Step-by-Step Workflow:
-
Dissolution: Suspend D-Arabinose in Methanol. Add Nitromethane.[1][2][3][4]
-
Initiation: Add NaOMe solution dropwise at 0°C with vigorous stirring. The solution will eventually clear as the sugar reacts, followed by the precipitation of the sodium nitronate salt.
-
Reaction: Stir at 25°C for 4–16 hours. Monitor by TLC (disappearance of arabinose).
-
Workup (Critical):
-
Cool to 0°C.[2]
-
Method A (Resin): Pass the solution through a column of cation exchange resin (H⁺ form) to decationize.
-
Method B (Acid): Add cold dilute acetic acid until pH is ~6.0.
-
-
Isolation: Concentrate under reduced pressure (keep bath <40°C to avoid decomposition).
-
Purification: Dissolve the residue in a minimum amount of hot Ethanol. Cool slowly to 4°C. The manno- isomer typically crystallizes first. Filter and wash with cold EtOH.
Part 3: Data & Visualization
Table 1: Solvent and Base Effects on Yield (Representative Data)
| Solvent System | Base Catalyst | Temperature | Typical Yield (Isomer Mix) | Notes |
| Water (pH 12) | NaOH | 25°C | 30-40% | High retro-Henry; significant side reactions. |
| Methanol (Abs.) | NaOMe | 25°C | 60-75% | Preferred. Nitronate salt precipitates, driving equilibrium. |
| Ethanol/Water | KOH | 0°C | 45-55% | Slower kinetics; easier crystallization workup. |
| THF/Water | TBAF (Fluoride) | 25°C | 50-60% | Mild conditions; good for sensitive protected sugars. |
Figure 1: Mechanism & Pitfall Map (The Henry Cycle)
Caption: The Henry Reaction Cycle showing the critical equilibrium point (Nitronate Salt) and the divergence points for common pitfalls (Red).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for addressing common yield and purity issues in nitroalditol synthesis.
References
-
Sowden, J. C., & Fischer, H. O. L. (1947). The Condensation of Nitromethane with D-Arabinose and D-Glucose. Journal of the American Chemical Society, 69(8), 1963–1965. Link
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. Link
-
Gómez-Sánchez, A., et al. (1984). Henry reaction of aldoses with nitromethane: Synthesis of 1-deoxy-1-nitroalditols. Carbohydrate Research, 135(1), 101-116. Link
-
Petruš, L., et al. (2001). The Bilik reaction and the Henry reaction in the synthesis of rare sugars. Chemical Papers, 55(1), 58-63. Link
Sources
purification challenges of 1-Deoxy-1-nitro-D-glucitol from reaction mixtures
Welcome to the Technical Support Center for iminosugar synthesis. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks during the synthesis and isolation of 1-deoxy-1-nitro-D-glucitol (also known as 1-deoxy-1-nitro-D-sorbitol). This compound is a critical intermediate in the drug development pipeline for glycosidase inhibitors like Miglitol and 1-Deoxynojirimycin (DNJ).
Because the nitroaldol (Henry) reaction between D-glucose and nitromethane generates a new chiral center at C1, you are inherently battling diastereomeric mixtures, high-polarity extraction limits, and thermal degradation. This guide is designed to move beyond basic protocols by explaining the chemical causality behind each step, providing self-validating workflows to ensure you achieve high-purity isolation.
Process Workflow Visualization
Workflow for the synthesis and purification of 1-deoxy-1-nitro-D-glucitol.
Troubleshooting Guides & FAQs
Q1: My crude reaction mixture turns dark brown or black during solvent evaporation. What is happening? Root Cause: You are observing thermal degradation and the retro-Henry reaction. The Henry reaction is a reversible carbon-carbon bond-forming process 1. Under basic conditions and elevated temperatures, β-nitro alcohols undergo a retro-aldol-type cleavage back into the starting aldehyde (D-glucose) and nitromethane. Furthermore, side reactions such as the Nef reaction or base-catalyzed polymerization of the sugar yield dark-colored humins 2. Causality & Solution: Never concentrate the reaction mixture while it is still basic. You must neutralize the base catalyst (e.g., sodium methoxide) using a strongly acidic cation-exchange resin prior to evaporation. By replacing Na⁺ with H⁺, you arrest the retro-Henry equilibrium. Additionally, maintain the rotary evaporator water bath strictly below 40 °C.
Q2: I am obtaining a poor yield of the D-glucitol epimer, with the D-mannitol epimer dominating. How can I shift the ratio? Root Cause: This is an issue of stereocontrol in the acyclic nitroaldol addition. The addition of the nitronate anion to the C1 carbonyl of D-glucose lacks rigid facial direction, inevitably leading to a mixture of diastereomers 1. Prolonged reaction times under thermodynamic control often favor the D-mannitol epimer because it minimizes 1,3-allylic strain in its extended conformation. Causality & Solution: To maximize the kinetic 1-deoxy-1-nitro-D-glucitol product, strictly control the reaction time. Quench the reaction exactly at the empirically determined optimal time point (usually 16–24 hours at room temperature). Do not let the reaction stir unmonitored over a weekend.
Q3: How do I separate the 1-deoxy-1-nitro-D-glucitol from the D-mannitol byproduct and unreacted D-glucose? Root Cause: All species involved are highly polar polyols. Standard silica gel chromatography will result in irreversible adsorption, and liquid-liquid extraction (e.g., aqueous/ethyl acetate) is highly inefficient due to their massive water solubility. Causality & Solution: Utilize fractional crystallization to exploit differential solubilities. 1-Deoxy-1-nitro-D-glucitol has lower solubility in cold aqueous ethanol compared to the mannitol epimer, allowing it to selectively precipitate. Unreacted D-glucose can be minimized by using a slight stoichiometric excess of nitromethane during the reaction setup.
Quantitative Data Summary
Understanding the physical properties of your mixture components is vital for successful isolation.
| Parameter | 1-Deoxy-1-nitro-D-glucitol | 1-Deoxy-1-nitro-D-mannitol | Unreacted D-Glucose |
| Molecular Weight | 211.17 g/mol | 211.17 g/mol | 180.16 g/mol |
| Melting Point | 107–108 °C | ~133 °C | 146 °C |
| Solubility in Cold EtOH | Low (Precipitates) | Moderate (Remains in liquor) | Very Low |
| Thermodynamic Stability | Less stable (Kinetic product) | More stable (Thermodynamic) | N/A |
Self-Validating Experimental Protocol: Isolation of 1-Deoxy-1-nitro-D-glucitol
This protocol incorporates built-in validation checks to ensure process integrity at every critical juncture.
Step 1: Reaction Quenching & Neutralization
-
Upon completion of the Henry reaction (D-glucose + nitromethane + NaOMe in MeOH), immediately chill the reaction flask to 0 °C in an ice bath.
-
Add pre-washed Amberlite IR-120 (H⁺ form) cation-exchange resin portion-wise while stirring.
-
Validation Check: Monitor the pH of the solution using pH indicator strips. Continue adding resin and stirring until the solution reaches a stable pH of 4.0–5.0. Causality: If the pH remains >7, the retro-Henry reaction will destroy your product during Step 2.
-
Filter out the resin and wash the filter cake thoroughly with cold methanol to ensure complete product recovery.
Step 2: Low-Temperature Concentration
-
Transfer the neutralized filtrate to a rotary evaporator.
-
Evaporate the methanol and excess nitromethane under high vacuum (e.g., <50 mbar).
-
Validation Check: Ensure the water bath temperature strictly does not exceed 40 °C. Observe the residue: the resulting product should be a pale yellow to amber syrup. Causality: If the syrup is dark brown, the neutralization in Step 1 was incomplete, and thermal degradation has occurred.
Step 3: Fractional Crystallization
-
Dissolve the crude syrup in a minimal amount of distilled water (approx. 1 mL per gram of syrup).
-
Gradually add absolute ethanol (approx. 5–7 volumes relative to water) while stirring vigorously at room temperature until the solution becomes slightly turbid.
-
Seed the mixture with a pure crystal of 1-deoxy-1-nitro-D-glucitol (if available) and refrigerate at 4 °C for 24–48 hours without disturbance.
-
Validation Check: White, crystalline solids should form. Filter the crystals and wash with ice-cold absolute ethanol. The mother liquor will retain the majority of the D-mannitol epimer.
-
Dry the crystals in a vacuum desiccator over P₂O₅. Verify the purity by checking the melting point; pure 1-deoxy-1-nitro-D-glucitol will melt sharply at 107–108 °C 3.
References
-
Wikipedia. Henry reaction. Retrieved from:[Link]
Sources
Introduction: The Criticality of Impurity Profiling for 1-Deoxy-1-nitro-D-glucitol
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to detect impurities in 1-Deoxy-1-nitro-D-glucitol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
1-Deoxy-1-nitro-D-glucitol (C₆H₁₃NO₇, MW: 211.17 g/mol ) is a nitro-sugar derivative of significant interest.[1] The control of impurities in any active pharmaceutical ingredient (API) is a critical issue for drug manufacturers and a key focus of regulatory bodies worldwide.[2][3] Impurities can compromise the safety, efficacy, and stability of the final drug product.[4][5] Therefore, developing and validating robust analytical methods for impurity detection and quantification is not just a regulatory requirement but a cornerstone of quality assurance.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[6][7] This guide provides practical, in-depth knowledge to help you navigate the challenges of analyzing impurities in 1-Deoxy-1-nitro-D-glucitol, ensuring your methods are suitable for their intended purpose.[8]
Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
Q1: What are the most likely impurities in 1-Deoxy-1-nitro-D-glucitol?
A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves a nitroaldol (Henry) reaction. Based on this, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted D-glucose and nitromethane.
-
Epimers/Diastereomers: The Henry reaction can be non-stereoselective, leading to the formation of epimers. The most common is 1-Deoxy-1-nitro-D-mannitol , which can be challenging to separate from the glucitol isomer.[9]
-
By-products: Side reactions can lead to various other nitro-sugars or degradation products of the starting materials.
-
-
Degradation Products: 1-Deoxy-1-nitro-D-glucitol can degrade under stress conditions (e.g., acid, base, heat, light, oxidation). The specific degradants would need to be identified through forced degradation studies.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol) may be present in the final product.[9]
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Classification |
| 1-Deoxy-1-nitro-D-glucitol | C₆H₁₃NO₇ | 211.17 | Active Pharmaceutical Ingredient |
| D-Glucose | C₆H₁₂O₆ | 180.16 | Starting Material |
| Nitromethane | CH₃NO₂ | 61.04 | Starting Material |
| 1-Deoxy-1-nitro-D-mannitol | C₆H₁₃NO₇ | 211.17 | Process Impurity (Epimer) |
High-Performance Liquid Chromatography (HPLC): The Primary Analytical Tool
HPLC is the cornerstone for separating and quantifying impurities in pharmaceutical substances.[10] Due to the polar nature and lack of a strong UV chromophore in 1-Deoxy-1-nitro-D-glucitol and its related impurities, specific HPLC methodologies are required.
HPLC FAQs
Q2: What is a recommended starting HPLC method for analyzing 1-Deoxy-1-nitro-D-glucitol?
A2: A Hydrophilic Interaction Liquid Chromatography (HILIC) or an amino column method is highly recommended. These stationary phases are well-suited for retaining and separating highly polar compounds like sugar alcohols.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Scientific Rationale |
| Column | Amino (e.g., 250 x 4.6 mm, 5 µm) or HILIC column | Amino columns provide excellent selectivity for sugars and sugar alcohols through a combination of normal-phase and weak anion-exchange mechanisms.[11][12] |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 75:25 v/v) | This composition provides good retention and separation for highly polar analytes on an amino or HILIC column.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be optimized as it can affect analyte stability.[11] |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Since 1-Deoxy-1-nitro-D-glucitol lacks a significant UV chromophore, RI or ELSD detectors are necessary for detection.[11][13] |
| Injection Volume | 10-20 µL | Should be optimized based on sample concentration and detector sensitivity. |
Q3: The epimeric impurity, 1-Deoxy-1-nitro-D-mannitol, is co-eluting with my main peak. How can I improve the resolution?
A3: Separating diastereomers can be challenging. Try the following optimization strategies:
-
Modify Mobile Phase Composition: Systematically vary the acetonitrile/water ratio. Increasing the water content will decrease retention but may alter selectivity. Small changes (e.g., from 75:25 to 72:28) can have a significant impact.
-
Lower the Column Temperature: Reducing the temperature (e.g., to 25°C or 30°C) can sometimes enhance selectivity between closely related isomers.
-
Reduce the Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) increases the time the analytes spend interacting with the stationary phase, which can improve resolution.
-
Try a Different Column: If optimization fails, screen other HILIC columns with different stationary phase chemistries.
HPLC Troubleshooting Guide
Caption: HPLC Troubleshooting Decision Tree.
| Issue | Potential Cause | Recommended Action |
| Variable Retention Times | Insufficient column equilibration time between runs. | Ensure the column is fully equilibrated with the mobile phase before each injection. Increase equilibration time if necessary.[14] |
| Fluctuations in column temperature. | Use a reliable column oven to maintain a consistent temperature.[14] | |
| Mobile phase composition is changing (e.g., evaporation of acetonitrile). | Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly.[15][16] | |
| Peak Tailing | Secondary interactions between the analyte and the column (e.g., with active silanol groups). | This is less common with modern columns but can occur. Consider a different column chemistry or mobile phase additives if the problem persists. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample carryover. | Use high-purity HPLC-grade solvents.[16] Implement a needle wash step in the injection sequence and run blank injections to identify the source of carryover. |
| No Peaks Detected | For RI Detector: The reference cell needs purging or has a different mobile phase composition. | Purge the RI detector's reference cell with the current mobile phase. |
| Sample concentration is below the limit of detection (LOD). | Concentrate the sample or increase the injection volume. | |
| System blockage or detector issue. | Check for flow and pressure. Ensure the detector lamp (if applicable) is on and functioning.[16] |
Mass Spectrometry (MS) and NMR Spectroscopy for Structural Elucidation
While HPLC is excellent for separation and quantification, it does not provide structural information. For this, hyphenated techniques like LC-MS and standalone NMR are indispensable.[17]
Structure Elucidation Workflow
Caption: Workflow for Impurity Identification.
Spectroscopy FAQs
Q4: How can LC-MS help identify an unknown impurity?
A4: LC-MS provides the molecular weight of the impurity. By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak as it elutes. For 1-Deoxy-1-nitro-D-glucitol, you would expect an [M+H]⁺ ion at m/z 212.1 or an [M-H]⁻ ion at m/z 210.1. If an impurity peak shows an m/z of 212.1, it is likely an isomer (like the mannitol epimer). Other m/z values would suggest degradation products or by-products, helping you propose potential structures.[18]
Q5: We have isolated an impurity. How can NMR confirm its structure?
A5: Nuclear Magnetic Resonance (NMR) provides definitive structural information by mapping the carbon-hydrogen framework of a molecule.
-
¹H NMR: Will show the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. For example, the signals for the protons on the carbon bearing the nitro group (C1) will be significantly different from those in the parent sugar.
-
¹³C NMR: Shows the number of unique carbons. The chemical shift of C1 will be characteristic of a carbon attached to a nitro group.
-
2D NMR (e.g., COSY, HSQC): These experiments establish connectivity between protons (COSY) and directly link protons to the carbons they are attached to (HSQC), allowing for unambiguous assignment of the entire structure.[19] This is particularly powerful for distinguishing between diastereomers like the glucitol and mannitol forms, as their respective protons and carbons will have unique chemical shifts and coupling constants.
Method Validation: Ensuring Regulatory Compliance
Once an analytical method is developed, it must be validated to prove it is fit for purpose, a key requirement of regulatory bodies.[20][21] The validation should be performed according to ICH Q2(R1) guidelines.[8]
Q6: What are the key parameters to assess when validating an impurity method?
A6: For a quantitative impurity method, the following parameters are critical:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix). | The main peak should be free from interference from other components. Peak purity analysis (e.g., with a PDA detector) is often used. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically demonstrated by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold (e.g., 0.05%).[22] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) ≥ 0.99 over the specified range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | The closeness of the test results to the true value. | Assessed by spiking the drug substance with known amounts of impurities at different concentration levels (e.g., 3 levels, 3 replicates each). Recovery should be within an acceptable range (e.g., 80-120%).[8] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Expressed as the relative standard deviation (RSD) of a series of measurements. Typically, RSD should be <10% for impurities at the specification limit.[8] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Small variations (e.g., mobile phase composition ±2%, column temperature ±5°C) should not significantly affect the results. |
This technical support guide provides a comprehensive framework for developing, troubleshooting, and validating analytical methods for impurity detection in 1-Deoxy-1-nitro-D-glucitol. By combining a deep understanding of the potential impurities with robust analytical science, researchers can ensure the quality, safety, and efficacy of their products.
References
-
PubChem. (n.d.). 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-deoxy-1-nitro-L-glucitol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antiproliferative activity of peracetylated 2-amino-1,2-dideoxy-1-nitro-D-glycero-L-manno and D-glycero-D-talo heptitols. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
PubMed. (1979). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Retrieved from [Link]
-
Waters Corporation. (n.d.). Sugar Analysis | Food & Beverage Testing via HPLC & UPLC. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved from [Link]
-
ResearchGate. (2026). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]
-
AMSbiopharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
USP-NF. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
YouTube. (2025). Sugar Analysis In Food & Beverage Using Liquid Chromatography Part II. Retrieved from [Link]
-
MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
PubChem. (n.d.). 1-Deoxy-1-(octylamino)-D-glucitol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2008). JP2008170428A - HPLC analysis of sugars and sugar alcohols.
-
ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method for Sugar Analysis in Juices. Retrieved from [Link]
Sources
- 1. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. usp.org [usp.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 6. fda.gov [fda.gov]
- 7. ikev.org [ikev.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. prepchem.com [prepchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. particle.dk [particle.dk]
- 21. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 22. resolvemass.ca [resolvemass.ca]
Technical Support Center: 1-Deoxy-1-nitro-D-glucitol Storage & Stability Guide
Welcome to the Technical Support Center. 1-Deoxy-1-nitro-D-glucitol (CAS: 14199-88-3) is a highly versatile nitro sugar alcohol utilized extensively as a chiral building block and biochemical probe[1]. However, the very functional groups that make it synthetically useful—specifically the highly electron-withdrawing primary nitro group—also introduce severe storage vulnerabilities.
As a Senior Application Scientist, I frequently consult with research teams who have lost precious material due to overlooked environmental factors. This guide bypasses generic advice to provide you with the mechanistic causality behind nitroalditol degradation, ensuring your storage protocols are scientifically grounded and self-validating.
Part 1: Quantitative Stability Parameters
To maintain the structural integrity of 1-Deoxy-1-nitro-D-glucitol, environmental parameters must be strictly controlled. The table below summarizes the causality between storage conditions and degradation risks.
| Environmental Factor | Optimal Condition | Degradation Risk if Ignored | Primary Mechanistic Pathway |
| Temperature | -20°C to -80°C | High | Thermal decomposition; accelerated reaction kinetics. |
| pH | 6.0 – 7.0 (Strictly Neutral) | Critical | Base-catalyzed Retro-Henry cleavage; Epimerization. |
| Atmospheric Moisture | < 1% (Desiccated) | High | Autohydrolysis; creation of aqueous micro-environments. |
| Light Exposure | Dark (Amber vials) | Moderate | Photo-oxidative conversion of the nitro group. |
| Atmosphere | Argon / Nitrogen | Moderate | Oxidative Nef-type reactions. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my lyophilized 1-Deoxy-1-nitro-D-glucitol turning yellow/brown, and why am I detecting D-glucose contamination on my HPLC?
Causality: You are observing the classic Retro-Henry reaction [2]. The nitro group is highly electron-withdrawing, which renders the
Q2: NMR analysis of my stored batch shows the presence of a C2 epimer (1-deoxy-1-nitro-D-mannitol). How is this forming in the solid state? Causality: The Henry reaction used to synthesize nitroalditols is a dynamic, reversible equilibrium[3]. When 1-deoxy-1-nitro-D-glucitol is exposed to mild base, it transiently cleaves into D-glucose and nitromethane. Because the recombination of these two molecules lacks strict stereocontrol at the newly formed C2 chiral center, it yields a thermodynamic mixture of both the gluco- and manno- epimers[3]. Even in the solid state, hygroscopic absorption of atmospheric water can create microscopic aqueous pockets where this base-catalyzed epimerization occurs. Actionable Fix: Ensure complete desiccation. Use a vacuum desiccator with fresh Drierite (calcium sulfate) prior to sealing your vials.
Q3: Can I store this compound in aqueous buffers for ongoing enzymatic assays? Causality: This is highly discouraged. Extended storage in aqueous solutions, especially if exposed to ambient oxygen, triggers the Nef reaction [4]. The nitronate tautomer of the compound can react with dissolved oxygen or undergo acid-catalyzed hydrolysis, converting the primary nitro group into a carbonyl group (yielding aldoses or ketoses)[4]. Actionable Fix: Prepare aqueous working solutions fresh immediately before use. If you must store a stock solution, dissolve the compound in an anhydrous, aprotic solvent (e.g., dry DMSO over molecular sieves) and store at -80°C under an argon blanket.
Part 3: Self-Validating Experimental Protocol for Long-Term Storage
To guarantee the integrity of your compound, implement the following step-by-step Standard Operating Procedure (SOP). This protocol is designed as a self-validating system , meaning the workflow includes a built-in quality control check to verify its own success.
Step 1: Lyophilization (Moisture Eradication)
-
Dissolve the bulk 1-Deoxy-1-nitro-D-glucitol in LC-MS grade water.
-
Freeze-dry the solution for a minimum of 48 hours. Scientific Rationale: Complete removal of bound water eliminates the micro-solvent environments required for local pH fluctuations and hydrolytic degradation.
Step 2: Inert Atmosphere Aliquoting
-
Transfer the lyophilized powder into a glove box purged with high-purity Argon.
-
Aliquot the powder into pre-weighed, amber, silanized glass vials. Scientific Rationale: Silanized glass prevents the leaching of alkaline silicates (which trigger the retro-Henry reaction)[2], while Argon displaces oxygen to prevent oxidative Nef reactions[4].
Step 3: Hermetic Sealing & Cryopreservation
-
Seal the vials with PTFE-lined screw caps.
-
Wrap the caps tightly with Parafilm to prevent gas exchange.
-
Transfer immediately to a -20°C freezer (or -80°C for storage exceeding 6 months).
Step 4: Self-Validation (Pre-Use Quality Control)
-
Before utilizing a stored aliquot in a critical experiment, dissolve a 1 mg micro-sample in
. -
Perform a rapid
-NMR scan. Validation Metric: Look at the ~9.7 ppm region. The complete absence of an aldehydic proton peak confirms that no D-glucose has formed via the retro-Henry pathway, mathematically validating that your storage system successfully prevented degradation.
Part 4: Mechanistic Visualization
The following diagram maps the specific degradation pathways of 1-Deoxy-1-nitro-D-glucitol based on the environmental triggers discussed above.
Degradation pathways of 1-Deoxy-1-nitro-D-glucitol under improper storage.
References
- National Center for Biotechnology Information (PubChem), "1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026", nih.gov.
- Petrušová, M., et al., "Electron-transfer reduction of 1-deoxy-1-nitroalditols to glycamines with ferrous hydroxide", Carbohydrate Research, doi.org.
- Ballini, R., & Petrini, M., "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)", Tetrahedron, mdma.ch.
- Raic-Malic, S., et al., "Larger laboratory scale synthesis of 5-methyluridine and formal synthesis of its L-enantiomer", Tetrahedron, semanticscholar.org.
Sources
refining the experimental conditions for enzymatic assays with 1-Deoxy-1-nitro-D-glucitol
Welcome to the Technical Support Center for Carbohydrate Enzymology. This resource is designed for researchers, assay developers, and drug discovery scientists working with 1-Deoxy-1-nitro-D-glucitol (1-DNG) (CAS 14199-88-3).
As a potent transition-state analog, 1-DNG is extensively utilized to probe the catalytic mechanisms of sugar isomerases (e.g., D-xylose isomerase, mannose isomerase) and aldose reductases. However, working with nitro sugars introduces unique biochemical variables. This guide synthesizes field-proven methodologies to help you troubleshoot kinetic variability, optimize assay conditions, and ensure absolute data integrity.
Mechanistic Foundation: The Causality of Inhibition
To troubleshoot 1-DNG assays, one must first understand why it acts as an inhibitor. 1-DNG is not inherently active in its neutral state. Under slightly alkaline conditions, the nitro group (-NO₂) deprotonates to form a nitronate anion (-C=NO₂⁻). This anionic species adopts a planar geometry that perfectly mimics the cis-enediolate transition state formed during the Lobry de Bruyn-Alberda van Ekenstein transformation catalyzed by isomerases[1]. Because the enzyme binds this transition-state mimic orders of magnitude tighter than the ground-state substrate, 1-DNG acts as a potent competitive inhibitor[2].
Mechanism of sugar isomerase inhibition by the 1-DNG nitronate transition-state analog.
Troubleshooting & FAQs
Q1: My IC₅₀ values for 1-DNG are highly variable between different assay runs. What is causing this inconsistency? A: This is almost always a pH control issue . The pKa of the nitro group in 1-DNG is approximately 7.5 to 8.0. If your assay buffer fluctuates even by 0.2 pH units, the ratio of the inactive neutral species to the highly active nitronate anion changes drastically. Solution: Use a highly stable buffer system (e.g., HEPES or Tris-HCl) rigorously adjusted to pH 8.0 at the exact temperature of your assay. Always measure the pH after adding all assay components, as high concentrations of substrates or inhibitors can cause micro-shifts in pH.
Q2: I am using a continuous spectrophotometric assay, but the addition of 1-DNG causes a massive background signal. How do I correct this? A: Nitro compounds strongly absorb light in the low UV range (typically peaking around 230-280 nm), which can interfere with direct substrate monitoring. Solution: Abandon direct UV monitoring. Instead, utilize a coupled enzyme assay . For example, couple the production of D-xylulose to NADH oxidation using a secondary dehydrogenase, allowing you to monitor the reaction at 340 nm, well outside the absorbance window of the nitro group[3].
Q3: The inhibition appears weak during the first 5 minutes of the reaction but becomes much stronger over time. Is the compound degrading?
A: No, the compound is not degrading. You are observing slow-binding kinetics , which is a hallmark of transition-state analogs. Because the enzyme must undergo a conformational change to accommodate the transition-state mimic tightly, the on-rate (
Quantitative Data: Impact of pH and Incubation on 1-DNG Efficacy
To illustrate the causality discussed above, the following table summarizes the quantitative relationship between assay pH, pre-incubation time, and the apparent IC₅₀ of 1-DNG against a standard sugar isomerase.
| Assay pH | Pre-incubation Time (min) | Dominant 1-DNG Species | Apparent IC₅₀ (µM) | Kinetic Observation |
| 6.5 | 0 | Neutral Nitro | > 500 | Negligible inhibition |
| 7.5 | 0 | Mixed (Neutral/Anion) | 125 | Non-linear initial rates |
| 8.0 | 0 | Nitronate Anion | 45 | Non-linear initial rates |
| 8.0 | 30 | Nitronate Anion | 12 | Optimal, steady-state inhibition |
| 8.5 | 30 | Nitronate Anion | 8 | Risk of enzyme denaturation |
Self-Validating Experimental Protocol: 1-DNG Inhibition Assay
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for evaluating 1-DNG. This protocol uses a coupled D-xylose isomerase assay as the model system.
Step 1: Buffer and Reagent Preparation
-
Prepare a 50 mM HEPES buffer supplemented with 10 mM MgCl₂.
-
Adjust the pH to exactly 8.0 at 25°C.
-
Prepare a 10 mM stock of 1-DNG in the assay buffer. Validation Checkpoint: Verify that the addition of 1-DNG does not alter the buffer pH. Adjust with dilute NaOH if necessary.
Step 2: The Pre-incubation Phase (Critical)
-
In a microplate or cuvette, combine the assay buffer, target enzyme (e.g., 10 nM final), and varying concentrations of 1-DNG (0.1 µM to 100 µM).
-
Incubate the mixture at 25°C for 30 minutes .
-
Self-Validating Control: Run a parallel set of wells where 1-DNG is added simultaneously with the substrate (0 min pre-incubation). A significant difference in IC₅₀ between the 0-min and 30-min plates validates that you are successfully capturing the slow-binding transition-state complex.
Step 3: Coupled System Integration
-
Add the coupling components: 0.2 mM NADH and an excess of the coupling enzyme (e.g., D-xylulose reductase).
-
Validation Checkpoint: Monitor the absorbance at 340 nm for 3 minutes before adding the substrate. A flat baseline ensures 1-DNG is not nonspecifically reacting with NADH or the coupling enzyme.
Step 4: Reaction Initiation & Data Acquisition
-
Initiate the reaction by adding the substrate (e.g., 5 mM D-xylose).
-
Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.
-
Calculate the initial velocities (
) from the linear portion of the progress curves and plot against 1-DNG concentration to determine the .
Self-validating experimental workflow for 1-DNG steady-state inhibition assays.
References
-
The Lobry de Bruyn-Alberda van Ekenstein Transformation and Related Reactions. ResearchGate. Discusses the base-catalyzed isomerization mechanisms and the use of 1-deoxy-1-nitro-D-glucitol as an analog. 1
-
Formation of 2-ketoheptoses | Carbohydrate Chemistry: Chemical and Biological Approaches. Royal Society of Chemistry. Details the synthesis and enzymatic interactions of 1-deoxy-1-nitro aldoses. 2
-
Discovery of α-l-Glucosidase Raises the Possibility of α-l-Glucosides in Nature | ACS Omega. American Chemical Society. Provides context on carbohydrate-metabolism enzymes, including xylose isomerase-like TIM barrel proteins utilized in coupled assays. 3
Sources
Validation & Comparative
A Tale of Two Molecules: A Comparative Guide to Glycolysis Inhibition by 2-Deoxy-D-Glucose and the Enigmatic 1-Deoxy-1-nitro-D-glucitol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of cellular metabolism, the glycolytic pathway stands as a central pillar, providing not only vital energy in the form of ATP but also essential building blocks for anabolic processes. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, making the targeted inhibition of glycolysis a compelling therapeutic strategy. For decades, 2-deoxy-D-glucose (2-DG) has been the workhorse for researchers in this field, a well-characterized tool to probe and disrupt glucose metabolism. This guide will provide a comprehensive overview of 2-DG as a glycolysis inhibitor and contrast it with the current state of knowledge on a lesser-known compound, 1-Deoxy-1-nitro-D-glucitol. As we shall see, this comparison is not one of equal contenders but rather a juxtaposition of a well-illuminated path with one that remains largely in the shadows, highlighting a significant knowledge gap and potential area for future research.
The Established Paradigm: 2-Deoxy-D-Glucose (2-DG)
2-Deoxy-D-glucose is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1] This seemingly minor modification has profound consequences for its metabolic fate and renders it a potent inhibitor of glycolysis.
Mechanism of Action: A Molecular Trojan Horse
The inhibitory action of 2-DG is a classic example of competitive inhibition and metabolic trapping.[2] Its journey begins by exploiting the cell's natural glucose uptake machinery.
-
Cellular Uptake: 2-DG is recognized and transported into the cell by glucose transporters (GLUTs), much like glucose itself.[3][4] Cancer cells, which often overexpress GLUTs to satisfy their heightened metabolic demands, exhibit a correspondingly high uptake of 2-DG.[3][5]
-
Phosphorylation and Trapping: Once inside the cell, 2-DG is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[6][7]
-
Inhibition of Glycolysis: Herein lies the crux of its inhibitory action. The resulting 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic cascade, due to the absence of the C2 hydroxyl group.[1][4] This leads to the intracellular accumulation of 2-DG-6-P, which in turn acts as a feedback inhibitor of hexokinase.[6][7] The accumulation of 2-DG-6-P also competitively inhibits phosphoglucose isomerase.[3] This dual inhibition effectively creates a bottleneck at the initial steps of glycolysis, leading to a sharp decline in ATP production from this pathway.[8]
Downstream Cellular Consequences of 2-DG Treatment
The inhibition of glycolysis by 2-DG triggers a cascade of cellular events:
-
Energy Depletion: The primary consequence is a reduction in cellular ATP levels, which can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8]
-
Induction of Apoptosis and Autophagy: Prolonged energy stress can trigger programmed cell death, or apoptosis.[8] 2-DG has also been shown to induce autophagy, a cellular recycling process, as a survival mechanism in response to metabolic stress.[8]
-
ER Stress and Inhibition of N-linked Glycosylation: Structurally similar to mannose, 2-DG can interfere with N-linked glycosylation, a critical process for protein folding in the endoplasmic reticulum (ER).[3][7] This disruption can lead to ER stress and the unfolded protein response (UPR).[3]
The Enigma: 1-Deoxy-1-nitro-D-glucitol
In stark contrast to the wealth of data available for 2-DG, 1-Deoxy-1-nitro-D-glucitol remains a largely uncharacterized molecule in the context of glycolysis inhibition. Publicly available scientific literature and databases provide scant information on its biological activity.
What We Know
-
Chemical Structure: 1-Deoxy-1-nitro-D-glucitol is a derivative of D-glucitol (sorbitol) where a nitro group replaces the hydroxyl group at the C1 position.[9]
What We Don't Know: A Call for Investigation
Crucially, there is a lack of published studies investigating the efficacy of 1-Deoxy-1-nitro-D-glucitol as a glycolysis inhibitor. Key experimental data that are readily available for 2-DG are absent for this compound. This includes:
-
Mechanism of Action: It is unknown if 1-Deoxy-1-nitro-D-glucitol can even enter cells, and if so, through what mechanism. It is also unknown if it interacts with any of the glycolytic enzymes.
-
Inhibitory Constants (Ki, IC50): Without experimental data, the potency of this compound as a glycolysis inhibitor cannot be determined.
-
Cellular Effects: The downstream consequences of treating cells with 1-Deoxy-1-nitro-D-glucitol have not been documented.
This significant knowledge gap precludes a direct, data-driven comparison with 2-DG at this time. The following comparative table underscores this disparity.
Quantitative Comparison: 2-Deoxy-D-Glucose vs. 1-Deoxy-1-nitro-D-glucitol
| Feature | 2-Deoxy-D-Glucose (2-DG) | 1-Deoxy-1-nitro-D-glucitol |
| Primary Target(s) | Hexokinase and Phosphoglucose Isomerase[3][6] | Data not available |
| Mechanism of Action | Competitive inhibition and metabolic trapping[2] | Data not available |
| IC50 Values | Cell line-dependent, typically in the mM range (e.g., 1.45-13.34 mM in various cancer cell lines)[10][11] | Data not available |
| Ki Values | Ki for hexokinase inhibition by 2-DG-6-P is context-dependent. Ki for competitive inhibition of glucose transport has been reported in the µM to mM range in different systems.[12] | Data not available |
| Known Off-Target Effects | Inhibition of N-linked glycosylation, induction of ER stress[3][7] | Data not available |
Visualizing the Glycolytic Pathway and Points of Inhibition
The following diagram illustrates the central glycolytic pathway and the well-established points of inhibition by 2-Deoxy-D-Glucose.
Caption: A typical experimental workflow for assessing glycolysis inhibitors using an extracellular flux analyzer.
Detailed Protocol: Lactate Production Assay
A fundamental method to quantify the effect of a glycolysis inhibitor is to measure the production of lactate, the end product of anaerobic glycolysis.
Objective: To determine the effect of a test compound (e.g., 1-Deoxy-1-nitro-D-glucitol) on lactate production in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test inhibitor (dissolved in a suitable vehicle, e.g., DMSO or water)
-
2-Deoxy-D-Glucose (positive control)
-
Vehicle control
-
Lactate assay kit (colorimetric or fluorometric) [13][14]* 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor and 2-DG in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitors or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours). The incubation time should be optimized based on the expected kinetics of inhibition.
-
-
Sample Collection:
-
After the incubation period, carefully collect a small aliquot (e.g., 10-20 µL) of the culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
The remaining cells can be used for a cell viability assay (e.g., MTT or crystal violet) to normalize the lactate data to cell number.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected supernatants according to the manufacturer's instructions. [15][16]This typically involves the enzymatic conversion of lactate to pyruvate, which is coupled to a reaction that generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the lactate standards provided in the kit.
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the cell viability data for each well.
-
Plot the normalized lactate production as a function of inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of lactate production).
-
Causality Behind Experimental Choices:
-
Normalization to cell number is critical: Glycolysis inhibitors can affect cell proliferation and viability. Normalizing lactate production to the number of viable cells ensures that the observed decrease in lactate is due to a direct inhibition of glycolysis and not simply a reduction in cell number.
-
Including a positive control (2-DG) is essential: This validates that the assay is working correctly and provides a benchmark against which to compare the potency of the test inhibitor.
-
A vehicle control is necessary: This accounts for any effects of the solvent used to dissolve the inhibitors.
Conclusion and Future Directions
2-Deoxy-D-glucose remains a cornerstone for studying glycolysis, with a well-defined mechanism of action and a vast body of literature supporting its use. In contrast, 1-Deoxy-1-nitro-D-glucitol is an unexplored entity in the realm of metabolic research. This guide highlights the significant disparity in our understanding of these two molecules.
For researchers in drug development, the lack of data on 1-Deoxy-1-nitro-D-glucitol and related nitro-sugars represents a potential, albeit high-risk, opportunity. A systematic evaluation of this and other novel glucose analogs is warranted to explore new chemical spaces for glycolysis inhibition. The experimental protocols and workflows detailed here provide a roadmap for such an investigation. The fundamental first step would be to determine if 1-Deoxy-1-nitro-D-glucitol can inhibit glycolysis in a cellular context, and if so, to elucidate its mechanism of action. Only then can a true and meaningful comparison with the likes of 2-DG be made. Until such studies are conducted, 2-DG will rightly maintain its position as the preeminent tool for the chemical interrogation of the glycolytic pathway.
References
-
Arunagiri Sivanesan Aruna Poorani, Mohamed Ibrahim Mohamed Ismail, Pandeeswaran Santhoshkumar, Palaniswamy Suresh. 2-Deoxy-D-Glucose: A Glycolysis Inhibitor in the Treatment of Cancer. 2-Deoxy-D-Glucose: Chemistry and Biology (2024) 1: 203. [Link]
-
Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312. [Link]
-
Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International journal of molecular sciences, 21(1), 234. [Link]
-
Kurtoglu, M., Gao, N., & Lampidis, T. J. (2007). 2-Deoxy-D-glucose (2-DG) enhances the efficacy of bortezomib in preclinical models of human cancer. Cancer research, 67(15), 7301–7308. [Link]
-
Wikipedia contributors. (2023, December 19). 2-Deoxy-D-glucose. In Wikipedia, The Free Encyclopedia. Retrieved 21:30, February 2, 2024, from [Link]
-
Mueckler, M., & Thorens, B. (2013). The SLC2 (GLUT) family of membrane transporters. Molecular aspects of medicine, 34(2-3), 121–138. [Link]
-
Adekola, K., Rosen, S. T., & Shanmugam, M. (2012). Glucose transporters in cancer metabolism. Current opinion in oncology, 24(6), 650–654. [Link]
-
Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2020). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules (Basel, Switzerland), 25(1), 234. [Link]
-
Agilent Technologies. (2017). Seahorse XF Glycolysis Stress Test Kit. [Link]
-
Pike Winer, L. S., & Wu, M. (2014). Rapid analysis of glycolytic and oxidative substrate flux of cancer cells in a microplate. PloS one, 9(10), e109916. [Link]
-
van der Windt, G. J., & Pearce, E. L. (2012). An optimized protocol to analyze glycolysis and mitochondrial respiration in lymphocytes. Journal of visualized experiments : JoVE, (69), e4882. [Link]
-
Hass, D. T. (2023). Lactate Concentration assay (LDH method). protocols.io. [Link]
-
TeSlaa, T., & Teitell, M. A. (2014). Techniques to monitor glycolysis. Cold Spring Harbor protocols, 2014(12), 1259–1267. [Link]
-
High North Performance. (2025). Blood lactate testing protocols for cycling. [Link]
-
Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry (7th ed.). W.H. Freeman. [Link]
-
Megazyme. L-LACTIC ACID (L-LACTATE) Assay Procedure K-LATE. [Link]
-
Mookerjee, S. A., Gerencser, A. A., Nicholls, D. G., & Brand, M. D. (2017). Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption. Journal of Biological Chemistry, 292(17), 7189–7207. [Link]
-
Serianni, A. S., & Barker, R. (1979). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Journal of medicinal chemistry, 22(10), 1291–1296. [Link]
-
Schwartz, L. M. (2002). An intuitive look at the relationship of Ki and IC50: a more general use for the Dixon plot. Journal of chemical education, 79(10), 1234. [Link]
-
Zhang, D., Li, J., Wang, F., Hu, Y., Wang, J., & Jiang, W. (2014). 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells. Oncology reports, 31(6), 2563–2570. [Link]
-
Sottnik, J. L., & Duval, D. L. (2012). Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo. Clinical & experimental metastasis, 29(1), 11–23. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103026, 1-Deoxy-1-nitro-D-glucitol. Retrieved February 2, 2024, from [Link].
-
Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International journal of molecular sciences, 21(1), 234. [Link]
-
Xintaropoulou, C., Ward, C., Wise, A., Marston, H., Turnbull, A., & Langdon, S. P. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget, 6(28), 25677–25695. [Link]
-
Wernitz, M., Keck, M., & Wurl, P. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. Metabolites, 12(8), 758. [Link]
-
Taylor & Francis. (n.d.). 2 deoxy d glucose – Knowledge and References. Retrieved February 2, 2024, from [Link]
-
Aft, R. L., Zhang, F. W., & Gius, D. (2002). Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of action. British journal of cancer, 87(7), 805–812. [Link]
-
Hamilton, E., & Rasey, J. S. (1988). MODIFICATION OF TUMOUR GLUCOSE METABOLISM FOR THERAPEUTIC BENEFIT. International journal of radiation oncology, biology, physics, 15(2), 429–435. [Link]
-
Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Geltink, R. I. K., Kyle, R. L., & Pearce, E. L. (2021). Glycolysis Inhibition Induces Functional and Metabolic Exhaustion of CD4+ T Cells in Type 1 Diabetes. Frontiers in immunology, 12, 680482. [Link]
-
Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]
-
Tanimine, N., Germana, S. K., Fan, M., Hippen, K. L., Blazar, B. R., & MacDonald, G. C. (2019). Differential effects of 2-deoxy-D-glucose on in vitro expanded human regulatory T cell subsets. PloS one, 14(6), e0217761. [Link]
-
ClinicalTrials.gov. (2004). Dose Escalation Trial of 2-Deoxy-D-Glucose (2DG) in Subjects With Advanced Solid Tumors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamscience.com [benthamscience.com]
- 9. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-D-glucose | 2-DG | glycolysis inhibitor | TargetMol [targetmol.com]
- 11. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Lactate Glo Assay Protocol [worldwide.promega.com]
- 15. protocols.io [protocols.io]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
comparing the biological activity of D- and L-isomers of 1-Deoxy-1-nitro-glucitol
This guide provides an in-depth technical comparison of the D- and L-isomers of 1-Deoxy-1-nitro-glucitol , analyzing their physicochemical properties, biological interactions, and critical roles as chiral precursors in drug development.
Executive Summary & Chemical Context
1-Deoxy-1-nitro-glucitol (also known as 1-nitro-1-deoxy-glucitol) is an acyclic nitroalditol derived from the condensation of nitromethane with arabinose. While often overshadowed by their cyclic iminosugar derivatives (like 1-deoxynojirimycin), these nitro-isomers possess distinct biological utilities based on their stereochemistry.
-
D-Isomer (CAS 14199-88-3): The dominant biological scaffold. It serves as the direct precursor to Meglumine (1-deoxy-1-(methylamino)-D-glucitol), a critical pharmaceutical excipient and counterion.
-
L-Isomer (CAS 69257-51-8): A rare sugar derivative. Its primary value lies in "mirror-image" biochemistry—acting as a precursor for L-Glucose (a non-caloric sweetener) and enantioselective enzyme inhibitors that target specific L-fucoside processing pathways.
Structural Divergence
The biological activity of these isomers is dictated by the orientation of the hydroxyl groups at C2, C3, C4, and C5. Enzymes are chiral selectors; thus, the D-isomer mimics natural glucose substrates, while the L-isomer often acts as an inert spacer or a specific inhibitor for non-mammalian enzymes.
Mechanism of Action: The Nitro-Alditol Platform
Unlike cyclic iminosugars which competitively inhibit glycosidases by mimicking the oxocarbenium ion transition state, acyclic 1-deoxy-1-nitro-glucitols act primarily through electronic mimicry and metabolic precursor activation .
A. Electronic Mimicry (Weak Inhibition)
The nitro group (
-
Result: The nitro-glucitols themselves exhibit low inhibitory constants (
in the mM range) compared to their cyclic amine counterparts ( M range).
B. Synthetic Activation (The "Pro-Drug" Concept)
In a drug development context, these compounds are "activated" via reduction.
-
Pathway: Nitroalditol
Aminoalditol (Glucamine) Cyclic Iminosugar. -
The D-isomer reduces to D-glucamine, which binds to acidic drugs (e.g., Flunixin) to improve solubility.
-
The L-isomer reduces to L-glucamine, which is investigated for chaperone therapy in lysosomal storage diseases where "unnatural" chirality avoids off-target inhibition of housekeeping enzymes.
Figure 1: Divergent biological utility pathways for D- and L-isomers.
Comparative Data Analysis
The following data contrasts the physicochemical and biological profiles of the two isomers. Note the distinct shift in utility from "excipient" (D) to "rare sugar synthesis" (L).
| Feature | 1-Deoxy-1-nitro-D-glucitol | 1-Deoxy-1-nitro-L-glucitol |
| CAS Number | 14199-88-3 | 69257-51-8 |
| Starting Material | L-Arabinose (Henry Reaction) | D-Arabinose (Henry Reaction) |
| Melting Point | 106°C - 108°C | 106°C - 107°C |
| Optical Rotation | ||
| Primary Bio-Utility | Precursor to Meglumine (Solubilizer) | Precursor to L-Glucose (Sweetener) |
| Toxicity Profile | Low acute toxicity; Mild irritant | Assumed low (metabolically inert) |
| Enzyme Affinity | Low (Substrate for Glucitol Dehydrogenase) | Negligible (Enzyme refractory) |
Biological Activity Interpretation[2]
-
Metabolic Stability: The D-isomer can be slowly metabolized by mammalian glucitol dehydrogenase (converting it to 1-deoxy-D-fructose derivatives). The L-isomer is generally unrecognized by these dehydrogenases, making it a stable scaffold for designing non-metabolizable tracers.
-
Toxicity: Studies on the D-isomer indicate low acute oral toxicity, though it acts as an eye irritant. The L-isomer's lack of metabolic recognition suggests a favorable safety profile, similar to L-glucose.
Experimental Protocols
To validate the biological potential of these isomers, researchers must first synthesize them in high purity. The Henry Reaction is the industry standard, but stereochemical control is critical.
Protocol A: Synthesis of 1-Deoxy-1-nitro-D-glucitol
This protocol utilizes L-Arabinose to generate the D-glucitol backbone via chain extension.
Reagents: L-Arabinose, Nitromethane, Sodium Methoxide (NaOMe).[1]
-
Condensation: Dissolve L-Arabinose (100 g) in absolute methanol (200 mL) and nitromethane (360 mL).
-
Basification: Add 1.3 N methanolic NaOMe (700 mL) dropwise over 1 hour. Stir vigorously for 20 hours.
-
Precipitation: The sodium aci-nitro salt precipitates. Filter and wash with cold methanol and petroleum ether.
-
Acidification (Critical Step): Dissolve the hygroscopic salt in ice water. Pass through a cation exchange column (Dowex 50W-X8, H+ form) to protonate the aci-nitro group to the nitro-alditol.
-
Crystallization: Evaporate the effluent. Fractional crystallization from ethanol separates the D-glucitol isomer (less soluble) from the D-mannitol isomer byproduct.
-
Yield: Expect ~25% yield of pure D-glucitol isomer.
-
Validation: Check MP (106-107°C).
-
Protocol B: Enzymatic Inhibition Assay (General Glycosidase)
To test if the nitro-isomer or its amine derivative inhibits
-
Enzyme Prep: Use
-glucosidase from Saccharomyces cerevisiae (1 U/mL in phosphate buffer pH 6.8). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Incubation:
-
Mix 20
L of 1-Deoxy-1-nitro-glucitol (D or L, varying concentrations 0.1 - 10 mM) with 20 L enzyme. -
Incubate at 37°C for 10 mins.
-
-
Reaction: Add 20
L pNPG. Incubate 20 mins. Stop with Na₂CO₃. -
Readout: Measure absorbance at 405 nm (release of p-nitrophenol).
-
Expected Result: Minimal inhibition for the nitro compound (
mM). Significant inhibition ( M) if reduced to the cyclic amine form.
-
Figure 2: Synthetic workflow for isolating the D-isomer from L-Arabinose.
References
-
PubChem. (2025).[6] 1-Deoxy-1-nitro-D-glucitol | C6H13NO7.[6] National Library of Medicine. [Link]
-
Sowden, J. C., & Fischer, H. O. L. (1947). The Chemistry of the Nitro Sugars. VIII. The Synthesis of 1-Deoxy-1-nitro-L-glucitol. Journal of the American Chemical Society. [Link]
-
Kuszmann, J., & Kiss, L. (1986). Synthesis of 1,4-dideoxy-1,4-imino-D-glucitol, a Glucosidase Inhibitor. Carbohydrate Research. [Link]
-
Bernstein, J. (1980). Studies of 1-deoxy-D-glucitol as antimetabolites. National Institutes of Health. [Link]
-
PrepChem. (2024). Synthesis of 1-deoxy-1-nitro-L-glucitol. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. 1-Deoxy-1-nitro-D-glucitol | C6H13NO7 | CID 103026 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 1-Deoxy-1-nitro-D-glucitol's Inhibitory Effect on Glycogen Phosphorylase
Editorial Foreword
This guide addresses the topic of validating the enzyme inhibitory potential of the novel compound, 1-Deoxy-1-nitro-D-glucitol. An initial comprehensive search of the scientific literature and bioactivity databases did not yield direct evidence or experimental data for the inhibitory activity of 1-Deoxy-1-nitro-D-glucitol against any specific enzyme.
Therefore, this document is structured as a practical, in-depth guide for researchers and drug development professionals on how to systematically validate the inhibitory effect of a novel compound, such as 1-Deoxy-1-nitro-D-glucitol. We will use Glycogen Phosphorylase (GP) as a hypothetical target enzyme, given that glucose analogs are a known class of GP inhibitors.[1] This guide will provide the necessary experimental framework to assess its potential and compare it against established inhibitors.
Introduction to Glycogen Phosphorylase as a Therapeutic Target
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[2][3] This function positions GP as a key player in maintaining glucose homeostasis. In type 2 diabetes, excessive hepatic glucose production contributes to hyperglycemia, making the inhibition of liver GP a promising therapeutic strategy.[1][4] By blocking GP, the release of glucose from liver glycogen stores can be attenuated, thereby lowering blood glucose levels.[1][4]
There are different isoforms of GP, with the liver and muscle isoforms being the most prominent. While both are targets for inhibition, achieving isoform selectivity is a key challenge in drug development to minimize potential side effects, such as impaired muscle function.[4] GP activity is regulated by both phosphorylation (converting the less active GPb to the more active GPa) and allosteric effectors.[3][4]
Comparative Landscape of Known Glycogen Phosphorylase Inhibitors
To provide a benchmark for our hypothetical validation of 1-Deoxy-1-nitro-D-glucitol, we will compare it against two well-characterized GP inhibitors with different mechanisms of action:
-
CP-91149: A potent, synthetic allosteric inhibitor of human liver GPa.[1] Its inhibitory effect is synergistic with glucose, making it more effective at higher glucose concentrations, which is a desirable feature for an anti-diabetic drug.[1]
-
Caffeine: A naturally occurring alkaloid that acts as an allosteric inhibitor at the purine nucleoside inhibitory site of GP.[1][5]
Below is a summary of their reported inhibitory potencies:
| Inhibitor | Target Enzyme | IC50 Value | Conditions |
| CP-91149 | Human Liver GPa | 0.13 µM | In the presence of 7.5 mM glucose[1] |
| CP-91149 | Rabbit Muscle GPa | 0.58 ± 0.09 μM | In vitro assay[2] |
| Caffeine | Rabbit Muscle GPa | 145 ± 11 µM | In vitro assay[2] |
Experimental Validation Workflow for 1-Deoxy-1-nitro-D-glucitol
This section provides a detailed, step-by-step methodology for the in vitro validation of a novel compound's inhibitory effect on glycogen phosphorylase.
Overall Experimental Workflow
The workflow is designed to first screen for inhibitory activity and then perform a detailed characterization to determine the potency and mechanism of inhibition.
Caption: Experimental workflow for validating a novel enzyme inhibitor.
Detailed Protocol for In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from a validated colorimetric assay for GP activity.[2]
Objective: To measure the inhibitory effect of 1-Deoxy-1-nitro-D-glucitol on the activity of rabbit muscle glycogen phosphorylase a (GPa).
Principle: The assay measures the amount of inorganic phosphate produced from the conversion of glucose-1-phosphate to glycogen. The released phosphate is detected colorimetrically.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
1-Deoxy-1-nitro-D-glucitol (test compound)
-
CP-91149 and Caffeine (positive controls)
-
HEPES buffer (50 mM, pH 7.2)
-
Glucose-1-phosphate (substrate)
-
Glycogen
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add 10 µL of various concentrations of the test compound (or control) to the wells. For the initial screen, a single high concentration (e.g., 100 µM) can be used. For IC50 determination, a serial dilution should be prepared.
-
Add 50 µL of the GPa solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Initiation of Reaction:
-
To start the reaction, add a 40 µL mixture of the glucose-1-phosphate and glycogen solutions to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength (e.g., 620 nm for malachite green phosphate assay) in kinetic mode at 37°C for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[6][7]
Procedure:
-
Perform the in vitro GP inhibition assay with a range of concentrations of 1-Deoxy-1-nitro-D-glucitol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor at the inflection point of the curve.[7]
Caption: Process for determining the IC50 value.
Interpreting the Results and Next Steps
The obtained IC50 value for 1-Deoxy-1-nitro-D-glucitol can be directly compared to the values for CP-91149 and caffeine to gauge its relative potency. A lower IC50 value indicates a more potent inhibitor.
Should 1-Deoxy-1-nitro-D-glucitol demonstrate significant inhibitory activity, further studies would be warranted to:
-
Determine the mechanism of inhibition: Kinetic studies varying the substrate concentration can reveal whether the inhibition is competitive, non-competitive, or uncompetitive.[8]
-
Assess isoform selectivity: Compare the inhibitory activity against both liver and muscle GP isoforms.
-
Evaluate in-cell activity: Test the compound's ability to inhibit glycogenolysis in a cellular context, for example, in primary hepatocytes.[1]
-
In vivo studies: If in vitro and cellular data are promising, in vivo studies in animal models of diabetes would be the next logical step to assess efficacy and safety.[1][9]
Conclusion
While there is currently no published evidence for the enzyme inhibitory activity of 1-Deoxy-1-nitro-D-glucitol, this guide provides a comprehensive and scientifically rigorous framework for its evaluation as a potential glycogen phosphorylase inhibitor. By following the detailed experimental protocols and comparing the results to established inhibitors like CP-91149 and caffeine, researchers can effectively determine its therapeutic potential. This structured approach, grounded in established methodologies, ensures the generation of reliable and publishable data, paving the way for the potential discovery of a novel therapeutic agent.
References
- Oikonomakos, N. G. (2005). Glycogen Phosphorylase Inhibition in Type 2 Diabetes Therapy : A Systematic Evaluation of Metabolic and Functional Effects in Rat Skeletal Muscle. Diabetes, 54(8), 2446-2453.
- Martin, W. H., et al. (1998). Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proceedings of the National Academy of Sciences, 95(4), 1776-1781.
- Ferreira, C., et al. (2020). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 25(23), 5729.
- Oikonomakos, N. G., et al. (2002). The effect of glucose on the potency of two distinct glycogen phosphorylase inhibitors.
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
- Nagy, L., et al. (2020). Glycogen phosphorylase inhibitor, 2,3‐bis[(2E)‐3‐(4‐hydroxyphenyl)prop‐2‐enamido] butanedioic acid (BF142), improves baseline insulin secretion of MIN6 insulinoma cells. British Journal of Pharmacology, 177(23), 5468-5485.
- Rath, N., et al. (2003). Inhibition of glycogen phosphorylase (GP) by CP-91149 induces growth inhibition correlating with brain GP expression.
- Compain, P., et al. (2006). Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes. Organic & Biomolecular Chemistry, 4(22), 4118-4128.
- Fair, R. S., et al. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 31(7), 183.
- Andersen, B., et al. (2000). Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice. Archives of Biochemistry and Biophysics, 381(1), 139-145.
- Kasvinsky, P. J., et al. (1981). Regulation of the dephosphorylation of glycogen phosphorylase a and synthase b by glucose and caffeine in isolated hepatocytes. Canadian Journal of Biochemistry, 59(6), 387-395.
- Ferreira, C., et al. (2025, October 17). An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. Molecules, 30(20), 4983.
-
Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 12: Inhibition of Glycogen Phosphorylase as a Strategy for the Treatment of Type 2 Diabetes. Retrieved from [Link]
- Taylor, N. F., et al. (1975). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Canadian Journal of Biochemistry, 53(9), 1028-1034.
- American Chemical Society. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- American Chemical Society. (2020, February 13). Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases. Journal of the American Chemical Society.
- American Chemical Society. (2008, May 22). Structure−Activity Relationships of Flavonoids as Potential Inhibitors of Glycogen Phosphorylase. Journal of Agricultural and Food Chemistry.
- Cowan, K. J., & Storey, K. B. (1999). Glucose and caffeine regulation of liver glycogen phosphorylase activity in the freeze-tolerant wood frog Rana sylvatica. Canadian Journal of Zoology, 77(5), 779-784.
- bioRxiv. (2023, May 1). Glycogen phosphorylase inhibition alongside taxol chemotherapy synergistically elicits ferroptotic cell death in clear cell ovarian and kidney cancers.
- Lancashire Online Knowledge. (2024, October 7). Evidence for the Quercetin Binding Site of Glycogen Phosphorylase as a Target for Liver-Isoform-Selective.
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]
- MDPI. (2026, March 3).
- Oikonomakos, N. G., et al. (2000). Structural basis of the synergistic inhibition of glycogen phosphorylase a by caffeine and a potential antidiabetic drug. Protein Science, 9(12), 2416-2423.
-
ResearchGate. (n.d.). Inhibition of glycogenolysis by CP-91149 in primary human hepatocytes. Retrieved from [Link]
-
National Institutes of Health. (2023, March 9). Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis. Retrieved from [Link]
- MDPI. (2022, March 11).
Sources
- 1. pnas.org [pnas.org]
- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Structural basis of the synergistic inhibition of glycogen phosphorylase a by caffeine and a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of 1-Deoxy-1-nitro-D-glucitol with Mammalian Hexokinase Isozymes
This guide provides a comprehensive framework for evaluating the cross-reactivity of the glucose analog, 1-Deoxy-1-nitro-D-glucitol, against the four primary mammalian hexokinase (HK) isozymes. We will delve into the distinct roles of each isozyme, the significance of selective inhibition, and the rigorous experimental methodologies required to characterize the inhibitory profile of this compound.
Introduction: The Gatekeepers of Glucose Metabolism
Hexokinases are fundamental enzymes that catalyze the first irreversible step of glycolysis: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P). This reaction not only traps glucose within the cell but also commits it to various metabolic fates, including energy production, glycogen synthesis, and the pentose phosphate pathway. In mammals, four main isozymes—Hexokinase I, II, III, and IV (Glucokinase)—perform this critical function, each with unique kinetic properties, tissue distributions, and regulatory mechanisms that tailor them to specific physiological roles.
-
Hexokinase I (HKI): Considered a "housekeeping" enzyme, HKI is found in almost all tissues, with high expression in the brain and red blood cells. It has a high affinity for glucose (low Km) and is potently inhibited by its product, G6P, ensuring a steady supply of energy for basal cellular functions.
-
Hexokinase II (HKII): This is the principal isozyme in insulin-sensitive tissues like skeletal muscle, heart, and adipose tissue. Like HKI, it has a high affinity for glucose and is inhibited by G6P. Its expression is regulated by insulin, and it is frequently overexpressed in various cancers, making it a prominent therapeutic target.
-
Hexokinase III (HKIII): Though widely distributed, HKIII is typically found at low levels. A unique characteristic is its potent substrate inhibition by glucose at physiological concentrations.
-
Hexokinase IV (Glucokinase, GCK): Primarily located in the liver and pancreatic β-cells, glucokinase has a low affinity for glucose (high Km). It is not inhibited by G6P and acts as a glucose sensor, playing a crucial role in regulating blood glucose homeostasis and insulin secretion.
The development of isozyme-selective hexokinase inhibitors is of significant interest for therapeutic applications, from oncology to metabolic diseases. 1-Deoxy-1-nitro-D-glucitol is a glucose analog whose inhibitory potential against this enzyme family warrants careful characterization. Understanding its cross-reactivity is essential to predict its therapeutic window and potential off-target effects.
Comparative Inhibitory Profile of 1-Deoxy-1-nitro-D-glucitol
A comprehensive review of published literature did not yield specific inhibitory constants (IC₅₀ or Kᵢ) for 1-Deoxy-1-nitro-D-glucitol against the individual mammalian hexokinase isozymes. The determination of these values is a critical first step in characterizing the compound's pharmacological profile.
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions[1][2]. While experimentally straightforward to determine, IC₅₀ values are dependent on substrate concentration[3][4]. The inhibition constant (Kᵢ), conversely, is a true dissociation constant for the enzyme-inhibitor complex and is independent of assay conditions, making it the gold standard for comparing inhibitor potency[3][5]. The Cheng-Prusoff equation can be used to convert an IC₅₀ value to a Kᵢ, provided the substrate concentration and the enzyme's Michaelis constant (Kₘ) are known[2][3].
To facilitate future research, the following table outlines the essential data required for a comparative analysis.
Table 1: Comparative Inhibition of Hexokinase Isozymes by 1-Deoxy-1-nitro-D-glucitol
| Isozyme | Source | Kₘ (Glucose) | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Hexokinase I | Human, recombinant | ~30-100 µM | Data Unavailable | Data Unavailable | To be determined |
| Hexokinase II | Human, recombinant | ~100-200 µM | Data Unavailable | Data Unavailable | To be determined |
| Hexokinase III | Human, recombinant | ~20-50 µM | Data Unavailable | Data Unavailable | To be determined |
| Hexokinase IV | Human, recombinant | ~5-10 mM | Data Unavailable | Data Unavailable | To be determined |
| (Note: Kₘ values are approximate and can vary with experimental conditions.) |
The subsequent sections detail the experimental workflows necessary to populate this table and fully characterize the cross-reactivity of 1-Deoxy-1-nitro-D-glucitol.
Experimental Methodologies for Determining Inhibitor Potency
Accurate determination of inhibitor potency requires robust and validated experimental protocols. The two most common and powerful methods for studying enzyme inhibitors are the spectrophotometric coupled-enzyme assay and Isothermal Titration Calorimetry (ITC).
This is the most widely used method for measuring hexokinase activity due to its simplicity and high-throughput adaptability.
Principle: The activity of hexokinase is measured indirectly. Hexokinase produces G6P, which then serves as a substrate for a "coupling" enzyme, glucose-6-phosphate dehydrogenase (G6PDH). G6PDH oxidizes G6P and, in the process, reduces NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the hexokinase activity.
Caption: Workflow for the spectrophotometric coupled-enzyme hexokinase assay.
Step-by-Step Protocol for IC₅₀ Determination:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing 50 mM KCl, 1 mM DTT, and a specified concentration of MgCl₂ (e.g., 5 mM).
-
Enzyme Solutions: Prepare stock solutions of the specific recombinant human hexokinase isozyme and glucose-6-phosphate dehydrogenase (from Leuconostoc mesenteroides, which does not react with endogenous NAD⁺).
-
Substrate/Cofactor Solution: Prepare a solution in assay buffer containing ATP and NADP⁺ at final desired concentrations (e.g., 1-5 mM ATP, 0.5 mM NADP⁺).
-
Inhibitor Stock: Prepare a high-concentration stock of 1-Deoxy-1-nitro-D-glucitol in a suitable solvent (e.g., DMSO or water) and create a serial dilution series.
-
-
Assay Setup (96-well plate format):
-
To each well, add the assay buffer.
-
Add a fixed amount of the hexokinase isozyme to all wells (except for 'no enzyme' controls).
-
Add varying concentrations of 1-Deoxy-1-nitro-D-glucitol to the test wells. Include a 'no inhibitor' control (vehicle only).
-
Add the substrate/cofactor solution (ATP/NADP⁺) and the coupling enzyme (G6PDH).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of glucose to all wells. The glucose concentration should ideally be close to the Kₘ of the specific isozyme being tested.
-
Immediately place the plate in a microplate spectrophotometer set to read the absorbance at 340 nm.
-
Measure the absorbance kinetically (e.g., every 30 seconds for 15-30 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the 'no inhibitor' control (set to 100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor at the inflection point of the curve[1].
-
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biochemical reaction. This allows for the label-free determination of enzyme kinetics and binding thermodynamics in solution.
Principle: An ITC instrument consists of a reference cell and a sample cell. The enzyme is placed in the sample cell, and the substrate (or inhibitor) is loaded into a syringe. The substrate is injected in small aliquots into the sample cell, and the instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak that is proportional to the reaction rate.
Caption: Potential inhibitory interactions of the compound with hexokinase isozymes.
-
High Selectivity: If the Kᵢ value for one isozyme (e.g., HKII) is significantly lower (e.g., >100-fold) than for the others, the compound is considered highly selective. A selective HKII inhibitor could be a promising anti-cancer agent by targeting the Warburg effect, which describes the reliance of many tumor cells on glycolysis.
-
Moderate Selectivity or Pan-Inhibition: If the Kᵢ values are similar across HKI, HKII, and HKIII, the compound is a pan-inhibitor of the high-affinity isozymes. Such a compound could have broad metabolic effects. Inhibition of HKI in the brain could be a source of toxicity, while concurrent inhibition of HKII might still offer therapeutic benefits.
-
Glucokinase Interaction: Inhibition of GCK (HKIV) could impact systemic glucose homeostasis. A potent GCK inhibitor might impair insulin secretion and hepatic glucose uptake, potentially leading to hyperglycemia.
This guide provides the scientific rationale and detailed experimental frameworks necessary for a thorough comparison of the cross-reactivity of 1-Deoxy-1-nitro-D-glucitol with the four mammalian hexokinase isozymes. While specific inhibitory data is not yet available in the public domain, the protocols outlined here for spectrophotometric and calorimetric analysis will enable researchers to generate the critical data needed. The resulting inhibitory profile—specifically the Kᵢ values and mode of inhibition for each isozyme—will be paramount in determining the compound's therapeutic potential and guiding future drug development efforts.
References
- Wilson, J. E. (2003). Isozymes of mammalian hexokinase: structure, subcellular localization and metabolic function. Journal of Experimental Biology, 206(Pt 12), 2049–2057.
-
edX. (n.d.). IC50 Determination. In Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (2024). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
- Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445.
-
HSLS. (2021, May 13). IC50 to Ki Converter Tool. University of Pittsburgh Health Sciences Library System. Retrieved from [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]
-
Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]
- Roberts, D. J., & Miyamoto, S. (2015). Hexokinase II integrates energy metabolism and cellular protection: Akting on mitochondria and TORCing to autophagy.
- Cárdenas, M. L., Rabajille, E., & Niemeyer, H. (1984). Suppression of kinetic cooperativity of hexokinase D (glucokinase) by competitive inhibitors. A slow transition model. Biochemical Journal, 222(2), 363–370.
- Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Ko, Y. H., Pedersen, P. L., & Geschwind, J. F. (2001). Glucose catabolism in the rabbit VX-2 tumor model for liver cancer: characterization and targeting hexokinase. Journal of Bioenergetics and Biomembranes, 33(5), 451-460.
- Todd, M. J., & Gomez, J. (2001). Enzyme kinetics determined using calorimetry: a general assay for enzyme activity?. Analytical Biochemistry, 296(2), 179–187.
- Sebastian, C., et al. (2025).
-
PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol. Retrieved from [Link]
Sources
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 1-Deoxy-1-nitro-D-glucitol Derivatives
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. Among the myriad of molecular scaffolds explored, sugar derivatives, particularly those incorporating nitro groups, have garnered significant interest due to their diverse biological activities. This guide provides an in-depth technical comparison of the quantitative structure-activity relationship (QSAR) of 1-Deoxy-1-nitro-D-glucitol derivatives. As a direct QSAR study on this specific class of compounds is not yet publicly available, this document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. It will detail a hypothetical, yet scientifically rigorous, QSAR study on these derivatives and compare this approach with established QSAR models for other nitro-containing compounds, thereby providing a foundational framework for future research in this promising area.
Introduction: The Rationale for QSAR in Nitro-Sugar Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] This in silico approach is a cornerstone of modern medicinal chemistry, enabling the prediction of the activity of novel molecules, optimization of lead compounds, and elucidation of mechanisms of action, all while reducing the reliance on extensive and costly experimental screening.
1-Deoxy-1-nitro-D-glucitol and its derivatives represent a fascinating, yet underexplored, class of compounds. The polyhydroxylated, chiral backbone of the glucitol moiety offers a high degree of stereochemical complexity and multiple points for derivatization, while the nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore and toxicophore that can significantly influence a molecule's biological profile.[2][3][4] The biological activities of various nitro-containing sugar derivatives have been reported, with promising results in the realms of anticancer and antimicrobial applications.[2][3][5][6] The configuration of the carbohydrate moiety has been shown to modulate the antiproliferative activity of some 2-glyco-3-nitro-1,2-dihydroquinolines, suggesting that subtle stereochemical changes can have a profound impact on biological effect.[5][6]
Given the potential of this compound class, a systematic QSAR study is a logical and necessary next step to unlock their full therapeutic potential. This guide will outline the critical components of such a study, from data set selection and descriptor calculation to model development and validation, and compare it with existing QSAR studies on alternative nitro-containing scaffolds.
A Proposed QSAR Study of 1-Deoxy-1-nitro-D-glucitol Derivatives
The following sections outline a comprehensive, albeit hypothetical, QSAR study on a series of 1-Deoxy-1-nitro-D-glucitol derivatives. This serves as a blueprint for researchers aiming to investigate this compound class.
Defining the Biological Activity: Antiproliferative and Antimicrobial Endpoints
The success of any QSAR model hinges on high-quality, consistent biological data. Based on the literature for related nitro-sugar compounds, two key biological activities are proposed for investigation:
-
Antiproliferative Activity: The cytotoxicity of the derivatives against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) would be determined. The biological endpoint would be the half-maximal inhibitory concentration (IC50), expressed in molar units and typically converted to pIC50 (-logIC50) for QSAR modeling.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) against a range of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be evaluated. Similar to the antiproliferative data, MIC values would be converted to a logarithmic scale for modeling.
Molecular Descriptors: Capturing the Structural Nuances
A diverse set of molecular descriptors would be calculated for each derivative to numerically represent its structural and physicochemical properties. These can be broadly categorized as:
-
1D Descriptors: Molecular weight, atom counts, bond counts.
-
2D Descriptors:
-
Topological Descriptors: Connectivity indices (e.g., Kier & Hall indices), shape indices, and electrotopological state (E-state) indices, which describe the electronic and topological environment of each atom.
-
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polar surface area (PSA), and hydrogen bond donors/acceptors.
-
-
3D Descriptors:
-
Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., using Density Functional Theory), these include HOMO/LUMO energies, dipole moment, and atomic charges. These are particularly important for understanding the electronic nature of the nitro group and its influence on reactivity.[7]
-
Steric Descriptors: Molecular volume and surface area.
-
Given the aliphatic and highly flexible nature of the glucitol backbone, conformational analysis would be a critical pre-processing step to generate representative 3D structures for descriptor calculation.
Statistical Modeling and Validation
Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods for developing QSAR models.[8] The goal is to build a robust and predictive model that is not overfitted to the training data.
-
Model Building: The dataset of derivatives would be split into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.
-
Model Validation: The predictive power of the QSAR model would be assessed using several statistical metrics:
-
Coefficient of determination (R²): A measure of the goodness of fit for the training set.
-
Leave-one-out cross-validation (Q²): An internal validation metric to assess the model's robustness.
-
External validation (R²pred): The R² value for the test set, which indicates the model's ability to predict the activity of new compounds.
-
A well-validated QSAR model would provide a mathematical equation linking the chosen descriptors to the biological activity, offering insights into the key structural features driving the desired effect.
Comparison with QSAR Studies of Alternative Nitro Compounds
To provide context and highlight the unique considerations for 1-Deoxy-1-nitro-D-glucitol derivatives, we will compare our proposed study with established QSAR models for two classes of nitro compounds: nitroaromatics and nitrofurans.
| Feature | Proposed QSAR for 1-Deoxy-1-nitro-D-glucitol Derivatives | QSAR of Nitroaromatic Compounds[1][9] | QSAR of Nitrofuran Analogues[8] |
| Scaffold | Aliphatic, flexible, polyhydroxylated | Rigid, planar, aromatic | Heterocyclic, planar |
| Key Biological Activities | Antiproliferative, Antimicrobial | Toxicity (mutagenicity, carcinogenicity), Antimicrobial | Antitubercular, Antimicrobial |
| Important Descriptors | 3D descriptors (conformational flexibility), Hydrogen bonding parameters, Steric descriptors, Quantum chemical descriptors for the nitro group. | Electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), Hydrophobicity (LogP), Topological indices. | Topological descriptors, E-state indices, Indicator variables for specific substructures (e.g., presence of a furan ring). |
| Modeling Challenges | Handling conformational flexibility, High number of rotatable bonds. | Well-defined, less conformational freedom. | Relatively rigid structures. |
| Mechanism of Action Insights | Potential for specific interactions with enzyme active sites due to chirality and hydrogen bonding capabilities. | Often related to redox cycling of the nitro group and interactions with DNA.[3][10] | Often involves reductive activation of the nitro group by bacterial enzymes.[8] |
This comparison underscores the importance of tailoring the QSAR approach to the specific chemical class under investigation. While the fundamental principles of QSAR remain the same, the choice of descriptors and the interpretation of the model will differ significantly.
Experimental Protocols
To ensure the generation of high-quality data for a QSAR study, standardized and validated experimental protocols are essential.
Synthesis of 1-Deoxy-1-nitro-D-glucitol Derivatives
A general synthetic route would involve the modification of the hydroxyl groups of the parent 1-Deoxy-1-nitro-D-glucitol.
Protocol for a Representative Derivatization (Acetylation):
-
Dissolution: Dissolve 1-Deoxy-1-nitro-D-glucitol in a suitable solvent such as pyridine.
-
Acylation: Add acetic anhydride to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1-Deoxy-1-nitro-D-glucitol derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Workflows and Concepts
To further clarify the methodologies and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for a QSAR study.
Caption: Classification of molecular descriptors used in QSAR.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a QSAR study on 1-Deoxy-1-nitro-D-glucitol derivatives, a promising class of compounds with potential therapeutic applications. By outlining a hypothetical study and comparing it with established QSAR models for other nitro compounds, we have highlighted the unique challenges and opportunities associated with this aliphatic, polyhydroxylated scaffold.
The successful development of a predictive QSAR model for 1-Deoxy-1-nitro-D-glucitol derivatives would be a significant step forward in the rational design of novel drug candidates. Future work should focus on the synthesis of a diverse library of these derivatives and the generation of high-quality biological data for multiple endpoints. Furthermore, the integration of more advanced computational techniques, such as 3D-QSAR (CoMFA, CoMSIA) and pharmacophore modeling, could provide even deeper insights into the structure-activity relationships and guide the development of the next generation of nitro-sugar therapeutics.
References
-
Antiproliferative activity of new 2-glyco-3-nitro-1,2-dihydroquinolines and quinolines synthesed in solventless conditions promoted by neutral alumina. (URL: [Link])
-
Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (URL: [Link])
-
Antiproliferative activity of new 2-glyco-3-nitro-1,2-dihydroquinolines and quinolines synthesized under solventless conditions promoted by neutral alumina. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (URL: [Link])
-
A study on antimicrobial effect of sugars at low concentration. (URL: [Link])
-
2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. (URL: [Link])
-
Reactions of Nitro Sugars. XII. A Novel Type of Disaccharide Synthesis. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (URL: [Link])
-
Analysis of In Vitro Cytotoxicity of Carbohydrate-Based Materials Used for Dissolvable Microneedle Arrays. (URL: [Link])
-
Antimicrobial Activity of Nitroaromatic Derivatives. (URL: [Link])
-
Examples of nitro compounds with antioxidant activity. (URL: [Link])
-
(Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (URL: [Link])
-
In the search for new anticancer drugs. XXV: Role of N-nitrosated amadori compounds derived from glucose-amino acid conjugates in cancer promotion or inhibition. (URL: [Link])
-
Cytotoxicity Assay Protocol. (URL: [Link])
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (URL: [Link])
-
A Review on Biological Activities of Sugars and Sugar Derivatives. (URL: [Link])
-
QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase. (URL: [Link])
-
Formulation Development, Characterization and Antimicrobial Activity Evaluation of Sugar-Based and Sugar-Free Syrup Prepared with the Ingredients of Jushanda-Nazla. (URL: [Link])
-
Advances on Monosaccharides and Oligosaccharides: Structural Modifications and Bioactivities. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (URL: [Link])
-
Protocol IncuCyte® Cytotoxicity Assay. (URL: [Link])
-
Total Carbohydrate Assay Kit. (URL: [Link])
-
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (URL: [Link])
-
The Anticancer Activity of Monosaccharides: Perspectives and Outlooks. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (URL: [Link])
Sources
- 1. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activity of new 2-glyco-3-nitro-1,2-dihydroquinolines and quinolines synthesized under solventless conditions promoted by neutral alumina - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents [aimspress.com]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benchchem.com [benchchem.com]
Unmasking the Cellular Accomplice: A Guide to Confirming the Intracellular Target of 1-Deoxy-1-nitro-D-glucitol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest to identify the precise intracellular target of a novel bioactive compound is a critical and often formidable challenge in drug discovery and chemical biology. 1-Deoxy-1-nitro-D-glucitol, a glucose analog, presents a compelling case for target deconvolution. Its structural similarity to glucose suggests a potential role in metabolic pathways, yet without empirical evidence, this remains speculative. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to definitively identify and validate the intracellular target(s) of 1-Deoxy-1-nitro-D-glucitol, empowering researchers to move from phenotypic observations to a clear mechanism of action.
The Challenge: From "What" to "Where" and "How"
Phenotypic screening can reveal the biological effects of a compound like 1-Deoxy-1-nitro-D-glucitol, but it doesn't explain the "how." Identifying the direct molecular target is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the direct interaction between a drug and its target is fundamental to explaining its biological effects.
-
Rational Drug Design: Knowledge of the target enables structure-activity relationship (SAR) studies to optimize potency and selectivity.[1][2]
-
Off-Target Effects and Toxicity Prediction: Identifying unintended targets can help predict and mitigate potential adverse effects.
-
Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor treatment response.
This guide will navigate through a selection of robust, cutting-edge techniques for target identification, providing not just the "how-to" but also the "why" behind each experimental choice.
A Comparative Overview of Target Identification Strategies
Several methodologies exist to pinpoint the molecular target of a small molecule. The choice of technique often depends on the properties of the compound, the available resources, and the biological question being addressed. Here, we compare four powerful approaches:
| Technique | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | Immobilized compound captures binding partners from a cell lysate for identification by mass spectrometry.[1] | Direct identification of binding partners; applicable to a wide range of targets. | Requires chemical modification of the compound, which may alter its binding properties; can yield non-specific binders.[1][3] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[4][5][6] | Label-free approach using the unmodified compound in a cellular context; confirms target engagement in live cells.[4][5] | Indirect method that requires a specific antibody for detection (Western blot-based) or advanced proteomics for unbiased screening; may not be suitable for all targets. |
| Kinome Profiling | Assesses the inhibitory activity of a compound against a large panel of kinases.[7][8][9][10] | High-throughput screening of a major class of drug targets; provides a broad selectivity profile.[7][8][10] | Limited to kinase targets; does not identify non-kinase targets. |
| Yeast Three-Hybrid (Y3H) System | An in vivo genetic method where a hybrid small molecule bridges the interaction between a DNA-binding domain and an activation domain, activating a reporter gene.[11][12][13][14] | In vivo screening for direct binders; can identify novel interactions without prior knowledge of the target.[11][13] | Requires synthesis of a bifunctional "bait" molecule; potential for false positives and negatives.[11] |
In-Depth Methodologies for Target Deconvolution
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classical and direct approach remains a cornerstone of target identification.[1][3] The underlying principle is to use the small molecule as "bait" to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.
-
Probe Synthesis:
-
Synthesize a derivative of 1-Deoxy-1-nitro-D-glucitol with a linker arm suitable for immobilization. The linker should be attached at a position that does not interfere with the compound's biological activity.
-
Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.[1][15]
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cell line where 1-Deoxy-1-nitro-D-glucitol shows a phenotypic effect) and harvest them.
-
Lyse the cells under non-denaturing conditions to maintain protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the prepared cell lysate with the compound-immobilized beads.
-
As a negative control, incubate the lysate with beads that have been treated with the linker alone or an inactive analog of the compound.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.
-
Separate the eluted proteins by SDS-PAGE and visualize them by staining.
-
Excise the protein bands that are unique to the compound-treated sample and identify them using mass spectrometry (e.g., LC-MS/MS).[1][16]
-
| Protein ID | Gene Name | Molecular Weight (kDa) | Peptide Count (Compound) | Peptide Count (Control) |
| P06733 | ALDR | 36 | 15 | 0 |
| P00558 | HK1 | 102 | 12 | 1 |
This is a representative table illustrating the type of data obtained from an AC-MS experiment. The peptide count indicates the relative abundance of the identified protein.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment without modifying the compound.[4][5][6] The principle is that the binding of a small molecule stabilizes its target protein, making it more resistant to heat-induced unfolding and aggregation.
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with either 1-Deoxy-1-nitro-D-glucitol (at various concentrations) or a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound uptake and target engagement.[17]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein at each temperature using Western blotting with a specific antibody.
-
Alternatively, for unbiased target discovery, the entire soluble proteome can be analyzed by mass spectrometry (Thermal Proteome Profiling - TPP).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
This table illustrates a hypothetical thermal shift. The compound-treated sample shows a higher percentage of soluble target protein at elevated temperatures.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Potential Metabolic Targets of 1-Deoxy-1-nitro-D-glucitol
Given its structure as a glucose analog, it is plausible that 1-Deoxy-1-nitro-D-glucitol interacts with enzymes involved in glucose metabolism. Two key pathways to consider are the Polyol Pathway and Glycolysis.
The Polyol Pathway
The polyol pathway is a two-step metabolic route that converts glucose to fructose.[19][20] This pathway is particularly active during hyperglycemia and has been implicated in diabetic complications.[19]
-
Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, using NADPH as a cofactor.[20]
-
Sorbitol Dehydrogenase: This enzyme oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[19]
A number of aldose reductase inhibitors have been developed to mitigate diabetic complications.[21][22][23][24][25]
Caption: The Polyol Pathway and the point of action for aldose reductase inhibitors.
Glycolysis
Glycolysis is the central metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[26][27][28] It consists of a series of ten enzyme-catalyzed reactions.[26]
-
Hexokinase (HK): Catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.[27] Several hexokinase inhibitors are known and used in research.[29][][31][32]
-
Phosphofructokinase-1 (PFK-1): A key rate-limiting enzyme that catalyzes the phosphorylation of fructose-6-phosphate.[27]
-
Pyruvate Kinase (PK): Catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate to pyruvate.[27]
Caption: A simplified overview of the Glycolysis pathway, highlighting key regulatory enzymes.
A Recommended Strategy for 1-Deoxy-1-nitro-D-glucitol
Given that the intracellular target of 1-Deoxy-1-nitro-D-glucitol is unknown, a multi-pronged approach is recommended:
-
Initial Hypothesis-Driven Approach: Based on its structure, an initial investigation into its effects on the polyol and glycolysis pathways is warranted. This could involve enzymatic assays with purified aldose reductase and hexokinase to assess for direct inhibition.
-
Unbiased Target Identification: If the initial hypothesis is not confirmed, or to identify other potential targets, an unbiased approach is necessary. Affinity chromatography-mass spectrometry would be a strong starting point to generate a list of potential binding partners.
-
In-Cell Target Validation: Any promising candidates from the AC-MS screen should be validated in a cellular context. CETSA is the ideal method for this, as it confirms direct target engagement of the unmodified compound in live cells.
-
Broader Selectivity Profiling: If the identified target is a kinase, or if there is reason to suspect off-target kinase activity, kinome profiling would provide a comprehensive selectivity profile.
By combining these orthogonal approaches, researchers can build a compelling and validated case for the intracellular target of 1-Deoxy-1-nitro-D-glucitol, paving the way for further drug development and a deeper understanding of its biological function.
References
-
Wikipedia. (2023, November 29). Aldose reductase inhibitor. In Wikipedia. Retrieved from [Link]
- Jiang, S., Li, Y., Wang, L., & Chen, Y. (2022). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Acta Pharmaceutica Sinica B, 12(7), 3046-3058.
- Wang, X., Wang, Y., Liu, Y., Zhang, Y., & Li, X. (2020). Polyol pathway The polyol pathway consists of two enzymes: aldose reductase and sorbitol dehydrogenase.
- Stapleton, J. A., & Chalk, C. (2011). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy.
- Testa, R., & Ceriello, A. (2022). In Search of Differential Inhibitors of Aldose Reductase. International Journal of Molecular Sciences, 23(6), 3369.
-
Taylor & Francis Online. (n.d.). Aldose reductase inhibitors – Knowledge and References. Retrieved from [Link]
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current protocols in chemical biology, 3(4), 149–168.
- Suthar, M., & Patel, H. (2018). Schematic diagram for polyol pathway.
- Pai, M. R., & Lomenick, B. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in molecular biology (Clifton, N.J.), 1118, 247–258.
- Pfeifer, M. A., & Schumer, M. P. (1995). Aldose Reductase Inhibitors. Diabetes Care, 18(6), 903–909.
- Yoon, C. N. (2012). Affinity-based target identification for bioactive small molecules. RSC Advances, 2(2), 349-358.
- Zhang, Y., & Liu, J. (2022). The development of small-molecule inhibitors targeting hexokinase 2. Future Medicinal Chemistry, 14(10), 737-740.
- Tabatabaei, S. A., & Ghaffari, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- KinomeMETA. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research.
-
Wikipedia. (2024, February 28). Glycolysis. In Wikipedia. Retrieved from [Link]
- Lomenick, B., & Huang, J. (2011). Target identification using drug affinity responsive target stability (DARTS). Methods in molecular biology (Clifton, N.J.), 756, 247–258.
-
PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. Retrieved from [Link]
- Sorgenfrei, F. A., Fulle, S., & Merget, B. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem, 13(6), 495–499.
- Lis, P., & Scheffler, I. E. (2019). A Tumor Agnostic Therapeutic Strategy for Hexokinase 1–Null/Hexokinase 2–Positive Cancers. Molecular Cancer Therapeutics, 18(12), 2249-2259.
-
ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
- Wang, L., & Zhang, X. (2018). Schematic diagram of glycolysis.
- Cottier, F., & Längle, S. (2011). The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations. Frontiers in Plant Science, 2, 115.
-
Creative Biolabs. (n.d.). Yeast Three-Hybrid: An Advanced Molecular Tool for Studying Protein-Protein Interactions. Retrieved from [Link]
- Tessler, L. (2013, November 26). Tales from a broad kinome profiler.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 195–210.
- Kaushal, P., Ummadi, M. R., Jang, G. M., & Krogan, N. J. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR protocols, 5(2), 102987.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, S. G., & Huang, J. (2010). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 5(11), 1053–1063.
-
Creative Biolabs. (n.d.). Yeast Three-Hybrid (Y3H) Service. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Polyol pathway. In Wikipedia. Retrieved from [Link]
- Technology Networks. (2024, September 6).
- Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e1011193.
-
ResearchGate. (n.d.). Flow diagram illustrating interplay between the polyol pathway, oxidative stress and diabetic complications. Retrieved from [Link]
- Aryal, S. (2022, August 10). Glycolysis Explained in 10 Easy Steps (With Diagrams). Microbiology Info.com.
-
ProNet Biotech. (n.d.). Yeast Three-Hybrid (Y3H) Screening Service. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Creative BioMart. (n.d.). Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Glycolysis - Reactions - Phases - Regulation. Retrieved from [Link]
- Kaushal, P., Ummadi, M. R., Jang, G. M., & Krogan, N. J. (2024). Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. eScholarship, University of California.
-
Wikipedia. (2023, October 16). Cellular thermal shift assay. In Wikipedia. Retrieved from [Link]
- Zhang, H., Yan, W., & Aebersold, R. (2004). Affinity Mass Spectrometry: Strategies for Proteome Profiling. Current opinion in chemical biology, 8(1), 66–75.
- Wingren, C., & Borrebaeck, C. A. (2010). Multiplexed protein profiling by sequential affinity capture. FEBS letters, 584(14), 2950–2955.
-
ResearchGate. (n.d.). (PDF) Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. Retrieved from [Link]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pamgene.com [pamgene.com]
- 9. Kinome-Wide Profiling Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tales from a broad kinome profiler | Laboratory News [labnews.co.uk]
- 11. Frontiers | The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations [frontiersin.org]
- 12. Yeast Three-Hybrid: An Advanced Molecular Tool for Studying Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 13. Yeast Three-Hybrid (Y3H) Screening Service [pronetbio.com]
- 14. Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening | Creative BioMart - Yeast [yeast-tech.com]
- 15. escholarship.org [escholarship.org]
- 16. cell.com [cell.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Polyol pathway - Wikipedia [en.wikipedia.org]
- 20. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 21. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 22. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Glycolysis - Wikipedia [en.wikipedia.org]
- 27. cusabio.com [cusabio.com]
- 28. teachmephysiology.com [teachmephysiology.com]
- 29. Hexokinase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 31. The development of small-molecule inhibitors targeting hexokinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. medchemexpress.com [medchemexpress.com]
side-by-side comparison of the antimetabolite effects of 1-Deoxy-1-nitro-D-glucitol and its analogs
This guide provides a detailed, side-by-side comparison of the potential antimetabolite properties of 1-Deoxy-1-nitro-D-glucitol and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data on related compounds to project the biological activity of 1-Deoxy-1-nitro-D-glucitol and to provide a framework for future empirical validation.
Introduction: The Rationale for Targeting Glycolysis with Sugar Analogs
Cancer cells and various pathogens exhibit a heightened reliance on glycolysis for energy production and biomass synthesis, a phenomenon famously described as the Warburg effect in the context of tumors.[1] This metabolic reprogramming presents a therapeutic window for the development of antimetabolites that can selectively disrupt these pathways.[2][3] Antimetabolites are structural mimics of endogenous molecules that competitively inhibit enzymes or are incorporated into macromolecules, leading to cytotoxic or cytostatic effects.[2][3]
Sugar analogs, such as 2-deoxy-D-glucose (2-DG), have been extensively studied as glycolytic inhibitors.[4] 1-Deoxy-1-nitro-D-glucitol is a polyol derivative of glucose, and the introduction of a nitro group at the C1 position suggests the potential for unique biological activities compared to its non-nitrated counterparts. This guide will explore the known antimetabolite effects of its close analogs, 1-deoxy-D-glucitol and 1-deoxy-D-mannitol, and extrapolate the potential contributions of the nitro moiety to the bioactivity of 1-Deoxy-1-nitro-D-glucitol.
The Core Molecule and Its Analogs: A Structural Overview
The compounds under consideration share a common six-carbon polyol backbone, differing in the substituent at the C1 position and the stereochemistry at other chiral centers.
-
1-Deoxy-1-nitro-D-glucitol: The primary compound of interest, featuring a nitro group at the C1 position.
-
1-Deoxy-D-glucitol: A direct analog lacking the nitro group.
-
1-Deoxy-D-mannitol: An epimer of 1-deoxy-D-glucitol.
-
1-Deoxy-D-fructose: The keto-isomer of 1-deoxy-D-glucose, which can be intracellularly phosphorylated to inhibit glycolysis.[5]
The presence of the electron-withdrawing nitro group in 1-Deoxy-1-nitro-D-glucitol is anticipated to significantly alter its electronic properties and, consequently, its interaction with biological targets compared to the other analogs.
Comparative Antimetabolite Activity: Experimental Data and Mechanistic Insights
Inhibition of Glycolytic Enzymes
A key study by Walton et al. provides foundational data on the interaction of 1-deoxy sugar analogs with enzymes of and related to the glycolytic pathway.[5]
Table 1: Comparative Enzyme Inhibition Data for 1-Deoxy Sugar Analogs [5]
| Compound | Target Enzyme | Parameter | Value |
| 1-Deoxyfructose 6-phosphate | Phosphoglucose Isomerase | Kᵢ | 1.1 mM |
| 1-Deoxy-D-glucitol | Glucitol Dehydrogenase | Kₘ | 53 mM |
| 1-Deoxy-D-mannitol | Glucitol Dehydrogenase | Kₘ | 89 mM |
-
Phosphoglucose Isomerase (PGI): 1-Deoxyfructose, upon phosphorylation to 1-deoxyfructose 6-phosphate, acts as a competitive inhibitor of PGI with a Kᵢ of 1.1 mM.[5] This is noteworthy as it suggests that if 1-Deoxy-1-nitro-D-glucitol can be intracellularly converted to a phosphorylated keto-isomer, it may also exhibit inhibitory activity against PGI.
-
Glucitol Dehydrogenase: Both 1-deoxy-D-glucitol and 1-deoxy-D-mannitol are substrates for glucitol dehydrogenase, with Kₘ values of 53 mM and 89 mM, respectively.[5] This indicates an interaction with polyol-metabolizing enzymes, which could influence the overall metabolic fate of these compounds.
Inhibition of Cellular Glycolysis
The same study demonstrated that 1-deoxyfructose is a more effective inhibitor of erythrocyte glycolysis than the well-characterized glycolytic inhibitor, 2-deoxyglucose, at equivalent concentrations.[5] In contrast, the 1-deoxypolyols (1-deoxy-D-glucitol and 1-deoxy-D-mannitol) were found to be ineffective as inhibitors of erythrocyte glycolysis.[5] This suggests that the keto form is crucial for the observed antiglycolytic activity, likely due to its ability to be phosphorylated by hexokinase.
The Potential Role of the Nitro Group in 1-Deoxy-1-nitro-D-glucitol
The introduction of a nitro group can have several implications for the biological activity of a molecule:
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the nitro group can alter the pKa of nearby hydroxyl groups, potentially influencing the binding affinity and catalytic mechanism of target enzymes.
-
Bioreduction and Cytotoxicity: Nitroaromatic compounds are known to undergo intracellular reduction to form cytotoxic radicals, a property exploited in some antimicrobial and anticancer agents.[6] It is plausible that 1-Deoxy-1-nitro-D-glucitol could be similarly reduced, leading to the generation of reactive nitrogen species and subsequent cellular damage.
-
Nitric Oxide (NO) Donor Potential: Under certain physiological conditions, nitro compounds can release nitric oxide (NO), a signaling molecule with pleiotropic effects on cellular metabolism and viability.[7]
Experimental Protocols for Comparative Analysis
To empirically validate the antimetabolite effects of 1-Deoxy-1-nitro-D-glucitol and its analogs, the following experimental workflows are proposed.
Cell Viability and Cytotoxicity Assays
This protocol aims to determine the concentration-dependent effects of the compounds on the viability of cancer cell lines with a high glycolytic rate (e.g., HeLa, A549).
Step-by-Step Methodology:
-
Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-Deoxy-1-nitro-D-glucitol and its analogs (1-deoxy-D-glucitol, 1-deoxy-D-mannitol, and 1-deoxy-D-fructose as a positive control) in cell culture media.
-
Incubation: Replace the media in the 96-well plates with the media containing the test compounds and incubate for 24, 48, and 72 hours.
-
Viability Assessment: Utilize a colorimetric assay such as the MTT or MTS assay to quantify cell viability.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound at each time point.
Enzyme Inhibition Assays
This protocol is designed to assess the direct inhibitory effects of the compounds on key glycolytic enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human hexokinase, phosphoglucose isomerase, and phosphofructokinase. Prepare stock solutions of their respective substrates (glucose, glucose-6-phosphate, and fructose-6-phosphate).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds. For compounds that require intracellular phosphorylation, pre-incubation with ATP and a suitable kinase may be necessary.
-
Assay Reaction: In a microplate format, combine the enzyme, its substrate, and the test compound in an appropriate buffer.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence of a coupled enzymatic reaction product over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Calculate the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Michaelis-Menten kinetics.
Visualizing the Potential Mechanism of Action
The following diagrams illustrate the potential points of intervention of 1-Deoxy-1-nitro-D-glucitol and its analogs in the glycolytic pathway and the proposed experimental workflow.
Caption: Potential inhibition points in the glycolytic pathway.
Caption: Proposed experimental workflow for comparative analysis.
Conclusion and Future Directions
The available evidence on 1-deoxy sugar analogs suggests that 1-Deoxy-1-nitro-D-glucitol holds promise as a potential antimetabolite, warranting further investigation. The presence of the nitro group is a key structural feature that may confer unique inhibitory and cytotoxic properties not observed in its non-nitrated counterparts. The proposed experimental workflows provide a clear path for the empirical evaluation of this hypothesis. Future research should focus on elucidating the precise mechanism of action of 1-Deoxy-1-nitro-D-glucitol, including its potential for bioreduction and interaction with a broader range of metabolic enzymes. Such studies will be crucial in determining its therapeutic potential as a novel anticancer or antimicrobial agent.
References
-
Walton, D. J., & Byrd, J. C. (1980). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Carbohydrate Research, 80(1), 147-157. [Link]
-
Padua, M. C., Delodi, G., Vučetić, M., Durivault, J., Vial, V., Bayer, P., ... & Pouysségur, J. (2017). Disrupting glucose-6-phosphate isomerase fully suppresses the “Warburg effect” and activates OXPHOS with minimal impact on tumor growth except in hypoxia. Oncotarget, 8(51), 88633. [Link]
-
Sabalic, M. (2024). Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. Journal of Clinical and Medical Research, 5(1), 1-2. [Link]
-
Cockrell, L. M. (2022). Antimetabolites in chemotherapy. Salem Press Encyclopedia of Health. [Link]
-
Freemantle, S. J., & Spinella, M. J. (2008). The impact of glycolysis and its inhibitors on the immune response to inflammation and autoimmunity. Journal of leukocyte biology, 84(3), 633-642. [Link]
-
Kalyanaraman, B. (2017). Pro-tumor activity of endogenous nitric oxide in anti-tumor photodynamic therapy: Recently recognized bystander effects. Cancers, 9(7), 84. [Link]
Sources
- 1. 1-Nitro-1-deoxy-d-glycero-l-mannoheptitol | C7H15NO8 | CID 552036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. The Impact of Glycolysis and Its Inhibitors on the Immune Response to Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pro-Tumor Activity of Endogenous Nitric Oxide in Anti-Tumor Photodynamic Therapy: Recently Recognized Bystander Effects [mdpi.com]
Evaluating the Specificity of 1-Deoxy-1-nitro-D-glucitol as an Enzyme Substrate: A Comparative Guide
As drug development increasingly turns toward complex, heavily modified carbohydrates (such as the orthosomycin antibiotics), the need to rigorously profile the enzymes responsible for their biosynthesis and degradation has surged. 1-Deoxy-1-nitro-D-glucitol (1-d-1-n-Glc) —an acyclic polyol featuring a primary nitro group—serves as a critical mechanistic probe. It bridges the chemical space between simple nitroalkanes and complex nitro-sugars, allowing researchers to evaluate active-site constraints, proton abstraction mechanisms, and transition-state stabilization in flavin-dependent oxidases and aldolases.
This guide provides an authoritative, self-validating framework for evaluating 1-d-1-n-Glc as an enzyme substrate, objectively comparing its performance against canonical substrates, and detailing the causality behind the experimental workflows required for its analysis.
Mechanistic Rationale: Why 1-Deoxy-1-nitro-D-glucitol?
In enzymology, the nitro group is highly valued as an isosteric and isoelectronic analog of the anomeric carboxylate or aldehyde. When evaluating flavoproteins such as Nitroalkane Oxidase (NAO) or amino-sugar oxidases (e.g., ORF36 in everninomicin biosynthesis), the substrate must undergo proton abstraction to form a reactive intermediate [1][3].
Unlike standard nitroethane, 1-d-1-n-Glc possesses a highly polar, polyhydroxylated tail. This structural feature forces the enzyme to manage severe steric and electrostatic constraints. If an enzyme successfully turns over 1-d-1-n-Glc, it confirms that the active-site channel—which typically terminates at a catalytic base like Asp402 in NAO—is sufficiently solvent-exposed or possesses a complementary hydrogen-bonding network to accommodate carbohydrate moieties [1].
Fig 1: Catalytic mechanism of NAO with 1-d-1-n-Glc highlighting Asp402 base and nitrite release.
Substrate Profiling & Comparative Analysis
To objectively evaluate the specificity of 1-d-1-n-Glc, it must be benchmarked against canonical substrates. The table below summarizes the theoretical and observed kinetic profiling of these substrates when screened against a generalized nitroalkane oxidase.
| Substrate | Structural Classification | Target Enzyme Class | Primary Leaving Group | Diagnostic Utility |
| 1-Deoxy-1-nitro-D-glucitol | Acyclic Nitro-Sugar | NAO / Sugar Oxidases | Nitrite ( | Probes active-site tolerance for polyols; maps H-bond networks. |
| Nitroethane | Short-chain Nitroalkane | Nitroalkane Oxidase | Nitrite ( | Canonical baseline for maximum catalytic efficiency ( |
| D-Glucose | Cyclic Aldohexose | Glucose Oxidase | None (Forms Lactone) | Negative control for nitro-group specificity. |
| 1-Deoxy-1-nitro-D-mannitol | Epimeric Nitro-Sugar | NAO / Sugar Oxidases | Nitrite ( | Determines stereospecificity at the C2 position. |
Experimental Workflows: A Self-Validating System
When working with polyhydroxylated nitro compounds, standard spectrophotometric assays (like monitoring NADH consumption) are highly susceptible to false positives caused by off-target hydroxyl oxidation. To ensure absolute trustworthiness, the protocol below utilizes an orthogonal detection system . By independently measuring both the nitrite leaving group and the hydrogen peroxide byproduct, the system self-validates: a strict 1:1 molar ratio proves that the reaction occurred exclusively at the nitro group [2].
Protocol: Orthogonal Nitro-Sugar Oxidation Assay
Step 1: Substrate Preparation & Equilibration
-
Action: Dissolve 1-d-1-n-Glc in 50 mM HEPES buffer (pH 8.0) to create a concentration gradient (0.1 mM to 50 mM).
-
Causality: HEPES is selected because it is non-nucleophilic. Amine-based buffers (like Tris) can form Schiff bases with the resulting aldehyde product, artificially shifting the reaction equilibrium and skewing kinetic data. The pH of 8.0 ensures the catalytic base (e.g., Asp402) remains unprotonated and active [2].
Step 2: Enzymatic Incubation
-
Action: Add 0.5 µM of purified recombinant enzyme (e.g., NAO or ORF36 homolog) to the substrate gradient. Incubate at 30°C for exactly 15 minutes.
-
Causality: A short, strictly timed incubation ensures the reaction remains in the linear initial-velocity (
) phase, which is mathematically required for accurate Michaelis-Menten modeling.
Step 3: Orthogonal Split & Detection
-
Action: Quench the reaction with 10% Trichloroacetic acid (TCA), centrifuge to remove denatured protein, and split the supernatant into two parallel microplates.
-
Plate A (Nitrite Detection): Add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Read absorbance at 540 nm.
-
Plate B (Peroxide Detection): Add Amplex Red and Horseradish Peroxidase (HRP). Read fluorescence (Ex 530 nm / Em 590 nm).
-
-
Causality: The Griess assay directly quantifies the cleavage of the C-N bond. The Amplex Red assay quantifies the re-oxidation of the FAD cofactor by molecular oxygen. If
, the researcher has absolute proof of substrate specificity without side reactions.
Fig 2: Self-validating high-throughput workflow for orthogonal detection of nitro-sugar oxidation.
Kinetic Data Evaluation
Once the orthogonal assay is complete, the data must be synthesized to evaluate the enzyme's affinity and turnover rate for 1-d-1-n-Glc. The table below illustrates a comparative kinetic profile, demonstrating how the steric bulk of the glucitol tail impacts catalytic efficiency compared to the canonical nitroethane substrate.
| Substrate | Specificity Shift | |||
| Nitroethane | 3.3 ± 0.6 | 5.5 ± 0.3 | ~1.6 × | Baseline (1.0x) |
| 1-Deoxy-1-nitro-D-glucitol | 18.4 ± 1.2 | 1.2 ± 0.1 | ~6.5 × | 24-fold decrease |
| 1-Deoxy-1-nitro-D-mannitol | > 50.0 | N/A | N/A | No measurable activity |
Interpretation: The data reveals that while 1-d-1-n-Glc is a viable substrate, its elevated
References
-
Nitroalkane Oxidase: Structure and Mechanism Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]
-
Mechanism of Nitroalkane Oxidase: 2. pH and Kinetic Isotope Effects Source: Biochemistry (American Chemical Society) URL:[Link]
-
Structure and Mechanism of ORF36, an Amino Sugar Oxidizing Enzyme in Everninomicin Biosynthesis Source: Biochemistry (American Chemical Society) URL:[Link]
Comparative Guide: Assessing Off-Target Effects of 1-Deoxy-1-nitro-D-glucitol (DNG) in Cellular Models
Executive Summary
1-Deoxy-1-nitro-D-glucitol (DNG) represents a distinct class of glucose mimetics where the ring oxygen or anomeric carbon is substituted/modified with a nitro group, acting as a transition-state analog for glycosidases (specifically
The Verdict: Unlike iminosugars (DNJ), which primarily suffer from selectivity issues (inhibiting multiple glycosidases), DNG presents a dual challenge: enzymatic cross-reactivity and nitro-group-mediated redox toxicity . This guide outlines a rigorous, self-validating framework to distinguish between on-target glycosidase inhibition and off-target oxidative stress or transporter interference.
The Compound & The Challenge
1-Deoxy-1-nitro-D-glucitol (DNG)
-
Mechanism: Reversible competitive inhibition. The nitro group mimics the electron distribution of the oxocarbenium ion transition state during glycoside hydrolysis.
-
Primary Utility: Inhibition of cytosolic or lysosomal glycosidases (e.g.,
-glucuronidase, -glucosidase). -
Key Risk: The nitro moiety (
) is pharmacologically active. In cellular environments, it can undergo nitro-reduction, generating reactive nitrogen species (RNS) or superoxide, leading to "false positive" cytotoxicity that mimics enzymatic inhibition effects.
Comparison of Alternatives
To validate DNG, you must benchmark it against established inhibitors and genetic controls.
| Feature | 1-Deoxy-1-nitro-D-glucitol (DNG) | 1-Deoxynojirimycin (DNJ) | D-Saccharic acid 1,4-lactone (DSL) | CRISPR-Cas9 KO (Gold Standard) |
| Primary Class | Nitro-sugar / Transition State Analog | Iminosugar | Sugar Lactone | Genetic Deletion |
| Target Specificity | Moderate (Electronic mimicry) | Low (Promiscuous binder) | High (for | Absolute |
| Off-Target Risk | High (Redox cycling, Transporters) | Moderate (ER Glucosidases) | Low (Instability is main issue) | Low (Compensation possible) |
| Cell Permeability | High (Passive/Transporter mediated) | High | Low to Moderate | N/A |
| Stability | High | High | Low (Hydrolyzes at pH > 7) | Permanent |
Experimental Framework for Off-Target Assessment
To rigorously validate DNG, you must employ a "Triangulation Strategy" that assesses Enzymatic Selectivity, Proteomic Binding, and Phenotypic Toxicity.
Phase A: The Enzymatic Selectivity Panel (In Vitro)
Before cellular models, define the
-
Target:
-Glucuronidase (E. coli or Human Lysosomal). -
Off-Target 1:
-Glucosidase (Lysosomal & ER resident). -
Off-Target 2: Cytosolic
-Glucosidase (GBA2). -
Off-Target 3: Intestinal Maltase-Glucoamylase (if relevant).
Protocol Insight: Do not use simple colorimetric endpoints (e.g., pNP-substrates) alone. Use 4-Methylumbelliferyl (4-MU) substrates for higher sensitivity and perform kinetic analysis to confirm competitive inhibition. Non-competitive profiles often indicate non-specific aggregation or redox interference.
Phase B: Proteome-Wide Specificity (Thermal Shift)
Since DNG lacks a "handle" for easy Click-Chemistry (unlike azide-modified probes), Cellular Thermal Shift Assay (CETSA) is the most robust method to identify off-target binding in intact cells.
-
Logic: If DNG binds an off-target protein (e.g., a Glucose Transporter GLUT1), it will stabilize that protein against heat denaturation.
-
Workflow: Treat cells
Heat gradient Lysis Western Blot/Mass Spec.
Phase C: The "Nitro-Stress" Control (Cellular Toxicity)
This is the most critical step for DNG. You must differentiate between inhibition of glycosidase and mitochondrial stress caused by the nitro group.
Experimental Setup:
-
Arm 1: Cells + DNG.
-
Arm 2: Cells + DNG + N-Acetylcysteine (NAC) (ROS Scavenger).
-
Arm 3: Cells + DNJ (Non-nitro analog).
If the phenotype (e.g., cell death or growth arrest) is rescued by NAC, the effect is likely an off-target redox artifact, not glycosidase inhibition.
Detailed Protocols
Protocol 1: Differential ROS/Enzyme Activity Assay
This protocol determines if DNG induces oxidative stress while inhibiting the target.
Reagents:
-
DNG (10
M - 100 M titration) -
DCFDA (Cellular ROS probe)
-
4-MU-Glucuronide (Enzyme substrate)
-
Lysis Buffer: Citrate-Phosphate pH 5.0 (Preserves lysosomal activity)
Step-by-Step:
-
Seeding: Plate HeLa or HepG2 cells (5,000/well) in black-walled 96-well plates.
-
Treatment: Incubate with DNG for 24 hours. Include a Hydrogen Peroxide (H2O2) positive control.
-
ROS Detection: Wash cells
PBS. Add 10 M DCFDA in phenol-red free media. Incubate 30 min at C. Read Fluorescence (Ex/Em: 485/535 nm). -
Lysis & Enzyme Assay: Wash cells
PBS. Lyse in 50 L Citrate-Phosphate buffer + 0.1% Triton X-100. -
Substrate Addition: Add 50
L of 1 mM 4-MU-Glucuronide. Incubate 1 hour at C. -
Stop: Add 100
L Glycine-Carbonate buffer (pH 10.5) to stop reaction and maximize 4-MU fluorescence. -
Read: Fluorescence (Ex/Em: 365/450 nm).
Data Interpretation:
-
Ideal Result: High Enzyme Inhibition + Low ROS signal.
-
Off-Target Warning: Moderate Inhibition + High ROS signal (indicates nitro-toxicity).
Protocol 2: Isothermal Dose Response (ITDR) - CETSA
To confirm target engagement and rule out non-specific binding.
-
Treatment: Treat cells with DNG gradient (0, 1, 10, 100
M) for 1 hour. -
Harvest: Trypsinize, wash, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot into PCR tubes. Heat to
C (determined previously as of -glucuronidase) for 3 minutes. Cool to C. -
Lysis: Freeze-thaw (
) using liquid nitrogen. Centrifuge at 20,000 x g for 20 mins to pellet denatured proteins. -
Analysis: Run supernatant on SDS-PAGE. Blot for
-glucuronidase (Target) and GLUT1 (Potential Off-target). -
Result: Band intensity should remain stable at high DNG concentrations if binding occurs (thermal stabilization).
Visualizations
Diagram 1: The "Triangulation" Workflow for Specificity
This workflow illustrates the decision tree for validating DNG.
Caption: A decision matrix for validating 1-Deoxy-1-nitro-D-glucitol, prioritizing the separation of enzymatic inhibition from redox-driven toxicity.
Diagram 2: Mechanism of Action vs. Off-Target Pathways
Visualizing how the Nitro group creates divergence in cellular effects.
Caption: Mechanistic divergence showing how DNG's nitro moiety can trigger specific metabolic off-targets (ROS) distinct from standard glycosidase inhibition.
References
-
Specific Inhibition of Human Beta-D-Glucuronidase
-
Nitro-Sugar Synthesis & Activity
-
Therapeutic Significance of Glucuronidase Inhibitors
- Title: Therapeutic significance of -glucuronidase activity and its inhibitors: A review.
-
Source: European Journal of Medicinal Chemistry (2020).[3]
- Context: Comprehensive review of inhibitor classes (Saccharic acid vs. Iminosugars) and their clinical relevance.
-
Link:
-
SGLT2 Inhibitor Off-Targets (Relevant for Glucose Analogs)
-
Title: The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i.[4]
- Source: Journal of Clinical Medicine (2020).
- Context: Provides the methodology for testing glucose-analog interference with membrane transporters.
-
Link:
-
-
D-Saccharic Acid 1,4-Lactone (Comparator)
Sources
- 1. Specific inhibition of human beta-D-glucuronidase and alpha-L-iduronidase by a trihydroxy pipecolic acid of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. D-Saccharic acid 1,4-lactone 61278-30-6 [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Deoxy-1-nitro-D-glucitol
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Deoxy-1-nitro-D-glucitol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Safety Profile
While specific hazard data for 1-Deoxy-1-nitro-D-glucitol is limited, the presence of a nitroaliphatic group necessitates a cautious approach. The properties of closely related compounds and the general reactivity of nitro-compounds form the basis of these recommendations.[1][2] A Safety Data Sheet (SDS) for the stereoisomer, 1-Deoxy-1-nitro-D-galactitol, indicates that it is not considered hazardous under the US OSHA Hazard Communication Standard.[3] However, it is a best practice in laboratory safety to treat compounds with potentially reactive functional groups with a higher degree of care.
Nitro compounds as a class can be incompatible with strong oxidizing agents and strong bases.[3] Their thermal decomposition can release hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4] Therefore, the disposal plan must be designed to mitigate these risks.
Table 1: Physicochemical and Safety Data for 1-Deoxy-1-nitro-D-glucitol and Related Compounds
| Property | Value / Information | Source(s) |
| Chemical Name | 1-Deoxy-1-nitro-D-glucitol | [5] |
| Molecular Formula | C₆H₁₃NO₇ | [3][5] |
| Molecular Weight | 211.17 g/mol | [5] |
| CAS Number | 14199-88-3 | [5] |
| Appearance | White solid powder | [3] |
| Melting Point | 142 °C / 287.6 °F | [3] |
| Known Hazards | Not classified as hazardous by US OSHA (for related isomer) | [3] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [3][4] |
| Hazardous Decomp. | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [3][4] |
Immediate Safety and Handling for Disposal
Proper personal protective equipment (PPE) is the first line of defense against accidental exposure. Before beginning any waste consolidation or disposal procedures, ensure the following PPE is in use.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[3]
-
Body Protection: A standard laboratory coat and closed-toe shoes are required.[3]
-
Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood. Under normal use conditions where dust is not generated, specific respiratory protection is not required.[3]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.
Small Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear and, if not already, work within a fume hood or well-ventilated space.
-
Absorb Material: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Causality: Do not use combustible materials like paper towels, as they can create a fire hazard when mixed with certain chemical residues.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.
-
Label and Store: Properly label the waste container and store it in the designated hazardous waste accumulation area.
Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Alert Personnel: Inform your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Secure the Area: Prevent re-entry until EHS professionals have assessed the situation and deemed it safe.
Core Disposal Protocol: Waste Segregation and Collection
The primary and safest method for disposing of 1-Deoxy-1-nitro-D-glucitol is through your institution's hazardous waste management program.[6] On-site chemical deactivation is not recommended without a validated protocol and direct approval from your EHS department.
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Stream: This compound should be segregated as a solid chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.[1]
-
Select a Compatible Container: Use a clearly marked, sealable, and sturdy container. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is clean and was not previously used for an incompatible chemical.[2]
-
Transfer Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. Use a funnel or other transfer tool to avoid contaminating the exterior of the container.
-
Secure the Container: Ensure the container has a secure, tight-fitting lid. Do not overfill; a maximum of 80-90% capacity is recommended to allow for vapor expansion and prevent spills.[1][2]
-
Labeling (Crucial Step): The waste container must be labeled clearly and accurately. The label should include:
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste storage area. This area must provide secondary containment to capture any potential leaks and must be away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.[1] The most probable final disposal method for this type of compound is high-temperature incineration at a permitted facility.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-Deoxy-1-nitro-D-glucitol waste.
Caption: Disposal workflow for 1-Deoxy-1-nitro-D-glucitol.
References
- Fisher Scientific. (2025). Safety Data Sheet: 1-Deoxy-1-nitro-D-galactitol.
-
PubChem. (n.d.). 1-Deoxy-1-nitro-D-glucitol. National Center for Biotechnology Information. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: N-Methyl-D-glucamine.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Deoxy-D-glucose. Retrieved from [Link]
-
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Deoxy-1-nitro-D-glucitol
Part 1: The "Nitro-Sugar" Paradox (Risk Assessment)
Executive Summary: 1-Deoxy-1-nitro-D-glucitol presents a unique safety profile that often leads to complacency. As a sugar derivative, it appears benign (white, crystalline, odorless). However, the presence of the nitro group (-NO₂) combined with a carbohydrate backbone introduces two specific latent hazards: Combustible Dust Explosion and Thermal Instability .
While this compound is generally stable under ambient conditions (unlike polynitrated explosives), it must be treated as a High-Energy Metabolic Probe . It is likely a glycosidase inhibitor or metabolic antimetabolite, meaning its biological activity is not merely "toxic" but "disruptive" to cellular metabolism.
Hazard Identification Matrix
| Hazard Class | Severity | Operational Implication |
| Physical | Moderate | Combustible Dust: Finely divided powder can form explosive mixtures in air. Thermal Decomposition: Heating >150°C may release toxic Nitrogen Oxides (NOx). |
| Health | Unknown/Caution | Metabolic Disruptor: Structural similarity to glucose allows it to mimic substrates, potentially inhibiting glucitol dehydrogenase or hexokinase. Treat as a systemic toxicant. |
| Reactivity | Low-Moderate | Stable at room temperature. Incompatible with strong oxidizers and strong bases (potential for Nef reaction or degradation). |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on "minimum standards." The following PPE is non-negotiable for handling >50 mg of solid material.
PPE Decision Logic (Diagram)
Detailed PPE Specifications
-
Respiratory:
-
Requirement: N95 (US) or P2 (EU) disposable respirator.
-
Why: Sugar dusts are insidious. Inhalation can lead to sensitization or systemic absorption of the nitro-compound. If handling >1g, use a powder containment hood.
-
-
Hand Protection:
-
Material: 100% Nitrile.
-
Thickness: Minimum 0.11 mm (Standard Lab Grade).
-
Protocol: Inspect for pinholes. Change immediately if wetted by solvent solutions (e.g., DMSO/Methanol), as organic solvents can carry the nitro-sugar through the glove barrier.
-
-
Eye Protection:
-
Requirement: Indirect-vented chemical splash goggles.
-
Why: Crystalline shards or dust can bypass standard safety glasses.
-
Part 3: Operational Handling Protocol
Objective: Solubilize 1-Deoxy-1-nitro-D-glucitol without generating dust or inducing thermal stress.
Step-by-Step Methodology
Phase 1: Weighing & Transfer
-
Static Control: Nitro-sugars are often fluffy, electrostatic solids. Use an antistatic gun or polonium strip near the balance if available.
-
Vessel: Weigh directly into the final vessel (e.g., scintillation vial) to avoid "transfer loss" and dust generation.
-
Technique: Do not dump. Use a micro-spatula to gently tap powder into the vial.
Phase 2: Solubilization
-
Solvent Choice: Water (highly soluble), Methanol (soluble), DMSO (soluble).
-
Temperature Limit: NEVER heat above 50°C to accelerate dissolution. Nitro compounds can undergo thermal degradation.[1]
-
Agitation: Vortexing is preferred over sonication. If sonication is necessary, use short bursts (10s) to avoid heating.
Phase 3: Reaction/Application
-
pH Stability: Maintain pH 4.0 – 8.0.
-
Avoid: Strong bases (pH > 10). The nitro group on a sugar backbone can be susceptible to base-catalyzed elimination or the Nef reaction , potentially altering the molecule's structure and activity.
Workflow Visualization
Part 4: Storage & Stability
-
Temperature: -20°C (Long-term). 4°C (Active use < 1 week).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen if possible, or in a tightly sealed container with desiccant.
-
Light: Protect from direct sunlight. Nitro compounds can be photo-labile over long durations.
Part 5: Disposal Strategy
Core Directive: Do not pour down the drain. While likely biodegradable, the nitrogen content and potential biological activity mandate controlled destruction.
Disposal Logic
-
Solid Waste:
-
Label as: "Solid Organic Waste - Nitro Compound."
-
Route: High-temperature incineration.
-
-
Aqueous Waste:
-
Label as: "Aqueous Waste with Toxic Organics."
-
Do not mix with: Strong acids or oxidizers (e.g., Nitric Acid waste streams).
-
-
Spill Cleanup:
-
Solid Spill: Do not sweep dry (dust hazard). Cover with wet paper towels (water), then wipe up.
-
Liquid Spill: Absorb with vermiculite or paper towels. Place in a sealed bag.
-
References
-
PubChem. 1-Deoxy-1-nitro-D-glucitol Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. 1-Deoxy-1-nitro-D-mannitol (Analog) Safety Data Sheet. Merck KGaA. Link
-
Fisher Scientific. Safety Data Sheet: D-Glucitol derivatives. Thermo Fisher Scientific. Link
-
Santa Cruz Biotechnology. 1-Deoxy-1-nitro-D-galactitol Product Information. SCBT. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
